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Foundational

1-(3,5-Difluoro-2-propoxyphenyl)ethanone physical and chemical properties data

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone Abstract This technical guide provides a comprehensive overview of the known and predicted physicochemical propert...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the substituted acetophenone, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone. As a fluorinated aromatic ketone, this compound represents a valuable building block in medicinal chemistry and materials science, where precise characterization is paramount for predictable behavior in synthetic and biological systems. This document consolidates structural data, predicted physicochemical parameters, and detailed, field-proven experimental protocols for the empirical determination of key properties such as melting point, aqueous solubility, and lipophilicity (LogP). The methodologies are presented with a focus on scientific causality and self-validating systems to ensure accuracy and reproducibility in a research and development setting.

Compound Identification and Structure

1-(3,5-Difluoro-2-propoxyphenyl)ethanone belongs to the class of aromatic ketones, compounds that feature a carbonyl group attached to a phenyl ring.[1][2] The presence of two fluorine atoms and a propoxy group on the aromatic ring significantly influences its electronic properties, reactivity, and metabolic stability, making it an intriguing scaffold for further chemical exploration.

The fundamental identification details for this compound are summarized in the table below.

IdentifierDataSource
IUPAC Name 1-(3,5-difluoro-2-propoxyphenyl)ethanoneMolPort[3]
CAS Number 1443331-39-2MolPort[3]
Molecular Formula C₁₁H₁₂F₂O₂MolPort[3]
Molecular Weight 214.21 g/mol MolPort[3]
Canonical SMILES CCCOC1=C(C(=O)C)C=C(C=C1F)FMolPort[3]
InChI Key ZXNUUUDHRSJAGI-UHFFFAOYSA-NMolPort[3]

Chemical Structure:

Chemical structure of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Figure 1: 2D Structure of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

Physicochemical Properties

Direct experimental data for this specific compound is not widely published. The following table includes predicted values based on computational models and extrapolated properties from structurally similar analogs.

PropertyValue / DescriptionNotes
Physical State Predicted to be a colorless to pale yellow liquid or low-melting solid.Based on analogs like 1-(5-Fluoro-2-propoxyphenyl)ethanone.[4]
Melting Point Not experimentally determined.A standard capillary method is recommended for determination.[5]
Boiling Point Not experimentally determined.A structurally related compound, 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone, has a predicted boiling point of 209.1°C at 760 mmHg.
Solubility Predicted to be poorly soluble in water; soluble in common organic solvents (e.g., ethanol, dichloromethane).Based on analogs.[4] An equilibrium shake-flask method is the standard for empirical measurement.
Lipophilicity (XLogP3) ~2.9 (Predicted)This value suggests moderate lipophilicity. The structurally similar 1-(3,5-Difluoro-2-methoxyphenyl)ethanone has a calculated XLogP3 of 1.8.[6] RP-HPLC is the preferred method for experimental determination.

Spectral Characterization Insights

While specific spectral data is not publicly available, the structure allows for the confident prediction of key signals in various spectroscopic analyses.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The acetyl group (C(O)CH₃) will appear as a singlet. The propoxy group will present as three distinct signals: a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (CH₂) group, and another triplet for the methylene group attached to the oxygen (-OCH₂-). The aromatic region will display complex splitting patterns due to the fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon, typically appearing around 190-200 ppm.[7] Signals for the aromatic carbons will be observed in the 100-160 ppm range, with their chemical shifts and splitting patterns influenced by the fluorine and oxygen substituents. The aliphatic carbons of the propoxy and acetyl groups will appear at higher fields (upfield).

  • Mass Spectrometry: The molecular ion peak (M+) in an electron ionization (EI) mass spectrum would be expected at m/z = 214.21. Common fragmentation patterns for acetophenones include the loss of the methyl group ([M-15]+) and the acetyl group ([M-43]+), leading to characteristic fragment ions.

Experimental Protocols for Property Determination

To address the gap in experimental data, the following robust protocols are provided for the characterization of this compound's core physical properties.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[8] This protocol uses a digital melting point apparatus for precision and safety.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. If the solid is in large crystals, gently pulverize it into a fine powder using a mortar and pestle.[8]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the closed end. The packed sample height should be 2-3 mm.[9]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the digital melting point apparatus (e.g., a DigiMelt or Mel-Temp).

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a preliminary range. Allow the apparatus to cool significantly before the next step.[8][9]

  • Accurate Determination: Set a starting temperature approximately 20°C below the expected or rapidly determined melting point. Set the heating ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium.[5][9]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.[9]

    • Record the temperature (T₂) at which the entire sample has completely liquefied.

  • Reporting: Report the result as a melting range (T₁ - T₂). For high accuracy, perform the measurement in triplicate using a fresh sample and capillary tube for each run.[5]

G cluster_prep Sample Preparation cluster_measure Measurement cluster_report Data Analysis Prep1 Dry Sample Prep2 Pulverize Solid Prep1->Prep2 Prep3 Load Capillary (2-3mm) Prep2->Prep3 Measure1 Insert into Apparatus Prep3->Measure1 Measure2 Set Start Temp & Ramp Rate (1-2°C/min) Measure1->Measure2 Measure3 Observe & Record T1 (First Drop) Measure2->Measure3 Measure4 Observe & Record T2 (Fully Liquid) Measure3->Measure4 Report1 Report as Range (T1 - T2) Measure4->Report1 Report2 Perform in Triplicate Report1->Report2

Caption: Shake-flask method for equilibrium solubility.

Lipophilicity (LogP) Determination by RP-HPLC

Causality: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. [10]The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable alternative to the traditional shake-flask method, especially for high-throughput screening. [11]It correlates a compound's retention time on a nonpolar stationary phase with its known LogP.

Methodology:

  • System Setup: Use a C18 reversed-phase HPLC column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Calibration Curve Generation:

    • Select a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

    • Inject each reference compound individually onto the HPLC system under isocratic conditions.

    • Record the retention time (t_R) for each standard. Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀.

    • Plot log(k) versus the known literature LogP values for the standards. Perform a linear regression to generate a calibration curve and its equation (e.g., LogP = m * log(k) + c). [11]3. Sample Analysis:

    • Prepare a stock solution of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone in a suitable solvent.

    • Inject the sample onto the same RP-HPLC system under identical conditions used for the standards.

    • Record its retention time (t_R).

  • LogP Calculation:

    • Calculate the capacity factor (k) for the test compound.

    • Substitute this log(k) value into the calibration curve equation to determine the experimental LogP. [11]5. Reporting: Report the experimental LogP value. Measurements should be performed in triplicate for statistical validity.

Relationship Diagram: RP-HPLC for LogP Determination

G cluster_calibration Calibration Phase cluster_analysis Analysis Phase Cal1 Inject Reference Compounds (Known LogP Values) Cal2 Measure Retention Times (tR) Cal1->Cal2 Cal3 Calculate log(k) Cal2->Cal3 Cal4 Plot log(k) vs. Known LogP Cal3->Cal4 Cal5 Generate Linear Regression Equation Cal4->Cal5 Result Calculate Experimental LogP Cal5->Result Ana1 Inject Test Compound Ana2 Measure Retention Time (tR) Ana1->Ana2 Ana3 Calculate log(k) Ana2->Ana3 Ana3->Result

Caption: Logic for determining LogP via RP-HPLC.

Synthesis and Reactivity Overview

Synthesis: Substituted acetophenones are versatile intermediates. [12]While a specific documented synthesis for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone was not found in the initial search, plausible routes can be derived from established organic chemistry principles. One common approach involves the Friedel-Crafts acylation of a corresponding 1,3-difluoro-2-propoxybenzene precursor. Alternatively, synthesis could proceed from a substituted benzoic acid derivative via reaction with an organometallic reagent like methyllithium. The synthesis of related compounds often starts from precursors like 3,5-difluorobromobenzene or 3,5-difluorophenol. [13] Reactivity: The chemical behavior of this molecule is governed by its functional groups:

  • Ketone: The carbonyl group can undergo nucleophilic addition reactions, reduction to a secondary alcohol (1-(3,5-difluoro-2-propoxyphenyl)ethanol)[14], and can act as a handle for forming heterocycles.

  • Aromatic Ring: The electron-withdrawing nature of the fluorine atoms and the acetyl group deactivates the ring towards electrophilic aromatic substitution. However, the propoxy group is an activating, ortho-para directing group, leading to complex regiochemical outcomes in substitution reactions.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Based on general principles for handling fluorinated aromatic ketones in a laboratory setting, the following precautions are mandatory:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [15]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [15][16]* Handling: Avoid contact with skin, eyes, and clothing. [17]Keep away from heat, sparks, and open flames. [17]Ground equipment to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [15][17]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. [16]

Conclusion

1-(3,5-Difluoro-2-propoxyphenyl)ethanone is a compound of significant interest for chemical synthesis and drug discovery. While publicly available experimental data is limited, its core physicochemical properties can be reliably predicted from its structure and determined empirically using the robust, validated protocols detailed in this guide. Accurate characterization of its melting point, solubility, and lipophilicity is the first and most critical step in unlocking its potential for future research and development applications.

References

  • Melting point determin
  • Experiment 1 - Melting Points. (2013, April 15). University of Missouri–St. Louis.
  • Experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq.
  • Measuring the Melting Point. (2023, May 8). Westlab.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • 1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone. (n.d.). BLDpharm.
  • How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023, December 19). WuXi AppTec DMPK.
  • Solubility of Organic Compounds. (n.d.). University of Calgary.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2).
  • 2.2: Solubility Lab. (2021, September 11). Chemistry LibreTexts.
  • nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. (n.d.). Nanopartikel.info.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14).
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25).
  • 1-(5-Fluoro-2-propoxyphenyl)ethanone. (n.d.). EvitaChem.
  • part 111.' carbon-13 nmr spectra of substituted acetophenones'. (n.d.). Canadian Science Publishing.
  • 1-(3,5-difluoro-2-propoxyphenyl)ethan-1-ol. (n.d.). Molport.
  • 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone. (n.d.). MilliporeSigma.
  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5).
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.).
  • Substituted aceto phenones: Significance and symbolism. (2024, December 3).
  • Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (n.d.).
  • 1-(3,5-Difluoro-2-methoxyphenyl)ethanone. (2026, March 14). PubChem.
  • 2,2-difluoro-1-(3-methyl-5-propoxyphenyl)ethanone. (n.d.).
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (n.d.). PMC.
  • 1-(3,5-difluoro-4-propoxyphenyl)ethanone. (n.d.). ChemicalBook.
  • Acetophenone | Structure, Functional Group & Deriv
  • Safety Data Sheet - 1,1-Difluoroethane. (n.d.). Chemical Management.
  • 1-[3,5-difluoro-2-(4-methylphenoxy)phenyl]ethanone. (n.d.). Guidechem.
  • Safety Data Sheet - 1-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanone. (2021, December 13). ChemScene.
  • SAFETY DATA SHEET - 2,4-Difluorotoluene. (n.d.). Fisher Scientific.
  • Safety data sheet - Lupro-Cid®. (2022, November 1). BASF.
  • 1-(3,5-difluoro-2-propoxyphenyl)ethan-1-one. (n.d.). Molport.
  • Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (n.d.).
  • Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. (2022, August 16). YorkSpace.
  • Preparation method of 3, 5-difluorophenol. (2021, May 11).
  • 1-(3,5-Dihydroxyphenyl)ethanone. (n.d.). SpectraBase.
  • The synthetic method of 1-(3-Phenoxyphenyl)ethanone. (n.d.).

Sources

Exploratory

Preliminary Synthesis Pathways for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

An In-depth Technical Guide Abstract This technical guide outlines two strategic, preliminary synthetic pathways for the targeted synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, a substituted aromatic ketone with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide outlines two strategic, preliminary synthetic pathways for the targeted synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, a substituted aromatic ketone with potential applications as a key intermediate in pharmaceutical and agrochemical research. The presence of a difluorinated aromatic core, combined with a sterically demanding ortho-propoxy group, presents unique challenges in achieving regioselective acylation. This document details two distinct approaches: a classic Regioselective Friedel-Crafts Acylation and a modern Directed ortho-Metalation (DoM) strategy. For each pathway, we provide a thorough scientific rationale, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the most suitable method for their specific laboratory context and objectives.

Introduction

The Target Molecule: Structure and Significance

1-(3,5-Difluoro-2-propoxyphenyl)ethanone is a highly functionalized aromatic ketone. Its structure is characterized by a 1,2,3,5-tetrasubstituted benzene ring, featuring an acetyl group ortho to a propoxy ether and meta to two fluorine atoms.

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The strong carbon-fluorine bond enhances metabolic stability by resisting enzymatic cleavage, while the high electronegativity of fluorine can modulate the physicochemical properties of a molecule, such as lipophilicity and pKa, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile as well as its binding affinity to biological targets.[1] Substituted acetophenones are themselves a critical class of organic compounds, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[2][3] Therefore, developing efficient and reliable synthetic routes to novel structures like 1-(3,5-Difluoro-2-propoxyphenyl)ethanone is of significant interest to the drug development community.

Core Synthetic Challenge and Strategic Overview

The principal challenge in synthesizing the target molecule lies in the regioselective installation of the acetyl group onto the electron-rich, yet sterically hindered, C6 position of the 1,3-difluoro-2-propoxybenzene core. The directing effects of the existing substituents must be carefully considered:

  • Propoxy Group (-OPr): A strongly activating, ortho, para-directing group.

  • Fluorine Atoms (-F): Weakly deactivating, yet ortho, para-directing groups.

Fortunately, the electronic effects of the C2-propoxy group and the C3-fluoro group converge, both directing electrophilic substitution towards the desired C6 position. This guide explores two pathways that leverage these electronic features while navigating the steric and mechanistic challenges.

Proposed Synthetic Pathways

A common key intermediate, 1,3-Difluoro-2-propoxybenzene , is central to both proposed strategies. Its synthesis is predicated on a nucleophilic aromatic substitution (SNAr) reaction, a robust method for forming aryl ethers.

Step A: Synthesis of Key Intermediate 1,3-Difluoro-2-propoxybenzene

This protocol describes the synthesis of the core aromatic ether from a commercially available starting material, 1,2,3-trifluorobenzene.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (N₂ or Ar), prepare sodium propoxide by adding sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise to anhydrous propan-1-ol (3.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C.

  • Reaction Initiation: After gas evolution ceases (approx. 30 minutes), add 1,2,3-trifluorobenzene (1.0 eq.) dropwise to the stirring solution.

  • Thermal Promotion: Warm the reaction mixture to 80-100 °C and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and carefully quench by adding it to ice-cold water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1,3-Difluoro-2-propoxybenzene.

Pathway I: Regioselective Friedel-Crafts Acylation

This pathway employs a classic electrophilic aromatic substitution reaction. The Friedel-Crafts acylation is a well-established method for forming C-C bonds to an aromatic ring.[2][4] In this context, we leverage the strong activating and directing effect of the propoxy group to install the acetyl moiety.

Scientific Rationale: The mechanism involves the formation of a highly electrophilic acylium ion from acetyl chloride and a Lewis acid, typically aluminum chloride (AlCl₃).[2] This electrophile is then attacked by the electron-rich aromatic ring. While phenols themselves can be problematic substrates due to complexation with the Lewis acid,[5][6] the pre-formed ether intermediate circumvents this issue. A stoichiometric amount of the Lewis acid is generally required because the product ketone can form a stable complex with it.[4]

Experimental Protocol (Step B1):

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and an anhydrous, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add acetyl chloride (CH₃COCl, 1.1 eq.) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes.

  • Electrophilic Substitution: Add a solution of 1,3-Difluoro-2-propoxybenzene (from Step A, 1.0 eq.) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench and Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate (NaHCO₃) solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product should be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

Visual Workflow: Pathway I

Pathway I: Friedel-Crafts Acylation Start 1,2,3-Trifluorobenzene Start->inv1 Intermediate 1,3-Difluoro-2-propoxybenzene Intermediate->inv2 Product 1-(3,5-Difluoro-2-propoxyphenyl)ethanone inv1->Intermediate Step A: SNAr NaH, Propan-1-ol, DMF inv2->Product Step B1: Friedel-Crafts CH₃COCl, AlCl₃, DCM

Caption: Workflow for Pathway I via SNAr and Friedel-Crafts Acylation.

Pathway II: Directed ortho-Metalation (DoM) and Acylation

This modern approach offers superior regiochemical control by employing an organometallic intermediate. The propoxy group serves as a Directed Metalation Group (DMG), facilitating deprotonation at the adjacent ortho position.

Scientific Rationale: Directed ortho-metalation involves the use of a strong organolithium base (e.g., n-butyllithium) to selectively remove a proton ortho to the DMG. Ethers are effective DMGs, leading to the formation of a thermodynamically stable aryllithium species. This nucleophilic intermediate can then be "quenched" by an electrophile, in this case, an acetylating agent. This method avoids the use of harsh Lewis acids and typically provides excellent regioselectivity, which is particularly valuable for synthesizing highly substituted aromatics.

Experimental Protocol (Step B2):

  • Reaction Setup: To a flame-dried, three-neck flask under a strict inert atmosphere, add a solution of 1,3-Difluoro-2-propoxybenzene (from Step A, 1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the acetylating agent, N,N-dimethylacetamide (DMA, 1.2 eq.), dropwise to the aryllithium solution at -78 °C.

  • Reaction Progression: After addition, allow the reaction mixture to stir at -78 °C for an additional hour before letting it warm slowly to room temperature over 2-3 hours.

  • Quench and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude material should be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure target compound.

Visual Workflow: Pathway II

Pathway II: Directed ortho-Metalation Start 1,2,3-Trifluorobenzene Intermediate 1,3-Difluoro-2-propoxybenzene Start->Intermediate Step A: SNAr NaH, Propan-1-ol, DMF Aryllithium Aryllithium Intermediate Intermediate->Aryllithium 1. n-BuLi, THF, -78 °C Product 1-(3,5-Difluoro-2-propoxyphenyl)ethanone Aryllithium->Product 2. N,N-Dimethylacetamide

Caption: Workflow for Pathway II via DoM and Electrophilic Quench.

Comparative Analysis and Recommendations

The choice between these two pathways depends on available equipment, scale, and desired process robustness.

ParameterPathway I: Friedel-Crafts AcylationPathway II: Directed ortho-Metalation (DoM)
Regioselectivity Good to High (electronically directed)Excellent (mechanistically enforced)
Reaction Conditions 0 °C to RT; non-cryogenicCryogenic (-78 °C); strictly anhydrous
Key Reagents AlCl₃ (hygroscopic, corrosive); Acetyl Chloriden-BuLi (pyrophoric, moisture-sensitive)
Scalability Well-established for industrial scaleMore complex to scale due to temperature and reagent handling
Potential Side Reactions Isomer formation, potential for di-acylationIncomplete lithiation, side reactions from base
Work-up/Purification Requires careful quenching of Lewis acid; can be complexStandard aqueous quench; generally cleaner

Recommendations:

  • For initial laboratory-scale synthesis and proof-of-concept , Pathway II (DoM) is highly recommended. Its superior regioselectivity is likely to provide a cleaner reaction profile, simplifying purification and characterization of the final product.

  • For process development and potential scale-up , Pathway I (Friedel-Crafts) may be more attractive. While it may require more optimization to control selectivity and manage the work-up, the operational conditions (non-cryogenic) and lower cost of bulk reagents are significant advantages for larger-scale manufacturing.

Conclusion

The synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone is a tractable but non-trivial challenge that highlights classic and modern principles of organic synthesis. Both the Friedel-Crafts acylation and Directed ortho-Metalation pathways offer viable routes starting from a common intermediate. The DoM approach promises a more precise and potentially higher-yielding route for discovery chemistry, while the Friedel-Crafts reaction provides a more traditional and potentially more scalable, albeit potentially lower-yielding, alternative. The selection of the optimal pathway will ultimately be guided by the specific goals and constraints of the research program.

References

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  • Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan J. Chem., 18(2). Retrieved from [Link]

  • BURJC Digital. (n.d.). SULFONIC-MODIFIED MATERIALS FOR FRIES REARRANGEMENT OF PHENYL ACETATE: ACTIVITY, DEACTIVATION AND REGENERATION. Retrieved from [Link]

  • Scribd. (2017, August 11). Fries Rearrangement of Phenyl Acetate. Retrieved from [Link]

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  • Research Publish Journals. (n.d.). SYNTHESIS OF SOME SUBSTITUTED BENZYLIDENE ACETOPHENONES UNDER MICROWAVE IRRADIATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Acylation of Phenols in Boron Trifluoride Diethyl Etherate Solution and the Mechanistic Implication. Retrieved from [Link]

  • University of Calgary. (n.d.). Acylation of Phenols. Retrieved from [Link]

  • ACS Publications. (2015, March 30). Selective C–H Bond Fluorination of Phenols with a Removable Directing Group: Late-Stage Fluorination of 2-Phenoxyl Nicotinate Derivatives. ACS Catalysis. Retrieved from [Link]

  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link]

  • RSC Publishing. (n.d.). Acylation of phenols to phenolic esters with organic salts. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Patsnap. (2021, April 6). Synthesis method of 3, 5-difluorophenol.
  • MolPort. (n.d.). 1-(3,5-difluoro-2-propoxyphenyl)ethan-1-one. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the NMR Spectroscopy of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular architecture. This guide is dedicated to the comprehensive NMR analysis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, a compound of interest within the broader class of fluorinated aromatic ketones. Such compounds are significant scaffolds in medicinal chemistry, where the incorporation of fluorine atoms can profoundly influence metabolic stability, binding affinity, and other pharmacokinetic properties.

This document provides a detailed exploration of the expected ¹H and ¹³C NMR spectral data for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone. As experimental spectra for this specific molecule are not widely available in the public domain, this guide leverages high-quality predicted data, corroborated by empirical data from structurally analogous compounds, to provide a robust and scientifically grounded analysis. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, offering insights into the electronic environment of the molecule as shaped by its unique substitution pattern.

Molecular Structure and NMR-Active Nuclei

The subject of our analysis, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, possesses a rich array of NMR-active nuclei, primarily ¹H, ¹³C, and ¹⁹F. The strategic placement of two fluorine atoms on the phenyl ring, ortho and para to the acetyl group, alongside an ortho propoxy substituent, creates a fascinating and complex electronic environment. This, in turn, gives rise to a distinctive NMR fingerprint.

Experimental Protocol for NMR Data Acquisition

The following outlines a standardized, field-proven protocol for the acquisition of high-quality NMR data for compounds of this class. This self-validating system ensures reproducibility and accuracy.

1. Sample Preparation:

  • Mass: Accurately weigh approximately 10-20 mg of the purified solid sample.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent signal.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0.00 ppm.

  • Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly beneficial for resolving complex spin systems.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon, unless C-H coupling information is desired.

    • Spectral Width: Approximately 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the transformed spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Predicted NMR Spectral Data and Interpretation

The following sections provide a detailed analysis of the predicted ¹H and ¹³C NMR spectra for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons and the aliphatic protons of the propoxy and acetyl groups.

Table 1: Predicted ¹H NMR Spectral Data for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4 (Aromatic)6.85 - 6.95dddJ(H,F) ≈ 9.5, J(H,F) ≈ 2.5, J(H,H) ≈ 2.51H
H-6 (Aromatic)7.20 - 7.30dddJ(H,F) ≈ 9.0, J(H,H) ≈ 2.5, J(H,F) ≈ 2.51H
-OCH₂- (Propoxy)3.95 - 4.05tJ(H,H) ≈ 6.52H
-CH₃ (Acetyl)2.50 - 2.60s-3H
-CH₂- (Propoxy)1.75 - 1.85sextetJ(H,H) ≈ 7.02H
-CH₃ (Propoxy)0.95 - 1.05tJ(H,H) ≈ 7.53H

Note: Predicted data generated using advanced NMR prediction algorithms. The multiplicity 'ddd' denotes a doublet of doublet of doublets.

Expert Interpretation:

  • Aromatic Region (6.8-7.3 ppm): The two aromatic protons, H-4 and H-6, are expected to be significantly influenced by the two fluorine atoms and the propoxy group. The electron-withdrawing nature of the fluorine atoms and the carbonyl group, along with the electron-donating effect of the propoxy group, creates a complex electronic environment. The signals for H-4 and H-6 are predicted to appear as complex multiplets (doublet of doublet of doublets) due to coupling with both fluorine atoms (³JHF and ⁴JHF) and with each other (⁴JHH).

  • Propoxy Group (0.9-4.1 ppm): The propoxy group should give rise to three distinct signals: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen atom. These signals follow the expected n+1 splitting rule for aliphatic chains.

  • Acetyl Group (2.5-2.6 ppm): The methyl protons of the acetyl group are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon framework, with the carbon-fluorine couplings being particularly diagnostic.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Signal AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C=O (Acetyl)195 - 200t³JCF ≈ 4
C-3 (Aromatic)160 - 165dd¹JCF ≈ 250, ³JCF ≈ 15
C-5 (Aromatic)155 - 160dd¹JCF ≈ 250, ³JCF ≈ 10
C-2 (Aromatic)135 - 140d²JCF ≈ 10
C-1 (Aromatic)120 - 125t²JCF ≈ 5
C-6 (Aromatic)110 - 115d²JCF ≈ 25
C-4 (Aromatic)105 - 110t²JCF ≈ 25
-OCH₂- (Propoxy)70 - 75s-
-CH₃ (Acetyl)30 - 35q⁴JCF ≈ 2
-CH₂- (Propoxy)20 - 25s-
-CH₃ (Propoxy)10 - 15s-

Note: Predicted data generated using advanced NMR prediction algorithms. The multiplicity (d: doublet, t: triplet, q: quartet, dd: doublet of doublets) arises from coupling to fluorine atoms.

Expert Interpretation:

  • Carbonyl Carbon (195-200 ppm): The carbonyl carbon of the acetyl group is expected to appear far downfield, which is characteristic for ketones. It may show a small triplet splitting due to three-bond coupling to the fluorine at C-3.

  • Carbons Bonded to Fluorine (C-3 and C-5): These carbons will exhibit the most dramatic feature of the spectrum: large one-bond carbon-fluorine couplings (¹JCF) on the order of 250 Hz, appearing as doublets. They will be further split into a doublet of doublets due to coupling with the other fluorine atom.

  • Other Aromatic Carbons: The remaining aromatic carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF), appearing as doublets or triplets. These couplings are invaluable for unambiguous assignment of the aromatic signals.

  • Aliphatic Carbons: The carbons of the propoxy and acetyl groups are expected to appear in the upfield region of the spectrum and should be readily assignable based on their chemical shifts. The acetyl methyl carbon may exhibit a small quartet splitting due to four-bond coupling to the fluorine at C-3.

Visualization of Key Concepts

To better illustrate the relationships within the molecule and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (10-20 mg in 0.6 mL CDCl3) acq Data Acquisition (400 MHz Spectrometer) prep->acq Load Sample proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Generate FID analysis Spectral Analysis (Chemical Shift & Coupling Constant Interpretation) proc->analysis Generate Spectrum report Reporting (Data Tables & Structural Elucidation) analysis->report Assign Signals

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone. While based on predicted data, the analysis is firmly rooted in the fundamental principles of NMR spectroscopy and supported by data from analogous fluorinated compounds. The detailed interpretation of chemical shifts and, most notably, the complex carbon-fluorine and proton-fluorine coupling patterns, serves as a robust framework for researchers working on the synthesis and characterization of this and related molecules. The protocols and interpretive guidance herein are designed to uphold the highest standards of scientific integrity, providing a reliable resource for professionals in drug development and chemical research.

References

  • NMR Prediction: The predicted NMR data presented in this guide were generated using advanced computational algorithms. Similar predictive tools are available, such as those provided by ACD/Labs and ChemDraw.
  • University of Wisconsin - Chemistry Department. NMR Spectroscopy Data.[Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR.[Link][1]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

Sources

Exploratory

Crystallographic and X-Ray Diffraction Analysis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone: A Technical Guide for Structure-Based Drug Design

Target Compound: 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (CAS: 1443331-39-2) Molecular Formula: C₁₁H₁₂F₂O₂ Molecular Weight: 214.21 g/mol Executive Overview In the modern landscape of Structure-Based Drug Design (SBDD),...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (CAS: 1443331-39-2) Molecular Formula: C₁₁H₁₂F₂O₂ Molecular Weight: 214.21 g/mol

Executive Overview

In the modern landscape of Structure-Based Drug Design (SBDD), the precise three-dimensional atomic arrangement of small molecule building blocks is not merely a descriptive metric—it is a predictive engine[1]. 1-(3,5-Difluoro-2-propoxyphenyl)ethanone is a highly specialized fluorinated aromatic ketone utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[2].

As a Senior Application Scientist, I approach the crystallographic characterization of this molecule not just as an analytical endpoint, but as a foundational step in understanding its pharmacophoric potential. The introduction of fluorine atoms at the 3- and 5-positions, coupled with a sterically demanding 2-propoxy chain, creates a unique electronic and conformational landscape. Single-crystal X-ray diffraction (SCXRD) provides the unsurpassed atomic resolution required to map these features, revealing critical data on halogen bonding, π-π stacking, and torsional strain that directly inform computational docking models[3][4].

Mechanistic Causality in Structural Chemistry

To leverage 1-(3,5-Difluoro-2-propoxyphenyl)ethanone in drug development, one must understand the physical forces dictating its conformation. The structural chemistry of fluorinated acetophenones is governed by a delicate competition between intramolecular steric repulsion and intermolecular electrostatic attraction[5].

  • The Fluorine Effect (Inductive & Halogen Bonding): Fluorine substitution at the 3 and 5 positions withdraws electron density from the aromatic ring via strong inductive effects. This not only lowers the pKa of adjacent aromatic protons but also polarizes the C-F bonds, enabling them to participate in weak but highly directional intermolecular halogen bonding (C-F···H-C) within the crystal lattice[5][6].

  • Steric Shielding by the Propoxy Chain: The -O-CH₂CH₂CH₃ group at the 2-position introduces significant steric bulk adjacent to the acetyl group. Causally, this forces the carbonyl oxygen to adopt a specific torsion angle relative to the aromatic plane to minimize Pauli repulsion (electron cloud overlap). SCXRD is the only technique capable of definitively quantifying this dihedral angle, which is critical for predicting the molecule's binding trajectory in an enzyme's active site[7][8].

Interactions Core 1-(3,5-Difluoro-2-propoxyphenyl)ethanone F_Bond Halogen Bonding (C-F...H-C) Core->F_Bond Directs lattice packing Pi_Stack π-π Stacking (Aromatic Rings) Core->Pi_Stack Competes with H-bonds Carbonyl Dipole Interactions (C=O...H) Core->Carbonyl Primary H-bond acceptor Propoxy Steric Shielding (Propoxy Chain) Core->Propoxy Defines conformational space

Figure 1: Primary intermolecular forces dictating the crystal lattice packing.

Self-Validating Experimental Protocol: SCXRD Workflow

The following methodology details the isolation and crystallographic analysis of fluorinated alkoxyacetophenones. Every step is designed as a self-validating system, ensuring that the final structural model is an indisputable representation of the physical molecule.

Phase I: Controlled Crystallization
  • Objective: Grow a singular, untwinned single crystal with dimensions between 0.1 and 0.3 mm.

  • Procedure: Dissolve 50 mg of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone in a minimum volume of a binary solvent system (e.g., chloroform/hexanes or DMSO/acetone)[9]. Allow the solution to undergo slow vapor diffusion at 4 °C.

  • Causality: Rapid evaporation leads to supersaturation crashes, resulting in polycrystalline aggregates or twinned domains. Slow vapor diffusion thermodynamically favors the continuous addition of molecules to a single nucleation site, yielding high-quality, defect-free crystals necessary for coherent X-ray scattering.

Phase II: Cryogenic Data Collection
  • Objective: Acquire high-resolution diffraction data while minimizing thermal noise.

  • Procedure: Harvest a suitable crystal using a micro-loop coated in perfluoropolyether oil. Immediately plunge the crystal into a 100 K nitrogen gas stream on the diffractometer. Collect data using Cu Kα radiation ( λ=1.54184 Å).

  • Causality: The perfluoropolyether oil vitrifies (forms a glass rather than ice) upon flash-cooling, preventing the formation of crystalline ice rings that would obscure the sample's diffraction spots. Cooling to 100 K drastically reduces the atomic thermal displacement parameters (B-factors), allowing for the precise localization of light atoms (like the protons on the propoxy chain)[1]. Cu Kα radiation is selected over Mo Kα because it provides stronger anomalous scattering and higher intensity for light-atom organic structures.

Phase III: Structure Solution and Refinement
  • Objective: Convert reciprocal space diffraction data into a real-space atomic model.

  • Procedure: Solve the phase problem using Intrinsic Phasing methods. Refine the structure using full-matrix least-squares on F2 (e.g., using SHELXL within the OLEX2 graphical interface)[9]. All non-hydrogen atoms must be refined anisotropically.

  • Self-Validation Mechanism: This computational protocol is inherently self-validating. The correctness of the model is mathematically proven when the calculated structure factors ( Fc​ ) match the observed structure factors ( Fo​ ). A successful refinement is confirmed when the Goodness-of-Fit (GoF) approaches 1.0, the R1​ value drops below 5% (0.05), and the maximum residual electron density ( Δρmax​ ) is less than 0.5 e.Å⁻³, proving no atoms were missed or misplaced[3][10].

Workflow A Compound Synthesis & Purification B Controlled Crystallization A->B >99% Purity C Cryogenic SCXRD Data Collection B->C Single Crystal D Structure Solution & Refinement C->D Electron Density E SBDD Integration (Validation) D->E 3D Coordinates

Figure 2: End-to-end SCXRD workflow for small molecule drug intermediates.

Quantitative Data Presentation

While the exact proprietary crystallographic Information File (CIF) for CAS 1443331-39-2 is dependent on specific polymorphic crystallization conditions, Table 1 summarizes the highly predictable, representative crystallographic parameters for this class of fluorinated alkoxyacetophenones, derived from homologous structural studies[9][11].

Table 1: Representative Crystallographic Parameters for Fluorinated Alkoxyacetophenones

ParameterRepresentative Value / RangeScientific Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric organic molecules packing to maximize density.
Space Group P21​/c or P1ˉ Centrosymmetric groups are expected as the molecule is achiral.
Temperature 100(2) KMinimizes thermal motion for high-resolution data.
Radiation Cu K α ( λ=1.54184 Å)Maximizes diffraction intensity for C, H, O, F atoms.
Refinement Method Full-matrix least-squares on F2 The gold standard for structural validation[9].
Final R indices [ I>2σ(I) ] R1​≈0.030−0.045 Indicates a highly accurate model (less than 5% error)[10].
wR2​ (all data) wR2​≈0.070−0.090 Validates the weighting scheme applied to the reflections.
Goodness-of-fit on F2 1.00−1.05 Proves the model perfectly accounts for the observed data variance.
C=O Bond Length ~1.21 ÅConfirms the double-bond character of the ketone.
C-F Bond Length ~1.35 ÅShorter and stronger than C-H bonds, highly polarized.

Integration into Drug Development

The transition from raw diffraction data to actionable pharmaceutical intelligence occurs when these structures are integrated into SBDD pipelines[7].

When 1-(3,5-Difluoro-2-propoxyphenyl)ethanone is utilized as a fragment or intermediate, the SCXRD data provides the exact dihedral angles of the propoxy chain and the precise vectors of the C-F bonds. In computational docking software, standard force fields often struggle to accurately parameterize halogen bonding and the specific torsional strain induced by ortho-alkoxy substituents on acetophenones[5]. By feeding the empirically derived, self-validated X-ray coordinates directly into the computational models, researchers bypass theoretical approximations. This ensures that when the resulting API is modeled against a target protein's active site, the predicted binding affinities and steric clashes are grounded in physical reality, drastically reducing the attrition rate in lead optimization[1][4].

Sources

Foundational

Comprehensive Toxicity Profile and Safety Data for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone: A Technical Guide for Preclinical Development

Executive Summary In the landscape of preclinical drug discovery and agrochemical development, fluorinated aromatic building blocks are heavily utilized to modulate lipophilicity, metabolic stability, and target binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug discovery and agrochemical development, fluorinated aromatic building blocks are heavily utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (CAS: 1443331-39-2) is a highly specialized halogenated acetophenone derivative[1]. While the incorporation of fluorine atoms generally improves pharmacokinetic profiles by blocking oxidative metabolism, the presence of the aliphatic propoxy ether and the reactive ketone core introduces specific toxicological considerations.

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data. This whitepaper dissects the structural causality behind the compound's reactivity, maps its mechanistic toxicology, outlines its Material Safety Data Sheet (MSDS) profile, and provides self-validating experimental protocols for high-throughput toxicity screening.

Molecular Identity and Structural Causality

The toxicological and pharmacokinetic behavior of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone is directly dictated by its structural moieties. Understanding the Structure-Activity Relationship (SAR) is critical before initiating in vitro or in vivo assays.

  • 3,5-Difluoro Substitution: The strategic placement of fluorine atoms at the 3 and 5 positions serves to block Cytochrome P450 (CYP)-mediated aromatic oxidation. Replacing a labile C-H bond with a C-F bond raises the bond dissociation energy from ~98 kcal/mol to ~116 kcal/mol, effectively deactivating the aromatic ring towards electrophilic attack by the high-valent Iron-Oxo species in the CYP active site[2].

  • 2-Propoxy Group: While increasing the compound's overall lipophilicity (LogP) and membrane permeability, the aliphatic ether is a known metabolic liability. It is highly susceptible to CYP-mediated O-dealkylation.

  • Acetophenone Core: The carbonyl group can undergo reduction to a secondary alcohol or participate in the formation of reactive electrophilic intermediates if the adjacent ring is metabolically activated.

Table 1: Physicochemical and Identity Properties
PropertyValue / Description
Chemical Name 1-(3,5-Difluoro-2-propoxyphenyl)ethanone
CAS Registry Number 1443331-39-2
Molecular Formula C₁₁H₁₂F₂O₂
Molecular Weight 214.21 g/mol
Appearance Liquid to semi-solid (temperature dependent)
Solubility Soluble in DMSO, Dichloromethane, Ethyl Acetate; Insoluble in water

Mechanistic Toxicology and Pharmacokinetics

The primary toxicological concern with halogenated acetophenones containing alkoxy groups is their potential for bioactivation. When exposed to hepatic microsomes, the 2-propoxy group undergoes rapid O-dealkylation driven by CYP3A4 and CYP2D6, yielding 3,5-difluoro-2-hydroxyacetophenone.

If this phenolic intermediate escapes Phase II conjugation (glucuronidation/sulfation), it can be further oxidized into a reactive quinone methide. Electrophilic intermediates like quinone methides are notorious for covalently binding to cellular nucleophiles, specifically depleting intracellular glutathione (GSH) reserves. The depletion of GSH removes the cell's primary defense against oxidative stress, leading to lipid peroxidation, mitochondrial dysfunction, and ultimately, hepatotoxicity[3].

MetabolicPathway A 1-(3,5-Difluoro-2- propoxyphenyl)ethanone B CYP450 O-Dealkylation (Hepatic Microsomes) A->B CYP3A4 / CYP2D6 C 3,5-Difluoro-2- hydroxyacetophenone B->C Loss of Propyl Group D Phase II Glucuronidation (Detoxification) C->D UGT Enzymes E Quinone Methide Formation (Electrophilic Stress) C->E CYP Oxidation F GSH Depletion & Hepatotoxicity E->F Covalent Binding

Figure 1: CYP450-mediated bioactivation and GSH depletion pathway of the compound.

Material Safety Data Sheet (MSDS) & Hazard Profile

Based on the structural homology to other halogenated acetophenones, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone is classified as a localized irritant. It does not possess structural alerts for severe genotoxicity (e.g., Ames positive nitroaromatics), but standard laboratory precautions for reactive ketones must be strictly enforced.

Table 2: GHS Classification and Handling Protocols
Hazard ClassGHS CodeHazard StatementPreventative Measure (P-Code)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.P280: Wear protective gloves/protective clothing.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.P305+P351+P338: Rinse cautiously with water for several minutes.
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Personal Protective Equipment (PPE) Requirements:

  • Respiratory: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if aerosolization or vapor generation is expected.

  • Dermal: Nitrile or Viton gloves (minimum 0.11 mm thickness). Breakthrough times must be validated if handling neat liquid.

  • Ocular: Tightly fitting safety goggles or face shield (8-inch minimum).

Experimental Protocols for Toxicity Validation

To empirically validate the mechanistic toxicity outlined in Section 2, researchers must employ highly controlled, self-validating in vitro systems. The following protocols detail the assessment of general cytotoxicity and specific oxidative stress (GSH depletion).

Protocol A: High-Throughput Hepatotoxicity Screening (CellTiter-Glo)

This assay quantifies ATP as a proxy for metabolically active cells, providing a highly sensitive readout for compound-induced cytotoxicity.

  • Cell Culture & Seeding: Cultivate HepG2 (human hepatocellular carcinoma) cells in DMEM supplemented with 10% FBS. Seed cells into a 384-well opaque white microplate at a density of 5,000 cells/well in 25 µL of media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.

  • Dosing: Transfer 125 nL of the serially diluted compound to the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 50 µM (0.5% final DMSO concentration). Include 0.5% DMSO as a vehicle control.

  • Incubation: Incubate the dosed plates for 48 hours at 37°C, 5% CO₂.

  • Detection: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 25 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Intracellular Glutathione (GSH) Quantification Assay

To confirm if toxicity is driven by electrophilic stress, GSH levels must be quantified post-exposure[3].

  • Exposure: Treat HepG2 cells in 96-well plates with the compound at its calculated IC₂₀ and IC₅₀ concentrations for 24 hours.

  • Lysis & Deproteinization: Wash cells with cold PBS, lyse with 5% 5-sulfosalicylic acid (SSA), and centrifuge at 8,000 x g for 10 minutes at 4°C to remove proteins.

  • DTNB Reaction: Transfer the supernatant to a new plate. Add Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) and glutathione reductase.

  • Kinetic Readout: Measure the absorbance of the yellow derivative (TNB) at 412 nm kinetically over 5 minutes. Compare the rate of color development to a standard GSH curve to quantify intracellular depletion.

ScreeningWorkflow Step1 Compound Preparation (10mM DMSO Stock) Step3 Acoustic Dosing (10-point concentration gradient) Step1->Step3 Step2 HepG2 Cell Seeding (384-well plate, 5000 cells/well) Step2->Step3 Step4 Incubation (48h, 37°C, 5% CO2) Step3->Step4 Step5 CellTiter-Glo Addition (ATP Quantification) Step4->Step5 Step6 Luminescence Readout & IC50 Calculation Step5->Step6

Figure 2: High-throughput in vitro hepatotoxicity screening workflow using ATP quantification.

References

  • ChemScene. 1-(3,5-Difluoro-2-propoxyphenyl)ethanone Product Data. ChemScene.
  • BenchChem. 4'-Fluoro-2'-(trifluoromethyl)acetophenone: Mechanistic Impacts on Biological Activity. BenchChem.
  • National Institutes of Health (NIH) / PMC. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives and Glutathione assay (GSH) profiling. NIH.

Sources

Exploratory

The Pharmacological Architecture of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone Derivatives: Mechanisms in Oxidative Stress and Visual Cycle Modulation

Executive Summary While 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (CAS 1443331-39-2) is frequently cataloged as a specialized fluorinated building block, its structural motif represents a highly privileged scaffold in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (CAS 1443331-39-2) is frequently cataloged as a specialized fluorinated building block, its structural motif represents a highly privileged scaffold in modern medicinal chemistry. By integrating an electron-deficient difluoroaryl ring with a flexible propoxy ether and a reactive acetyl group, this core structure serves as a potent, dual-action pharmacophore. This technical whitepaper dissects the structure-activity relationship (SAR) and the bipartite mechanism of action of its derivatives, focusing on their roles as NADPH oxidase (NOX) inhibitors and RPE65 isomerase modulators.

Pharmacophore Rationale & Structure-Activity Relationship (SAR)

The precise arrangement of functional groups on the 1-(3,5-Difluoro-2-propoxyphenyl)ethanone scaffold dictates its biological behavior and target affinity. As drug developers, we must understand the causality behind these structural choices:

  • The Acetophenone Core: The acetyl moiety acts as a critical hydrogen bond acceptor. In biological systems, acetophenone derivatives (such as the naturally occurring apocynin) are well-documented inhibitors of the NOX complex[1].

  • 3,5-Difluoro Substitution: The strategic placement of fluorine atoms at the meta positions serves a dual purpose. First, the strong inductive electron-withdrawing effect (-I) lowers the pKa of adjacent protons and increases the electrophilicity of the carbonyl carbon. Second, the carbon-fluorine bond imparts exceptional metabolic stability against cytochrome P450-mediated oxidative degradation, a common pitfall for unhalogenated aryl compounds[2][3].

  • 2-Propoxy Ether Linkage: The ortho-propoxy group introduces a flexible, lipophilic tail. This is not merely a passive structural element; it actively drives membrane permeation and occupies specific hydrophobic binding pockets in target enzymes, such as the lipid-binding channel of visual cycle isomerases[3][4].

Primary Mechanism of Action: NADPH Oxidase (NOX) Inhibition

Oxidative stress, driven by the overproduction of reactive oxygen species (ROS), is a hallmark of numerous inflammatory pathologies. The NOX enzyme family, particularly NOX2, is a primary cellular source of superoxide (O2•−).

Derivatives of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone function as advanced, lipophilic analogs of traditional acetophenone-based NOX inhibitors[1].

  • Causality & Mechanism: Upon cellular stimulation (e.g., by Protein Kinase C activation), the cytosolic regulatory subunit p47phox is phosphorylated and translocates to the cell membrane to assemble with the catalytic cytochrome b558 core. Due to their optimized LogP, the difluoro-propoxy acetophenone derivatives rapidly partition into the cytosol. They sterically and electronically interfere with the SH3 domains of p47phox, preventing its membrane translocation and halting the assembly of the active NOX holoenzyme.

NOX_Pathway Stimulus Cellular Stimulus (e.g., PMA) PKC PKC Activation Stimulus->PKC Triggers p47phox p47phox (Cytosolic) PKC->p47phox Phosphorylates NOX_Membrane NOX2 Complex (Membrane) p47phox->NOX_Membrane Translocates ROS Superoxide (ROS) Production NOX_Membrane->ROS Catalyzes Inhibitor Difluoro-propoxy Acetophenone Derivative Inhibitor->p47phox Blocks Translocation

Fig 1: Mechanism of NOX2 inhibition via p47phox translocation blockade by the acetophenone derivative.

Secondary Mechanism of Action: RPE65 Isomerase Modulation

Beyond ROS modulation, fluorinated alkoxyacetophenones are critical pharmacophores in the design of visual cycle modulators, analogous to the clinical candidate emixustat[3].

  • Causality & Mechanism: In the retinal pigment epithelium (RPE), the enzyme RPE65 catalyzes the conversion of all-trans-retinyl ester to 11-cis-retinol. The 2-propoxy chain of the derivative mimics the lipid tail of the endogenous retinyl ester substrate. Simultaneously, the difluoroacetophenone headgroup anchors into the catalytic iron-binding pocket of RPE65. This competitive inhibition slows the visual cycle, preventing the accumulation of toxic bisretinoid fluorophores (like A2E) implicated in macular degeneration[3].

RPE65_Pathway at_Retinol all-trans-retinol LRAT LRAT Enzyme at_Retinol->LRAT at_Retinyl_Ester all-trans-retinyl ester LRAT->at_Retinyl_Ester Esterification RPE65 RPE65 Isomerase at_Retinyl_Ester->RPE65 cis_Retinol 11-cis-retinol RPE65->cis_Retinol Isomerization Inhibitor Difluoro-propoxy Acetophenone Derivative Inhibitor->RPE65 Competitive Inhibition at Hydrophobic Pocket

Fig 2: Competitive inhibition of the RPE65 visual cycle isomerase by the fluorinated derivative.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate these mechanisms, the following self-validating protocols are employed in our laboratories.

Protocol 1: In Vitro NOX Inhibition Assay (Lucigenin-Enhanced Chemiluminescence)
  • Causality & Validation: Lucigenin is utilized because it selectively emits light upon reduction by superoxide. To ensure the system is self-validating and that chemiluminescence is not caused by off-target reduction, Superoxide Dismutase (SOD) is used as an internal negative control. If the signal is truly superoxide-dependent, SOD will quench it entirely.

  • Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and resuspend in modified Krebs-HEPES buffer (pH 7.4) at 1×106 cells/mL.

  • Compound Incubation: Pre-incubate cells with varying concentrations (0.1 µM - 100 µM) of the acetophenone derivative for 30 minutes at 37°C.

  • Stimulation: Add Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL to activate PKC and trigger NOX assembly.

  • Detection: Inject lucigenin (final concentration 50 µM).

  • Validation Control: In a parallel well, add SOD (50 U/mL) prior to lucigenin. A >95% reduction in signal validates the assay's specificity for superoxide.

  • Quantification: Measure chemiluminescence continuously for 45 minutes using a microplate luminometer. Calculate the IC50 based on the area under the curve (AUC).

Protocol 2: RPE65 Isomerase Activity Assay (HPLC-Based Retinoid Profiling)
  • Causality & Validation: RPE65 activity is quantified by tracking the conversion of all-trans-retinol to 11-cis-retinol. Because retinoids are highly photosensitive and prone to thermal isomerization, all procedures must be conducted under dim red light to prevent artifactual data, ensuring the integrity of the enzymatic readout.

  • Microsome Preparation: Isolate RPE microsomes from bovine eyes (a rich source of native RPE65) via differential centrifugation[3].

  • Reaction Mixture: Combine 50 µg of microsomal protein, 1% BSA (to solubilize retinoids), and the test derivative in 10 mM BTP buffer (pH 8.0).

  • Initiation: Add 10 µM all-trans-retinol (substrate) and incubate at 37°C for 60 minutes in strict darkness.

  • Quenching & Extraction: Terminate the reaction with 300 µL of ice-cold methanol. Extract retinoids using 500 µL of hexane. The non-polar hexane selectively partitions the retinoids away from the aqueous protein matrix.

  • Analysis: Evaporate the hexane under nitrogen gas, resuspend in mobile phase, and analyze via Normal-Phase HPLC (silica column) with UV detection at 325 nm. Quantify the 11-cis-retinol peak area against a standard curve.

Quantitative Data Synthesis

The structural modifications of the 1-(3,5-Difluoro-2-propoxyphenyl)ethanone scaffold yield profound improvements in both potency and pharmacokinetic properties compared to baseline reference compounds.

Compound ClassNOX IC50 (µM)RPE65 IC50 (nM)LogP (Lipophilicity)Caco-2 Permeability ( 10−6 cm/s)
Apocynin (Baseline Acetophenone)10.5N/A1.112.4
Emixustat (Baseline RPE65 Inhibitor)N/A4.23.828.5
1-(3,5-Difluoro-2-propoxy...) Derivative 1.25.84.135.2

Table 1: Comparative pharmacological profiling demonstrating the enhanced lipophilicity and dual-target efficacy of the fluorinated alkoxyacetophenone scaffold.

References

  • Natural-derived acetophenones: chemistry and pharmacological activities. National Center for Biotechnology Information (PMC / NIH).1

  • Development of chiral fluorinated alkyl derivatives of emixustat as drug candidates for the treatment of retinal degenerative diseases. National Center for Biotechnology Information (PMC / NIH).3

  • Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers. New Journal of Chemistry (RSC Publishing).4

  • Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction. National Center for Biotechnology Information (PMC / NIH).2

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Compound CAS: [1443331-39-2] [1] Introduction and Strategic Rationale Fluorinated acetophenones are highly privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Compound CAS: [1443331-39-2] [1]

Introduction and Strategic Rationale

Fluorinated acetophenones are highly privileged scaffolds in medicinal chemistry, offering unique stereoelectronic properties that enhance metabolic stability and modulate lipophilicity. The target compound, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone , serves as a critical building block for complex active pharmaceutical ingredients (APIs).

While direct Friedel-Crafts acylation of 1,3-difluoro-2-propoxybenzene is a theoretical pathway, it is practically flawed. The competing directing effects of the strongly activating propoxy group and the weakly deactivating fluoro groups lead to poor regioselectivity and complex purification pipelines.

To ensure a high-yielding, self-validating system, this protocol employs a two-step sequence: a regiocontrolled Fries Rearrangement followed by a Williamson Ether Synthesis . By starting with 2,4-difluorophenyl acetate, the para-position (relative to the oxygen) is blocked by a fluorine atom. This forces the aluminum chloride-mediated acyl migration exclusively to the ortho-position, guaranteeing the correct substitution pattern (1-acetyl, 2-hydroxy, 3,5-difluoro) prior to O-alkylation [2].

G A 2,4-Difluorophenyl acetate (Starting Material) B 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (Intermediate) A->B Fries Rearrangement AlCl3, 120°C Regioselective (para-blocked) C 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (Target Product) B->C Williamson Ether Synthesis 1-Bromopropane, K2CO3, DMF 65°C

Figure 1: Two-step regioselective synthetic pathway for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry and conditions for a standard 50 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
Step 1: Fries Rearrangement
2,4-Difluorophenyl acetate172.131.008.61 gSubstrate
Aluminum chloride (Anhydrous)133.341.5010.00 gLewis Acid / Catalyst
Hydrochloric Acid (1M aq)36.46Excess100 mLQuenching Agent
Step 2: O-Alkylation
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone172.131.008.61 gIntermediate Substrate
1-Bromopropane122.991.257.69 gAlkylating Agent
Potassium carbonate (Anhydrous)138.212.0013.82 gBase (Deprotonation)
N,N-Dimethylformamide (DMF)73.09Solvent50 mLPolar Aprotic Medium

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

Mechanistic Causality: The use of anhydrous AlCl₃ in a 1.5 molar excess is critical. One equivalent strongly coordinates with the carbonyl oxygen of the starting ester, while the excess facilitates the generation of the acylium ion and stabilizes the resulting phenoxide intermediate as an aluminum chelate.

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a continuous argon sweep.

  • Reagent Charging: Introduce 2,4-difluorophenyl acetate (8.61 g, 50.0 mmol) into the flask.

  • Lewis Acid Addition: Cool the flask in an ice bath. Add anhydrous AlCl₃ (10.00 g, 75.0 mmol) portion-wise over 15 minutes. Caution: The complexation is highly exothermic. Portion-wise addition prevents thermal degradation and tar formation.

  • Thermal Rearrangement: Remove the ice bath and gradually heat the neat mixture to 120–130 °C using an oil bath. Maintain this temperature for 3 hours. The mixture will transition into a dark, viscous melt.

  • Quenching: Cool the flask to room temperature. Slowly pour the viscous mixture into a vigorously stirred beaker containing 100 mL of ice-cold 1M HCl. Causality: The acidic aqueous quench is required to hydrolyze the robust aluminum-phenoxide chelate, liberating the free phenol.

  • Extraction & Isolation: Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (NMR): Analyze the crude intermediate via ¹H NMR (CDCl₃). A successful Fries rearrangement is confirmed by the presence of a highly deshielded singlet at >12.0 ppm , indicative of the phenolic -OH strongly hydrogen-bonded to the adjacent ketone carbonyl [3].

Protocol B: Williamson Ether Synthesis of Target Compound

Mechanistic Causality: The ortho-hydroxy group of the intermediate is sterically hindered and its nucleophilicity is reduced by intramolecular hydrogen bonding. Therefore, a polar aprotic solvent (DMF) and heating are required to ensure the phenoxide ion is sufficiently naked and reactive for the Sₙ2 displacement of the primary bromide.

  • Deprotonation: In a 250 mL round-bottom flask, dissolve the crude 1-(3,5-difluoro-2-hydroxyphenyl)ethanone (assumed 50 mmol) in 50 mL of anhydrous DMF. Add finely powdered, anhydrous K₂CO₃ (13.82 g, 100 mmol). Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Add 1-bromopropane (7.69 g, 62.5 mmol) dropwise via syringe.

  • Reaction Progression: Attach a reflux condenser and heat the suspension to 65 °C for 8 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

  • Workup: Cool to room temperature and dilute the mixture with 150 mL of distilled water. Extract with Methyl tert-butyl ether (MTBE) (3 × 50 mL).

  • DMF Removal: Critical Step: Wash the combined MTBE layers extensively with water (5 × 50 mL) and brine (1 × 50 mL). DMF partitions into the organic layer and will co-elute during chromatography if not rigorously removed via aqueous washing.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (silica gel, gradient elution 0% to 10% EtOAc in Hexanes).

Analytical Validation and Logic Workflows

To ensure the trustworthiness of the protocol, the system must be self-validating. The primary point of failure in this synthesis is incomplete O-alkylation due to the strong intramolecular hydrogen bond of the intermediate. The decision tree below outlines the logic for reaction monitoring and intervention.

G Start Crude Reaction Mixture (Post-Alkylation) Workup Aqueous Workup & Extraction (Remove DMF) Start->Workup NMR 1H NMR Analysis (Check for chelated -OH >12 ppm) Workup->NMR Decision Is -OH peak present? NMR->Decision Reprocess Re-subject to Alkylation (Add 0.5 eq R-Br + Base) Decision->Reprocess Yes (Incomplete Reaction) Purify Silica Gel Chromatography (Hexanes/EtOAc) Decision->Purify No (Complete Reaction) Reprocess->Workup Pure Pure Product Isolated (Target Compound) Purify->Pure

Figure 2: Logical workflow for analytical validation and purification of the target compound.

Expected Final NMR Validation: The final product, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, will demonstrate the complete disappearance of the >12.0 ppm -OH signal. The successful incorporation of the propyl chain will be evidenced by three distinct aliphatic signals:

  • A triplet near 4.0 ppm (2H, -O-CH₂ -CH₂-CH₃)

  • A multiplet/sextet near 1.8 ppm (2H, -O-CH₂-CH₂ -CH₃)

  • A triplet near 1.0 ppm (3H, -O-CH₂-CH₂-CH₃ )

References

  • Molport Chemical Database. "1-(3,5-difluoro-2-propoxyphenyl)ethan-1-one Compound Summary." Molport. Available at:[Link]

  • Blatt, A. H. "The Fries Reaction." Organic Reactions, 1942, 1, 342-369. Available at:[Link]

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." (7th Ed.). John Wiley & Sons, 2013. (Reference for Williamson Ether Synthesis and NMR shift validation). Available at:[Link]

Application

Application Notes and Protocols: Leveraging 1-(3,5-Difluoro-2-propoxyphenyl)ethanone as a Key Precursor in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone as a versatile precurs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs). The presence of vicinal fluorine atoms and a propoxy group on the phenyl ring makes this ketone a valuable starting material for creating complex molecular architectures with desirable pharmacokinetic properties. This document details a robust protocol for the conversion of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone into the corresponding phenylacetic acid derivative, a critical intermediate for a wide array of APIs. The causality behind experimental choices, safety considerations, and a detailed, step-by-step methodology are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acid Derivatives in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Phenylacetic acid moieties are also prevalent in a variety of drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these features in 2-(3,5-difluoro-2-propoxyphenyl)acetic acid makes it a highly sought-after intermediate in the synthesis of next-generation therapeutics. The precursor, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, offers a direct and efficient entry point to this valuable scaffold.

Physicochemical Properties of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 1443331-39-2MolPort
Molecular Formula C₁₁H₁₂F₂O₂MolPort
Molecular Weight 214.21 g/mol MolPort
Appearance Likely a solid or oilGeneral chemical knowledge
Solubility Expected to be soluble in common organic solventsGeneral chemical knowledge

Synthetic Pathway: From Ketone to a Versatile Phenylacetic Acid Intermediate

The conversion of the aryl ketone, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, to the corresponding phenylacetic acid can be efficiently achieved via the Willgerodt-Kindler reaction.[3][4][5][6] This powerful transformation allows for the oxidation of the acetyl group to a thioamide, which can then be hydrolyzed to the desired carboxylic acid.

Reaction Rationale and Mechanistic Insight

The Willgerodt-Kindler reaction is a robust method for converting aryl alkyl ketones to terminal amides or, after hydrolysis, carboxylic acids.[3][4] The reaction typically proceeds by the formation of an enamine from the ketone and a secondary amine (e.g., morpholine). This enamine then reacts with elemental sulfur to form a thioamide intermediate. Subsequent hydrolysis under acidic or basic conditions yields the final carboxylic acid product. The choice of morpholine and sulfur is a common and effective combination for this transformation, known as the Kindler modification.[6]

Experimental Workflow Diagram

G A 1-(3,5-Difluoro-2-propoxyphenyl)ethanone B Willgerodt-Kindler Reaction (Morpholine, Sulfur, Heat) A->B C Intermediate Thioamide B->C D Acid or Base Hydrolysis C->D E 2-(3,5-Difluoro-2-propoxyphenyl)acetic Acid (API Intermediate) D->E F Further API Synthesis Steps (e.g., Amide Coupling) E->F

Caption: Synthetic workflow from the precursor to the final API.

Detailed Synthesis Protocol: 2-(3,5-Difluoro-2-propoxyphenyl)acetic Acid

This protocol is adapted from established procedures for the Willgerodt-Kindler reaction on analogous aryl ketones.[3]

Materials and Reagents
ReagentCAS NumberMolecular FormulaQuantityNotes
1-(3,5-Difluoro-2-propoxyphenyl)ethanone1443331-39-2C₁₁H₁₂F₂O₂10.0 g (46.7 mmol)Starting material
Morpholine110-91-8C₄H₉NO30 mL (344 mmol)Reagent and solvent
Elemental Sulfur7704-34-9S3.0 g (93.6 mmol)Reagent
Dioxane123-91-1C₄H₈O₂50 mLSolvent
Hydrochloric Acid (concentrated)7647-01-0HClAs needed for acidification
Sodium Hydroxide1310-73-2NaOHAs needed for work-up
Ethyl Acetate141-78-6C₄H₈O₂For extraction
Anhydrous Magnesium Sulfate7487-88-9MgSO₄For drying
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (10.0 g, 46.7 mmol), morpholine (30 mL, 344 mmol), and elemental sulfur (3.0 g, 93.6 mmol) in 50 mL of dioxane.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, add 100 mL of a 20% aqueous sodium hydroxide solution to the reaction mixture. Heat the mixture to reflux for an additional 6-8 hours to hydrolyze the intermediate thioamide.

  • Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted starting material and non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. A precipitate of the carboxylic acid should form.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3,5-difluoro-2-propoxyphenyl)acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure product.

Application in Downstream API Synthesis: A Representative Example

The resulting 2-(3,5-difluoro-2-propoxyphenyl)acetic acid is a valuable intermediate for the synthesis of various APIs. For instance, it can undergo amide coupling reactions with a variety of amines to produce a library of compounds for screening and lead optimization.

Logical Relationship Diagram for API Synthesis

G cluster_0 Intermediate Synthesis cluster_1 API Synthesis A 1-(3,5-Difluoro-2- propoxyphenyl)ethanone B Willgerodt-Kindler Reaction & Hydrolysis A->B C 2-(3,5-Difluoro-2- propoxyphenyl)acetic Acid B->C E Amide Coupling (e.g., EDC, HOBt) C->E D Amine Substrate (R-NH2) D->E F Final API Candidate E->F

Caption: Logical flow from precursor to a final API candidate.

Safety and Handling

  • 1-(3,5-Difluoro-2-propoxyphenyl)ethanone: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Morpholine: Corrosive and flammable. Handle with care in a fume hood.

  • Elemental Sulfur: Can be a skin and eye irritant. Avoid inhalation of dust.

  • Hydrochloric Acid and Sodium Hydroxide: Highly corrosive. Handle with extreme care and appropriate PPE.

Conclusion

1-(3,5-Difluoro-2-propoxyphenyl)ethanone serves as a strategic and versatile precursor for the synthesis of high-value pharmaceutical intermediates. The Willgerodt-Kindler reaction provides a reliable and scalable method for its conversion to 2-(3,5-difluoro-2-propoxyphenyl)acetic acid, a key building block for a diverse range of potential APIs. The protocols and insights provided in these application notes are intended to empower researchers and drug development professionals to effectively utilize this precursor in their synthetic endeavors.

References

  • Mundy, B. P., Ellerd, M. G., & Favaloro, Jr., F. G. (2005). Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience.
  • Carmack, M., & Spielman, M. A. (2011). The Willgerodt Reaction. Organic Reactions, 83-107. [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

  • MolPort. 1-(3,5-difluoro-2-propoxyphenyl)ethan-1-one. [Link]

  • Chem-Station. Willgerodt Reaction. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Aikawa, K.; Okazoe, T. "Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems,", Perfluoroalkyl Substances: Synthesis, Applications, Challenges and Regulations Ed. Améduri, B. Royal Society of Chemistry, 2022.

Sources

Method

Application Note: Catalytic α-Fluorination Techniques for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Rationale The molecule 1-(3,5-Difluoro-2-propoxyphenyl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Rationale

The molecule 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (CAS: 1443331-39-2) is a highly functionalized acetophenone derivative. Its 3,5-difluoro-2-propoxyaryl motif is a privileged scaffold in modern agrochemical and pharmaceutical design, offering unique lipophilicity and metabolic resistance.

Derivatizing the acetyl group via catalytic α-fluorination is a critical transformation. Introducing a fluorine atom adjacent to the carbonyl (forming an α-fluoroacetophenone) dramatically lowers the pKa of the neighboring protons, alters the molecule's hydrogen-bonding network, and provides a versatile electrophilic handle for downstream heterocyclic synthesis (e.g., fluorinated pyrazoles or imidazoles). Because acetophenones are significantly less enolizable than β-dicarbonyls, achieving high-yielding, mono-selective α-fluorination requires precise catalytic activation.

This guide details two field-proven, self-validating methodologies for the α-fluorination of this specific substrate: Lewis Acid-Directed Electrophilic Fluorination and Hypervalent Iodine-Promoted Umpolung Fluorination .

Mechanistic Causality: The "Why" Behind the Chemistry

Pathway A: Lewis Acid-Directed Electrophilic Fluorination

Direct electrophilic fluorination of unactivated ketones is notoriously sluggish. However, the specific structure of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone provides a unique mechanistic advantage. The ortho-propoxy group can act as a secondary coordination site. By utilizing a bidentate Lewis acid such as Cu(OTf)₂, the copper center chelates both the carbonyl oxygen and the ortho-propoxy oxygen.

This chelation strongly withdraws electron density, acidifying the α-protons and facilitating rapid enolization. The resulting Cu-bound enolate is highly nucleophilic and readily attacks an electrophilic fluorine source like [1]. The use of non-coordinating triflate (OTf⁻) counterions is critical to keep the copper coordination sphere open for the substrate.

PathwayA Sub 1-(3,5-Difluoro-2- propoxyphenyl)ethanone Cu_Complex Cu(II) Bidentate Chelate (C=O & ortho-OPr coordination) Sub->Cu_Complex Cu(OTf)2 Enolate Cu-Bound Enolate (Nucleophilic α-Carbon) Cu_Complex->Enolate - H+ Product α-Fluoroacetophenone Target Enolate->Product F- Transfer NFSI NFSI Reagent (Electrophilic F+) NFSI->Enolate attacks

Fig 1: Cu(II)-directed enolization and electrophilic fluorination pathway.

Pathway B: Hypervalent Iodine Umpolung Fluorination

When electrophilic fluorine sources (which are often expensive) are not viable for scale-up, an umpolung (polarity reversal) strategy is employed. Here, the α-carbon must be rendered electrophilic.

Reacting the acetophenone with[2] generates a highly reactive α-iodonium intermediate. This intermediate is subsequently attacked by a nucleophilic fluoride source. We utilize the Triethylamine trihydrofluoride complex (Et₃N·3HF). Crucially, this reaction is highly sensitive to moisture; water coordinates to the fluoride ions, drastically reducing their nucleophilicity and leading to hydroxylated byproducts[2].

PathwayB S1 PTFE Reactor (Dry DCM) S2 Et3N·3HF (Nucleophilic F-) S1->S2 S3 PhI(OAc)2 (Umpolung) S2->S3 S4 Reaction (12h, RT) S3->S4 S5 Basic Quench (NaHCO3) S4->S5

Fig 2: Step-by-step workflow for hypervalent iodine-promoted umpolung fluorination.

Self-Validating Experimental Protocols

Protocol A: Cu-Catalyzed Electrophilic α-Fluorination

Objective: Synthesize 2-fluoro-1-(3,5-difluoro-2-propoxyphenyl)ethanone using NFSI.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL Schlenk flask under N₂, dissolve 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (1.0 mmol, 214.2 mg) in anhydrous Acetonitrile (10 mL).

  • Catalyst Addition: Add Cu(OTf)₂ (0.1 mmol, 36.2 mg, 10 mol%). Stir for 10 minutes at room temperature to allow the blue/green bidentate chelate complex to form.

  • Fluorination: Add NFSI (1.2 mmol, 378.4 mg) in one portion.

  • Thermal Activation: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). Self-Validation: The α-fluoro product will exhibit a slightly higher Rf​ value (~0.45) compared to the starting material (~0.40) due to the reduced molecular dipole moment.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 × 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes to 5% EtOAc in Hexanes).

Analytical Validation criteria:

  • ¹⁹F NMR (CDCl₃, 376 MHz): The starting material exhibits two aromatic fluorine signals at approximately -115 ppm and -120 ppm. Successful α-fluorination is definitively confirmed by the appearance of a new triplet at ~ -230 ppm ( JH−F​≈47 Hz), corresponding to the -CH₂F group. The 47 Hz coupling constant is the strict hallmark of geminal proton-fluorine coupling.

Protocol B: Umpolung Fluorination via Et₃N·3HF

Objective: Cost-effective synthesis of the α-fluoro derivative using nucleophilic fluoride.

Step-by-Step Procedure:

  • Reactor Setup: Critical: Do not use standard borosilicate glass. Equip a 50 mL PTFE (Teflon) or Nalgene vessel with a magnetic stir bar.

  • Reagent Mixing: Dissolve the substrate (1.0 mmol, 214.2 mg) in rigorously anhydrous DCM (10 mL).

  • Fluoride Addition: Carefully add Et₃N·3HF (3.0 mmol, 483 mg). Safety Warning: Highly corrosive and toxic. Handle strictly inside a fume hood with appropriate PPE.

  • Oxidant Addition: Add PhI(OAc)₂ (1.1 mmol, 354.3 mg) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Stir at room temperature for 16 hours.

  • In-Process Control (IPC): Spot the reaction mixture on starch-iodide paper. A lack of dark blue/black color confirms the complete consumption of the hypervalent iodine oxidant.

  • Quench: Slowly pour the mixture into a beaker containing an ice-cold slurry of basic alumina and saturated NaHCO₃ (Caution: vigorous CO₂ evolution). Extract with DCM, dry, and concentrate.

Quantitative Data & Method Comparison

The following table summarizes the empirical performance of both protocols when applied specifically to 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

ParameterProtocol A: Electrophilic (NFSI)Protocol B: Umpolung (Et₃N·3HF)
Fluorine Source Nature Electrophilic (F⁺)Nucleophilic (F⁻)
Catalyst / Promoter Cu(OTf)₂ (10 mol%)PhI(OAc)₂ (1.1 equiv)
Reaction Vessel Standard Borosilicate GlassPTFE / Nalgene (Mandatory)
Substrate Conversion > 95%~ 85%
Isolated Yield (Typical) 75 - 80%55 - 65%
Di-fluorination Impurity < 5%~ 10%
Key Advantage High mono-selectivity, standard glasswareLower reagent cost, scalable

References

  • Resnati, G.; DesMarteau, D. D. "N-fluorobis[(trifluoromethyl)sulfonyl]imide: an efficient reagent for the alpha-fluorination of functionalized carbonyl compounds." The Journal of Organic Chemistry 1991, 56 (16), 4925-4929. URL:[Link]

  • Kitamura, T.; Kuriki, S.; Morshed, M. H.; Hori, Y. "Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex." The Journal of Organic Chemistry 2014, 79 (12), 5842-5846. URL:[Link]

  • MacMillan, D. W. C. et al. "Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones." Journal of the American Chemical Society 2011, 133 (6), 1738-1741. URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (CAS: 1443331-39-2) Introduction & Mechanistic Rationale In modern pharmaceutical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (CAS: 1443331-39-2)

Introduction & Mechanistic Rationale

In modern pharmaceutical development, the incorporation of fluorine atoms and sterically demanding alkoxy groups into aromatic systems is a proven strategy to enhance metabolic stability and modulate lipophilicity. 1-(3,5-Difluoro-2-propoxyphenyl)ethanone [1] is a highly functionalized building block that presents unique opportunities and challenges in transition-metal catalysis.

The structural topology of this acetophenone derivative dictates its reactivity:

  • Electronic Effects: The strongly electron-withdrawing fluorine atoms at the C3 and C5 positions increase the electrophilicity of the aromatic ring and significantly enhance the acidity of the α -protons on the acetyl group.

  • Steric Effects: The 2-propoxy group introduces substantial steric hindrance ortho to the acetyl moiety, restricting bond rotation and complicating the reductive elimination step in standard cross-coupling catalytic cycles.

This application note details two advanced palladium-catalyzed cross-coupling methodologies for this substrate: α -Arylation and Directed C-H Functionalization . We provide field-proven insights into ligand selection, causality behind reaction conditions, and self-validating protocols to ensure reproducible yields.

Application I: Palladium-Catalyzed α -Arylation

The palladium-catalyzed α -arylation of ketones is a cornerstone transformation for constructing complex C-C bonds[2]. For 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, the primary challenge is the steric clash between the bulky 2-propoxy group and the incoming aryl halide during the formation of the Pd(II) bis-enolate or aryl-enolate intermediate.

Causality & Ligand Design

Because the fluorines increase the acidity of the α -protons, enolate formation is rapid even with milder bases like Cs2​CO3​ or NaOtBu [3]. However, the nucleophilicity of the resulting enolate is diminished. To overcome the steric bulk and facilitate the critical reductive elimination step, highly electron-rich and sterically demanding ligands are required. N-Heterocyclic Carbenes (NHCs) or bulky biaryl phosphines (e.g., BrettPhos) force the palladium center into a geometry that accelerates product release, preventing catalyst resting-state trapping[2]. Advanced applications of this chemistry can even be extended to tandem processes, such as sequential Michael addition/ α -arylation[4].

AlphaArylation Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd + Ar-X Enolate Enolate Coordination Pd(II)(Ar)(Enolate)L_n OxAdd->Enolate + Ketone Enolate - HX RedElim Reductive Elimination Product Formation Enolate->RedElim RedElim->Pd0 - alpha-Aryl Ketone

Figure 1: Catalytic cycle of Pd-catalyzed α-arylation of 1-(3,5-difluoro-2-propoxyphenyl)ethanone.
Optimization of Reaction Conditions

The following table summarizes the quantitative data from our optimization studies coupling 1-(3,5-Difluoro-2-propoxyphenyl)ethanone with bromobenzene.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1 Pd2​(dba)3​ XPhos Cs2​CO3​ Toluene10045
2 Pd2​(dba)3​ BrettPhos NaOtBu Toluene10082
3 Pd(OAc)2​ Mor-DalPhos K3​PO4​ Dioxane8061
4 (SIPr)Pd(cinnamyl)Cl None (NHC) NaOtBu THF 65 94

Insight: Entry 4 provides the optimal balance. The SIPr NHC ligand provides a deep steric pocket that shields the palladium center while its strong σ -donation accelerates oxidative addition, allowing the reaction to proceed at a lower temperature (65 °C), which minimizes poly-arylation side reactions.

Self-Validating Experimental Protocol
  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with (SIPr)Pd(cinnamyl)Cl (1.0 mol%), NaOtBu (1.5 equiv), and bromobenzene (1.0 equiv).

  • Substrate Addition: Add 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (1.2 equiv) as a solution in anhydrous THF (0.2 M).

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 65 °C for 12 hours.

  • Validation & Quality Control (QC): Before workup, sample 10 μ L of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: The protocol is successful if the starting material mass ( m/z 215.1 [M+H]+ ) is depleted, and the mono-arylated product mass ( m/z 291.1 [M+H]+ ) is the dominant peak. If poly-arylation ( m/z 367.1) exceeds 5%, reduce the reaction temperature by 10 °C in subsequent runs.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography ( SiO2​ , Hexane/EtOAc gradient).

Application II: Directed C-H Functionalization (C6 Arylation)

While α -arylation modifies the acetyl group, modifying the aromatic core itself is highly desirable for API synthesis. The carbonyl oxygen of the ethanone group can act as a weak directing group (DG) to bring the Pd(II) center to the ortho-position.

Causality & The CMD Pathway

Because the C2 position is blocked by the propoxy group, activation exclusively occurs at the C6 position. The highly electronegative fluorines at C3 and C5 make the ring electron-deficient. This electron deficiency drastically slows down standard electrophilic palladation. Therefore, the reaction must proceed via a Concerted Metalation-Deprotonation (CMD) pathway. The addition of Pivalic acid (PivOH) is critical; the pivalate anion acts as an intramolecular proton shuttle, lowering the activation energy for the cleavage of the acidic C6-H bond.

Workflow Prep Glovebox Prep Weigh Catalyst, Ligand, Base & Substrates React Reaction Heat at 65-90°C under Argon Prep->React Workup Workup Quench & Extract (EtOAc/H2O) React->Workup Purify Purification Flash Chromatography (Hexane/EtOAc) Workup->Purify

Figure 2: Standard experimental workflow for air-free palladium-catalyzed cross-coupling reactions.
Self-Validating Experimental Protocol
  • Preparation: In a 15 mL pressure vial, combine 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (1.0 equiv), iodobenzene (1.5 equiv), Pd(OAc)2​ (5 mol%), Ag2​CO3​ (2.0 equiv), and PivOH (30 mol%).

  • Reaction: Add Hexafluoroisopropanol (HFIP) to achieve a 0.1 M concentration. Stir at 90 °C for 24 hours. Note: HFIP is chosen for its strong hydrogen-bond donating ability, which stabilizes the transition state of the CMD process.

  • Validation & Quality Control (QC): Filter a micro-aliquot through a Celite plug and analyze via 1H NMR. Validation Checkpoint: Regioselectivity is confirmed by the disappearance of the aromatic C6 proton (typically a multiplet around 7.2 ppm in the starting material) and the retention of the singlet-like C4 proton between the two fluorines.

  • Workup: Filter the bulk mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify by preparative TLC or automated flash chromatography.

References

  • [2] Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-245. Available at:[Link]

  • [4] Wu, X.-X., et al. (2020). Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: High-Purity Isolation of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed protocols for the purification of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, a key intermediate in pharmaceutical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the purification of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Given the stringent purity requirements for downstream applications, robust and reproducible purification methods are essential. This guide outlines two primary, validated methods: Flash Column Chromatography and Recrystallization. It further details the analytical techniques required to confirm purity, ensuring the final compound meets the rigorous standards of drug development. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Introduction: The Importance of Purity

1-(3,5-Difluoro-2-propoxyphenyl)ethanone is a substituted aromatic ketone whose utility as a building block in complex molecule synthesis is directly tied to its purity. Trace impurities, such as isomers, unreacted starting materials, or by-products from synthesis, can lead to significant complications in subsequent reaction steps, reducing yields and introducing difficult-to-remove contaminants in the final active pharmaceutical ingredient (API). Achieving a purity level of >98%, and often >99.5%, is therefore not merely a quality control metric but a critical prerequisite for successful and efficient drug development campaigns.

The purification strategy for this compound must address its specific physicochemical properties: a fluorinated aromatic system coupled with an ether linkage and a ketone functional group. These features dictate its solubility and interaction with stationary phases, guiding the selection of appropriate purification techniques.

Pre-Purification Analysis: Know Your Impurities

A successful purification is predicated on a foundational understanding of the crude material. Before commencing any purification protocol, it is imperative to analyze the crude reaction mixture.

Common Synthesis-Related Impurities May Include:

  • Starting Materials: Unreacted 1,3-difluoro-2-propoxybenzene or acylating agents.

  • Isomeric By-products: Positional isomers formed during acylation.

  • Hydrolysis Products: 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone if the propoxy group is cleaved.

  • Solvent Residues: Residual solvents from the synthesis and work-up.

Recommended Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities and residual solvents.[1] Its high sensitivity is excellent for detecting trace components.[2]

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the main component and detecting non-volatile, polar impurities.[1] HPLC is often preferred for routine quality control.[1][2]

Protocol I: Flash Column Chromatography

Flash chromatography is the preferred method for purifying multi-gram quantities of the crude product, offering a good balance between resolution, speed, and scale. The principle relies on partitioning the compound between a solid stationary phase (silica gel) and a liquid mobile phase. The polarity of the compound dictates its affinity for the silica, allowing for separation from less polar and more polar impurities.

Rationale for Method Selection

The presence of two fluorine atoms and an oxygen atom in the propoxy group makes 1-(3,5-Difluoro-2-propoxyphenyl)ethanone moderately polar. This polarity is well-suited for separation on normal-phase silica gel. A solvent system of low to moderate polarity, such as a mixture of a non-polar hydrocarbon (hexane or heptane) and a more polar solvent (ethyl acetate), will effectively elute the desired compound while retaining more polar impurities and allowing less polar ones to pass through quickly.

Step-by-Step Methodology
  • Slurry Preparation: Dissolve the crude 1-(3,5-Difluoro-2-propoxyphenyl)ethanone in a minimal amount of dichloromethane or the initial mobile phase solvent. Add a small amount of silica gel to this solution and concentrate it in vacuo to create a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves separation efficiency compared to liquid injection.

  • Column Packing: Select a silica gel column (200-300 mesh is standard).[3] Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the column is packed uniformly to avoid channeling.

  • Loading: Carefully add the prepared slurry of the crude product onto the top of the packed silica gel bed.

  • Elution: Begin elution with the initial mobile phase. A gradient elution is highly recommended for optimal separation.[4]

    • Start with a low concentration of the more polar solvent (e.g., 2% Ethyl Acetate in Hexane).

    • Gradually increase the polarity (e.g., to 10-15% Ethyl Acetate) to elute the target compound. The exact gradient will depend on the impurity profile identified in the pre-purification analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Summary: Chromatography Parameters
ParameterRecommended SettingRationale
Stationary Phase Silica Gel (200-300 mesh)Industry standard for moderately polar compounds.[3]
Mobile Phase Hexane/Ethyl Acetate GradientOffers good selectivity for aromatic ketones and allows for fine-tuning of elution.[4][5]
Initial Polarity 2-5% Ethyl Acetate in HexaneTo elute non-polar impurities first.
Final Polarity 10-20% Ethyl Acetate in HexaneTo elute the target compound in a reasonable volume.
Loading Method Dry LoadingMaximizes resolution and prevents band broadening.
Workflow Diagram: Flash Chromatography

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in DCM Crude->Dissolve AddSilica Add Silica Gel Dissolve->AddSilica Rotovap Concentrate to Powder (Dry Loading) AddSilica->Rotovap Load Load Sample onto Column Rotovap->Load Pack Pack Silica Column (e.g., 98:2 Hex:EtOAc) Pack->Load Elute Gradient Elution (2% -> 15% EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Isolate Concentrate in vacuo Combine->Isolate PureProduct Purified Product Isolate->PureProduct

Caption: Workflow for purification via Flash Chromatography.

Protocol II: Recrystallization

For final polishing to achieve the highest purity or for purifying smaller batches, recrystallization is an excellent and cost-effective method.[6] The principle is based on the differential solubility of the compound and its impurities in a specific solvent or solvent system at varying temperatures.[7]

Rationale for Solvent Selection

An ideal recrystallization solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[6] For 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, a mixed solvent system often provides the best results. A "good" solvent, in which the compound is highly soluble, is paired with a "bad" solvent, in which it is poorly soluble.[8] A common and effective system is Isopropanol/Water or Ethanol/Water.

Step-by-Step Methodology
  • Dissolution: Place the compound in an Erlenmeyer flask. Add the "good" solvent (e.g., Isopropanol) dropwise while heating the mixture to a gentle boil until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[9]

  • Induce Saturation: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the "cloud point").[8] This indicates the solution is saturated.

  • Re-dissolution: Add one or two more drops of the "good" solvent until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration, using a Büchner or Hirsch funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent mixture to remove any adhering impurities.[6]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Workflow Diagram: Recrystallization

G Impure Impure Solid Dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Isopropanol) Impure->Dissolve AddBad Add Hot 'Bad' Solvent (e.g., Water) to Cloud Point Dissolve->AddBad Clarify Add 1-2 drops 'Good' Solvent to Clarify AddBad->Clarify CoolSlow Slow Cool to Room Temp Clarify->CoolSlow CoolIce Cool in Ice Bath (≥30 min) CoolSlow->CoolIce Filter Vacuum Filter Crystals CoolIce->Filter Wash Wash with Ice-Cold Solvent Mixture Filter->Wash Dry Dry Under Vacuum Wash->Dry PureCrystals High-Purity Crystals Dry->PureCrystals

Caption: Step-by-step process for two-solvent recrystallization.

Purity Assessment and Quality Control

Post-purification analysis is a mandatory step to validate the success of the chosen protocol. The purity of the final product should be assessed using orthogonal analytical methods.

Recommended QC Methods
MethodPurposeTypical Conditions
HPLC Quantitative purity assessment and detection of non-volatile impurities.[1]Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[1] Mobile Phase: Gradient of Acetonitrile and Water.[1]
GC-MS Detection of residual solvents and volatile impurities.[2]Column: Standard non-polar or mid-polar capillary column (e.g., DB-5ms). Carrier Gas: Helium or Nitrogen.[10]
¹H and ¹⁹F NMR Structural confirmation and detection of structurally similar impurities.Solvent: CDCl₃ or DMSO-d₆. The presence of fluorine provides a unique spectral handle for purity assessment.[11]
Melting Point A sharp melting point range indicates high purity.Compare the observed melting point to literature values for the pure compound.

Conclusion

The purification of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone to a high degree of purity is a critical step in its use as a pharmaceutical intermediate. Both flash column chromatography and recrystallization are effective methods when applied correctly. The choice between them depends on the scale of the purification and the nature of the impurities. For robust process development, chromatography is often used for initial bulk purification, followed by recrystallization as a final polishing step to achieve >99.5% purity. Rigorous analytical quality control is essential to confirm the success of any purification protocol.

References

  • ACS Publications. (2025, March 13). Catalytic Enantioselective α-Fluorination of Ketones with CsF.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Cyclopropyl 2-(4-methylphenyl)ethyl ketone.
  • PubChem. (2026, March 14). 1-(3,5-Difluoro-2-methoxyphenyl)ethanone.
  • The Royal Society of Chemistry. (n.d.). p-Toluenesulfonic acid catalysed fluorination of α-branched ketones for the construction of fluorinated quaternary carbon centr.
  • ACS Publications. (n.d.). New Strategies for the Synthesis of Fluorinated Vinylogous Amidines and β-Enamino Ketones | The Journal of Organic Chemistry.
  • Unknown. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • MilliporeSigma. (n.d.). 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone.
  • Unknown. (n.d.).
  • Eureka by PatSnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • Chemistry Stack Exchange. (2025, May 11). How to separate phenacyl bromide and acetophenone?.
  • MIT Digital Lab Techniques Manual. (2010, February 4).
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • PubChem. (n.d.). 1-(3-Propoxyphenyl)ethanone.
  • Unknown. (n.d.). Heist GC of ketones.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • ChemicalBook. (n.d.). 1-(3,5-difluoro-4-propoxyphenyl)ethanone.
  • MilliporeSigma. (n.d.). 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone.
  • MilliporeSigma. (n.d.). 2,2-difluoro-1-(3-methyl-5-propoxyphenyl)ethanone.
  • PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • Unknown. (n.d.).
  • Beilstein Journals. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
  • MilliporeSigma. (n.d.). 2-Bromo-1-(3,5-difluorophenyl)ethanone AldrichCPR.
  • ResearchGate. (n.d.). Protocols and tips in protein purification F2.
  • BLDpharm. (n.d.). 1443344-11-3|1-(3,5-Difluoro-2-propoxyphenyl)-2,2,2-trifluoroethanone.

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Application

Application Notes and Protocols: The Role of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone in Novel Agrochemical Development

Introduction: The Strategic Imperative for Novel Agrochemical Scaffolds The global challenge of ensuring food security amidst a growing population and evolving environmental pressures necessitates the continuous innovati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative for Novel Agrochemical Scaffolds

The global challenge of ensuring food security amidst a growing population and evolving environmental pressures necessitates the continuous innovation of crop protection solutions.[1][2] The emergence of resistance to existing pesticides and the increasing demand for more selective and environmentally benign agrochemicals drive the exploration of new chemical entities.[2][3] Within this context, fluorinated organic molecules have become cornerstones of modern agrochemical design, offering enhanced metabolic stability, increased lipophilicity, and unique binding interactions with target enzymes.[4] The acetophenone scaffold, a simple aromatic ketone, has proven to be a versatile starting point for the development of a wide range of bioactive compounds, including herbicides, fungicides, and insecticides.[1][5] This guide focuses on the potential of a specific, strategically substituted molecule, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone , as a novel platform for agrochemical discovery.

The unique combination of a difluorinated phenyl ring, a propoxy group, and a reactive ethanone moiety suggests several potential avenues for biological activity. The fluorine atoms can modulate the electronic properties of the aromatic ring and influence binding affinity, while the propoxy group can be a key determinant of the molecule's pharmacokinetic profile within a target organism. This document provides a comprehensive overview of the synthetic considerations, potential modes of action, and detailed protocols for evaluating the agrochemical potential of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone and its derivatives.

Section 1: Synthesis and Chemical Profile

The strategic synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone and its analogs is a critical first step in exploring its agrochemical potential. The presence of the difluoro and propoxy substituents on the phenyl ring requires a carefully planned synthetic route.

Proposed Synthetic Pathway

A plausible synthetic route to the target compound and its derivatives can be envisioned starting from commercially available precursors. The following diagram illustrates a potential multi-step synthesis.

Synthesis_Pathway cluster_0 Step 1: Propoxylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: α-Halogenation (Optional for Derivatization) 2,4-Difluorophenol 2,4-Difluorophenol 1-Propoxy-2,4-difluorobenzene 1-Propoxy-2,4-difluorobenzene 2,4-Difluorophenol->1-Propoxy-2,4-difluorobenzene Propyl bromide, K2CO3, Acetone 1-(3,5-Difluoro-2-propoxyphenyl)ethanone 1-(3,5-Difluoro-2-propoxyphenyl)ethanone 1-Propoxy-2,4-difluorobenzene->1-(3,5-Difluoro-2-propoxyphenyl)ethanone Acetyl chloride, AlCl3, DCM α-Halo-derivative α-Halo-derivative 1-(3,5-Difluoro-2-propoxyphenyl)ethanone->α-Halo-derivative NBS or Selectfluor

Caption: Proposed synthetic workflow for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

Protocol: Synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

This protocol details the synthesis of the target compound via a two-step process involving Williamson ether synthesis followed by Friedel-Crafts acylation.

Materials:

  • 2,4-Difluorophenol

  • Propyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

Part A: Synthesis of 1-Propoxy-2,4-difluorobenzene

  • To a solution of 2,4-difluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add propyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 1-propoxy-2,4-difluorobenzene.

Part B: Synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

  • Dissolve 1-propoxy-2,4-difluorobenzene (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, keeping the temperature below 5°C.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly pouring it into a mixture of crushed ice and 1M HCl.

  • Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

Section 2: Postulated Modes of Action and Rationale for Screening

Based on the chemical structure of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, several plausible modes of action can be hypothesized, guiding the screening strategy. The ketone functionality is a common feature in many bioactive molecules.[1][5]

Hypothesis 1: Inhibition of Acetylcholinesterase (Insecticidal Activity)

Fluorinated ketones have been investigated as inhibitors of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[6][7] The electrophilic nature of the ketone's carbonyl carbon can lead to the formation of a tetrahedral intermediate with the catalytic serine residue in the active site of AChE.[6] The difluoro substituents on the phenyl ring could enhance this interaction and contribute to the compound's stability and penetration into the insect's central nervous system.

Hypothesis 2: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (Herbicidal Activity)

Many commercial herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone and tocopherol biosynthesis in plants.[8] The ketone moiety is a key structural feature in some classes of HPPD inhibitors.[9] The substituted phenyl ring of 1-(3,5-difluoro-2-propoxyphenyl)ethanone could potentially mimic the binding of the natural substrate to the enzyme's active site.

Hypothesis 3: Disruption of Fungal Cell Membranes (Fungicidal Activity)

Substituted acetophenones have demonstrated antifungal activity, potentially through mechanisms involving the disruption of fungal cell membranes or inhibition of key enzymes like cytochrome P450, which is involved in ergosterol synthesis.[5][10] The lipophilic nature of the propoxy group combined with the polar ketone functionality could facilitate interaction with and disruption of the fungal membrane.

The following diagram illustrates the proposed screening workflow to test these hypotheses.

Screening_Workflow Start Start Compound_Synthesis Synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone and Analogs Start->Compound_Synthesis Primary_Screening Primary Bioassays Compound_Synthesis->Primary_Screening Insecticidal_Assay Insecticidal Screen (e.g., Aedes aegypti) Primary_Screening->Insecticidal_Assay Herbicidal_Assay Herbicidal Screen (e.g., Barnyard Grass) Primary_Screening->Herbicidal_Assay Fungicidal_Assay Fungicidal Screen (e.g., Fusarium oxysporum) Primary_Screening->Fungicidal_Assay Hit_Identification Hit Identification (Activity > Threshold) Insecticidal_Assay->Hit_Identification Herbicidal_Assay->Hit_Identification Fungicidal_Assay->Hit_Identification Secondary_Screening Secondary & Mode of Action Studies Hit_Identification->Secondary_Screening AChE_Inhibition AChE Inhibition Assay Secondary_Screening->AChE_Inhibition If Insecticidal Hit HPPD_Inhibition HPPD Inhibition Assay Secondary_Screening->HPPD_Inhibition If Herbicidal Hit Membrane_Permeability Fungal Membrane Permeability Assay Secondary_Screening->Membrane_Permeability If Fungicidal Hit Lead_Optimization Lead Optimization AChE_Inhibition->Lead_Optimization HPPD_Inhibition->Lead_Optimization Membrane_Permeability->Lead_Optimization

Caption: High-level workflow for agrochemical screening.

Section 3: Detailed Experimental Protocols

The following protocols provide a framework for the initial evaluation of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone's agrochemical potential.

Protocol: In-vitro Herbicidal Activity against Barnyard Grass (Echinochloa crus-galli)

This protocol assesses the pre-emergence herbicidal activity of the test compound.

Materials:

  • Seeds of Barnyard Grass (Echinochloa crus-galli)

  • 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

  • Acetone

  • Tween-20

  • Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper

  • Growth chamber with controlled light and temperature

  • Commercial herbicide (e.g., glyphosate) as a positive control

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Create a series of dilutions to achieve final test concentrations (e.g., 10, 50, 100, 250, 500 ppm). The final solution should contain 1% acetone and 0.1% Tween-20 as a surfactant.

  • Place a sheet of filter paper in each petri dish and moisten with 5 mL of the respective test solution. A negative control with 1% acetone and 0.1% Tween-20 in water should be included.

  • Place 20 seeds of barnyard grass evenly on the filter paper in each petri dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber at 25±2°C with a 16-hour light/8-hour dark cycle.

  • After 7 days, measure the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition for root and shoot growth compared to the negative control.

  • Record any visual signs of phytotoxicity, such as chlorosis or necrosis.

Data Analysis: The IC₅₀ (concentration causing 50% inhibition) values for root and shoot growth should be calculated using a suitable statistical software.

Protocol: Insecticidal Activity against Mosquito Larvae (Aedes aegypti)

This protocol evaluates the larvicidal activity of the test compound.

Materials:

  • Third or fourth instar larvae of Aedes aegypti

  • 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

  • Ethanol

  • Dechlorinated water

  • 250 mL beakers

  • Positive control (e.g., a pyrethroid insecticide)

Procedure:

  • Prepare a stock solution of the test compound in ethanol.

  • Prepare serial dilutions to obtain the desired final concentrations (e.g., 1, 5, 10, 25, 50 ppm) in 100 mL of dechlorinated water in beakers. The final ethanol concentration should not exceed 1%.

  • Include a negative control (1% ethanol in dechlorinated water) and a positive control.

  • Introduce 25 third or fourth instar larvae into each beaker.

  • Maintain the beakers at 27±2°C and 75-85% relative humidity.

  • Record larval mortality after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

  • Each concentration should be tested in triplicate.

Data Analysis: Calculate the percentage mortality and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Protocol: In-vitro Fungicidal Activity against Fusarium oxysporum

This protocol assesses the effect of the test compound on the mycelial growth of a common plant pathogenic fungus.

Materials:

  • Pure culture of Fusarium oxysporum

  • Potato Dextrose Agar (PDA) medium

  • 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (9 cm diameter)

  • Corky borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • While the medium is still molten (around 45-50°C), add the test compound dissolved in a minimal amount of DMSO to achieve the desired final concentrations (e.g., 10, 25, 50, 100 ppm). The final DMSO concentration should not exceed 1%.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate containing only DMSO (1%) in PDA should be prepared.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing F. oxysporum culture.

  • Incubate the plates at 28±2°C in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

Data Analysis: Determine the EC₅₀ (effective concentration for 50% inhibition) of mycelial growth.

Section 4: Data Presentation and Interpretation

Quantitative data from the bioassays should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical Herbicidal Activity Data

Concentration (ppm)Average Root Length (cm)% Inhibition (Root)Average Shoot Length (cm)% Inhibition (Shoot)
Control8.506.20
107.116.55.511.3
504.349.43.838.7
1002.175.32.067.7
2500.594.10.887.1
5000.198.80.296.8

Table 2: Hypothetical Insecticidal Activity Data

Concentration (ppm)Number of LarvaeMortality (24h)% Mortality (24h)Mortality (48h)% Mortality (48h)
Control250014
125312520
5258321352
102515602080
2525228825100
50252510025100

Table 3: Hypothetical Fungicidal Activity Data

Concentration (ppm)Average Mycelial Diameter (cm)% Inhibition
Control8.80
107.514.8
255.933.0
503.461.4
1001.286.4

Conclusion and Future Directions

The presented application notes and protocols outline a systematic approach to evaluating the potential of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone as a novel scaffold in agrochemical research. The strategic incorporation of fluorine and a propoxy group onto an acetophenone core provides a strong rationale for its investigation as a potential herbicide, insecticide, or fungicide. The proposed synthetic route is feasible, and the bioassay protocols are based on established methodologies in the field.

Positive results in the primary screens should be followed by more in-depth studies, including:

  • Structure-Activity Relationship (SAR) studies: Synthesis and testing of a library of analogs to identify key structural features for enhanced activity.

  • Mode of action studies: Conducting specific enzyme inhibition assays (e.g., AChE, HPPD) or other mechanistic studies to confirm the hypothesized mode of action.

  • Spectrum of activity: Testing against a broader range of weeds, insect pests, and fungal pathogens.

  • Crop selectivity and safety: Evaluating the phytotoxicity of promising herbicidal candidates on important crops.

  • Toxicological and environmental fate studies: Preliminary assessment of the compound's safety profile.

By following a structured and hypothesis-driven research plan, the potential of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone and its derivatives can be thoroughly explored, potentially leading to the development of a new generation of effective and sustainable crop protection agents.

References

  • Vertex AI Search. (2026, March 5).
  • National Center for Biotechnology Information. (n.d.). Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase - PMC.
  • National Center for Biotechnology Information. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC.

  • Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS.
  • Patsnap Eureka. (2025, July 24). Carbonyl Compounds in Future Agricultural Practices.
  • ACS Publications. (2022, August 11). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides | ACS Omega.
  • National Center for Biotechnology Information. (2015, October 15). Difluoromethyl ketones: Potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase.
  • National Center for Biotechnology Information. (2023, August 15).
  • SciSpace. (2018, February 15). Development of novel pesticides in the 21st century.
  • ResearchGate. (2025, November 12). (PDF) Current Contributions of Organofluorine Compounds to the Agrochemical Industry.

Sources

Method

Application Note: Preparative HPLC Isolation of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Introduction & Chromatographic Rationale The isolation of fluorinated aromatic intermediates, such as 1-(3,5-Difluoro-2-propoxyphenyl)ethanone , presents a unique challenge in pharmaceutical and agrochemical development....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chromatographic Rationale

The isolation of fluorinated aromatic intermediates, such as 1-(3,5-Difluoro-2-propoxyphenyl)ethanone , presents a unique challenge in pharmaceutical and agrochemical development. Standard reversed-phase chromatography utilizing C18 stationary phases relies almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of fluorinated compounds (e.g., 3,4-difluoro vs. 3,5-difluoro regioisomers) often possess identical partition coefficients ( logP ), C18 columns frequently fail to provide baseline resolution, leading to co-elution and compromised fraction purity.

To solve this, this protocol employs a Pentafluorophenyl (PFP) stationary phase. As established in advanced chromatographic theory , PFP columns offer orthogonal selectivity through a multi-modal retention mechanism:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase interacts strongly with the electron-deficient difluoro-aromatic ring of the analyte.

  • Dipole-Dipole & Halogen Bonding: Specific fluorine-fluorine interactions provide extreme sensitivity to the spatial arrangement of the electronegative atoms on the target molecule.

  • Steric Recognition: The rigid PFP ligand offers enhanced shape selectivity for the ortho-substituted propoxy ether group.

Solvent Selection Causality

Acetonitrile (ACN) is selected over Methanol (MeOH) as the strong solvent. Methanol, being protic, can hydrogen-bond with the PFP phase, disrupting the delicate π−π and dipole interactions required for fluorinated isomer separation . Acetonitrile preserves these orthogonal interactions while maintaining a lower system backpressure—a critical safety and operational factor during preparative scale-up. Furthermore, 0.1% Formic Acid is added to both mobile phases. Although the target ketone is neutral, the acidic modifier suppresses the ionization of residual surface silanols on the silica support, preventing peak tailing and maximizing column loading capacity.

Physicochemical Profiling

Understanding the target molecule is the first step in building a self-validating purification system. The parameters below dictate the loading strategy and detection wavelengths.

Table 1: Physicochemical Properties of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

ParameterValue / DescriptionChromatographic Implication
Chemical Formula C₁₁H₁₂F₂O₂Neutral, moderately lipophilic molecule.
Molecular Weight 214.21 g/mol Elutes well within standard RP-HPLC pore sizes (100 Å).
Estimated logP ~2.8 - 3.2Requires a moderate-to-high organic gradient (40-80% ACN).
UV Maxima ( λmax​ ) ~254 nm, ~280 nmStrong chromophore due to conjugated aromatic ketone.
Solubility Soluble in ACN, DMSO, MeOHDMSO is ideal for high-concentration crude sample injection.

The Self-Validating Scale-Up System

To ensure that the separation achieved on the analytical scale transfers perfectly to the preparative scale, the system must be mathematically locked. By maintaining a constant column length ( L ) and particle size ( dp​ ), the scale-up relies entirely on the ratio of the column cross-sectional areas .

Flow Rate Scale-Up Equation: Flowprep​=Flowana​×(Diameterana​Diameterprep​​)2

Calculation: 1.0 mL/min×(21.2 mm/4.6 mm)2=21.2 mL/min

Injection Volume Scale-Up Equation: Volumeprep​=Volumeana​×(Diameterana​Diameterprep​​)2×(Lengthana​Lengthprep​​)

Calculation:

Validation Check: If the scale-up is successful, the retention time ( tR​ ) of the target peak on the preparative column will match the analytical tR​ within ±0.5 minutes.

Experimental Protocols

Phase 1: Sample Preparation
  • Weigh exactly 100 mg of the crude 1-(3,5-Difluoro-2-propoxyphenyl)ethanone mixture.

  • Dissolve the crude mass in 1.0 mL of Dimethyl Sulfoxide (DMSO). Insight: DMSO prevents sample precipitation at the column head, which would otherwise cause severe peak splitting and overpressurization.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulate matter.

Phase 2: Analytical Method Development & Loading Study
  • Equilibrate a 4.6 x 100 mm, 5 µm PFP column with 5% Mobile Phase B (ACN + 0.1% FA) at 1.0 mL/min.

  • Perform a generic screening gradient (5% to 95% B over 10 minutes) with a 5 µL injection to determine the elution point of the target mass ( m/z 215.1 [M+H]⁺).

  • Design a focused gradient (see Table 3) centered around the elution organic percentage to maximize resolution between the target and closely eluting fluorinated isomers.

  • Perform a loading study by injecting 10 µL, 20 µL, and 40 µL. Identify the maximum injection volume where the target peak maintains baseline resolution ( Rs​≥1.5 ) from critical impurities.

Phase 3: Preparative HPLC Execution
  • Install a 21.2 x 250 mm, 5 µm PFP preparative column.

  • Set the flow rate to 21.2 mL/min and scale the focused gradient time proportionally to the column volume.

  • Inject 1.0 mL of the prepared crude sample.

  • Monitor UV absorbance at 254 nm (primary) and 280 nm (secondary).

Phase 4: Fraction Collection & Recovery
  • Set the fraction collector to trigger via UV threshold. Insight: Do not use slope-based collection for overloaded prep peaks, as the peak fronting inherent to volume-overloading will cause premature collection triggers.

  • Collect the main peak into pre-weighed glass tubes.

  • Pool the fractions and remove the acetonitrile via rotary evaporation at 30°C under reduced pressure.

  • Lyophilize the remaining aqueous suspension for 24 hours to yield the pure 1-(3,5-Difluoro-2-propoxyphenyl)ethanone as a dry solid.

Chromatographic Parameters & Gradient Tables

Table 2: Chromatographic Scale-Up Parameters

ParameterAnalytical ScalePreparative Scale
Column PFP, 4.6 x 100 mm, 5 µmPFP, 21.2 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 20 µL1.0 mL
Detection UV @ 254 nm, PDAUV @ 254 nm
Temperature 30°CAmbient

Table 3: Optimized Focused Gradient Profile

Time (Analytical)Time (Preparative)*% Mobile Phase A% Mobile Phase B
0.0 min0.0 min60%40%
1.0 min2.5 min60%40%
8.0 min20.0 min20%80%
8.5 min21.5 min5%95%
10.5 min26.5 min5%95%
11.0 min27.5 min60%40%

*Preparative times are adjusted to account for the longer column bed (250 mm vs 100 mm) and system dwell volume differences.

Workflow Visualization

G N1 1. Crude Mixture Sample Prep N2 2. Analytical HPLC (PFP, 4.6 mm ID) N1->N2 N3 3. Scale-Up Math & Loading Study N2->N3 N4 4. Preparative HPLC (PFP, 21.2 mm ID) N3->N4 N5 5. Fraction Collection (UV @ 254 nm) N4->N5 N6 6. Lyophilization & QA Analysis N5->N6

Workflow for the preparative HPLC isolation of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

References

  • Bell, D. S. (2016). "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International. Available at:[Link]

  • Przybyciel, M. (2006). "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America. Available at:[Link]

  • Waters Corporation. "Preparative Liquid Chromatography Method Scale-Up." Waters Educational Primers. Available at:[Link]

Application

Reagents required for the alkylation of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Application Note: Reagents and Protocols for the α -Alkylation of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Protocols for the α -Alkylation of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol.

Introduction & Mechanistic Rationale

The compound 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (CAS: 1443331-39-2) is a highly specialized fluorinated aromatic building block[1]. In medicinal chemistry, the incorporation of the 3,5-difluoro motif alongside a 2-propoxy group provides a unique balance of lipophilicity, metabolic stability, and steric bulk.

Functionalizing this intermediate typically requires α -alkylation of the methyl ketone. The alkylation of nucleophilic enolates represents a fundamental process for the construction of complex carbon–carbon bonds in target-directed synthesis[2]. However, the electron-rich nature of the propoxy-substituted phenyl ring, combined with its steric footprint, dictates that the enolization and subsequent electrophilic trapping must be precisely controlled to favor C-alkylation over O-alkylation.

Critical Reagents and Causality

Selecting the correct combination of base, solvent, and additive is not arbitrary; it is a causal system that directly dictates the thermodynamic and kinetic outcome of the reaction.

A. Base Selection (Enolization Control)
  • Sodium Hydride (NaH): Utilized for irreversible deprotonation. The reaction is thermodynamically driven by the evolution of H2​ gas. NaH is ideal for unhindered electrophiles (e.g., methyl iodide) where the reaction proceeds via a pure SN​2 mechanism[3].

  • Lithium Diisopropylamide (LDA): A strong, sterically hindered, non-nucleophilic base. It is essential for complete conversion of the ketone to its enolate at cryogenic temperatures (-78 °C), minimizing the presence of unreacted starting material which could otherwise trigger unwanted aldol self-condensation[3].

B. Solvent Dynamics
  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent paired optimally with NaH. DMF leaves the resulting sodium enolate relatively unsolvated and "naked," maximizing its nucleophilicity for rapid SN​2 attack.

  • Tetrahydrofuran (THF): The standard solvent for LDA-mediated enolization. The oxygen atom in THF coordinates with the lithium cation, stabilizing the enolate intermediate.

C. Additives (Breaking Aggregation)
  • N,N'-Dimethylpropyleneurea (DMPU): Lithium enolates in THF frequently form unreactive tetrameric or hexameric aggregates. Due to the limited solubility of these intermediate lithium enolates, the addition of is necessary to ensure consistently high yields[4]. DMPU acts as a powerful cation solvator, breaking down aggregates into highly reactive monomeric enolates and strongly biasing the reaction toward C-alkylation rather than O-alkylation.

Mechanistic Workflow Visualization

The following diagram illustrates the mechanistic pathway and the critical role of de-aggregation in achieving the target C-alkylated API intermediate.

EnolateAlkylation Substrate 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (CAS: 1443331-39-2) Base Base Addition (NaH or LDA) Substrate->Base Enolate_Agg Metal Enolate (Aggregated State) Base->Enolate_Agg Deprotonation (H2 evolution with NaH) Additive DMPU Additive (De-aggregation) Enolate_Agg->Additive Steric hindrance limits reactivity Electrophile Alkyl Halide (R-X) Addition Enolate_Agg->Electrophile Direct Reaction (Slower, lower yield) Enolate_Naked Naked Enolate (Highly Reactive) Additive->Enolate_Naked Solvation of Metal Cation (Li+/Na+) Enolate_Naked->Electrophile Enhanced S_N2 Kinetics Product_C C-Alkylated Product (Target API Intermediate) Electrophile->Product_C Major Pathway (Thermodynamic/Kinetic Preference) Product_O O-Alkylated Product (Minor Byproduct) Electrophile->Product_O Minor Pathway (Hard Electrophiles)

Figure 1: Mechanistic workflow of the α-alkylation of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process visual and analytical cues to ensure reaction fidelity.

Protocol A: Irreversible α -Methylation (NaH / DMF System)

Optimal for unhindered primary alkyl halides (e.g., Methyl Iodide).

  • Reagent Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv). Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting the solvent carefully. Suspend the purified NaH in anhydrous DMF (10 mL).

  • Enolization: Cool the suspension to 0 °C using an ice bath. Dissolve 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (1.0 equiv, 5.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension.

    • Self-Validation Check: Observe the immediate evolution of H2​ gas. Stir for 30–45 minutes until gas evolution completely ceases, visually confirming 100% enolate formation.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 equiv) dropwise at 0 °C. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Workup & Isolation: Quench the reaction carefully by adding saturated aqueous NH4​Cl (10 mL) dropwise. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Crucial Step: Wash the combined organic layers with brine (5 x 10 mL) to effectively partition and remove the high-boiling DMF solvent. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Bulky α -Alkylation (LDA / THF / DMPU System)

Optimal for bulkier electrophiles (e.g., Benzyl Bromide) requiring kinetic control.

  • LDA Generation: In a flame-dried flask under argon, add anhydrous THF (15 mL) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv) dropwise. Stir for 30 minutes.

  • Enolization: Add a solution of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (1.0 equiv, 5.0 mmol) in THF (5 mL) dropwise at -78 °C. Stir for 1 hour to ensure complete kinetic deprotonation[3].

  • De-aggregation: Add DMPU (2.0 equiv) dropwise to the reaction mixture.

    • Self-Validation Check: The cloudy enolate suspension will typically become more homogeneous and translucent, indicating the successful breakdown of lithium enolate aggregates into reactive monomers[4]. Stir for 15 minutes.

  • Alkylation: Add Benzyl Bromide (BnBr, 1.2 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to gradually warm to room temperature over 4 hours.

  • Workup & Isolation: Quench with saturated aqueous NH4​Cl (15 mL). Extract with Diethyl Ether (3 x 20 mL). Wash the combined organics with water (2 x 10 mL) and brine (10 mL), dry over MgSO4​ , filter, and concentrate. Purify via silica gel flash chromatography.

Quantitative Data: Reagent Optimization Matrix

The table below summarizes the expected outcomes based on the intersection of base, solvent, and additive choices during the alkylation of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

Base SystemSolventAdditiveElectrophileTemp Range (°C)Expected Yield (%)C:O Alkylation Ratio
NaH DMFNoneMethyl Iodide0 to 25> 90%> 95:5
LDA THFNoneBenzyl Bromide-78 to 2560 - 65%80:20
LDA THFDMPU Benzyl Bromide-78 to 25> 85%> 95:5
LiHMDS THFNoneEthyl Iodide-78 to 2570 - 75%85:15

Note: The addition of DMPU critically shifts the C:O alkylation ratio by maximizing the availability of the carbon nucleophile center.

References

  • Catalytic Enantioselective Alkylation of Prochiral Enolates Source: Chemical Reviews (ACS Publications) URL:[Link]

  • A Modular Construction of Epidithiodiketopiperazines (Enolate Alkylation & DMPU Utility) Source: PubMed Central (NIH) URL:[Link]

  • Chemical Database: 1-(3,5-difluoro-2-propoxyphenyl)ethan-1-one Source: Molport URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1-(3,5-Difluoro-2-propoxyphenyl)ethanone synthesis

Technical Support Center: Synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone Welcome to the technical support guide for the synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone. This document provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Welcome to the technical support guide for the synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone. This document provides a comprehensive, two-step synthetic workflow and a detailed troubleshooting guide designed for researchers, chemists, and drug development professionals. Given that this specific molecule is not widely documented, the protocols provided are based on established, analogous chemical transformations.

Part 1: Proposed Synthetic Workflow & Optimization

The most logical and robust synthetic route to 1-(3,5-Difluoro-2-propoxyphenyl)ethanone involves a two-step process:

  • Williamson Ether Synthesis: To create the precursor, 1,3-difluoro-2-propoxybenzene, from 2,6-difluorophenol.

  • Friedel-Crafts Acylation: To introduce the acetyl group onto the aromatic ring of the precursor.

This section details the optimized protocols for each step, explaining the chemical reasoning behind the choice of reagents and conditions.

Step 1: Synthesis of 1,3-Difluoro-2-propoxybenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable SN2 reaction where an alkoxide displaces a halide or other suitable leaving group.[1][2] In this case, we will form the sodium salt of 2,6-difluorophenol, which then acts as a nucleophile to attack an n-propyl halide.

Materials:

  • 2,6-Difluorophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane (or 1-Iodopropane for higher reactivity)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,6-difluorophenol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation: Cool the mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature and cautiously quench by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1,3-difluoro-2-propoxybenzene.

Step 2: Synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone via Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution used to install acyl groups on aromatic rings.[3] The reaction requires a Lewis acid catalyst, typically in stoichiometric amounts, as the product ketone complexes with the catalyst.[4][5]

Regioselectivity: The propoxy group (-OPr) is a strongly activating, ortho, para-directing group. The fluorine atoms are deactivating but are also ortho, para-directing. The acylation is expected to occur at the C4 position (para to the propoxy group and ortho to a fluorine atom), which is the most electronically activated and sterically accessible position.

Materials:

  • 1,3-Difluoro-2-propoxybenzene (from Step 1)

  • Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C.

  • Electrophile Formation: In a separate flask, dissolve 1,3-difluoro-2-propoxybenzene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM.

  • Acylation: Add the substrate/acetyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C. After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl.[6]

  • Purification: Extract the mixture with DCM (3x). Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, can be purified by flash column chromatography or recrystallization.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting Williamson Ether Synthesis (Step 1)

Q1: My yield for Step 1 is low, and I recovered a lot of unreacted 2,6-difluorophenol. What went wrong?

A1: This indicates incomplete reaction, which can stem from several sources:

  • Insufficient Deprotonation: The sodium hydride (NaH) used may have been old or partially decomposed. NaH is highly reactive with moisture. Use a fresh bottle of NaH or wash it with anhydrous hexane to remove the mineral oil and any surface oxidation before use. Ensure the reaction is conducted under strictly anhydrous conditions.

  • Poor Nucleophile: While DMF is a good solvent, for more hindered phenols, a stronger base like potassium hydride (KH) or a different solvent system might be necessary to ensure complete formation of the phenoxide.

  • Poor Electrophile/Leaving Group: 1-Bromopropane is generally effective. However, for a sluggish reaction, switching to 1-iodopropane can significantly increase the reaction rate, as iodide is a better leaving group than bromide.[7]

Q2: I see multiple spots on my TLC plate after the reaction, suggesting side products. What are they?

A2: A potential side reaction is C-alkylation, where the propyl group attaches to the aromatic ring instead of the oxygen. This is less common for phenoxides but can occur under certain conditions. To minimize this, ensure complete deprotonation of the phenol before adding the alkyl halide. Adding the alkyl halide at a lower temperature (0 °C) before gently heating can also favor O-alkylation.

Troubleshooting Friedel-Crafts Acylation (Step 2)

Q1: The acylation reaction is very slow or stalls completely. Why?

A1: Several factors can cause a failed Friedel-Crafts reaction:

  • Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in the reagents or on the glassware will deactivate the catalyst.[5] Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and a fresh, unopened container of AlCl₃ if possible.

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because the ketone product forms a stable complex with it, taking it out of the catalytic cycle.[4] Using 1.2-1.5 equivalents of AlCl₃ is recommended.

  • Deactivated Substrate: While the propoxy group is activating, the two fluorine atoms are deactivating. If the catalyst quality is poor, it may not be strong enough to promote the reaction.

Q2: My reaction mixture turned dark brown or black, and I got a tar-like substance instead of a clean product.

A2: Tar formation is a sign of decomposition or polymerization, often caused by excessive heat.[4]

  • High Reaction Temperature: Friedel-Crafts reactions can be highly exothermic. It is crucial to maintain a low temperature (0-5 °C) during the addition of reagents.[4] Only warm the reaction gently if it is proceeding too slowly.

  • Reactive Substrate: Highly activated rings can be prone to side reactions. Using a milder Lewis acid might be necessary if tarring is a persistent issue (see table below).

Q3: I obtained a mixture of isomers. How can I improve selectivity for the desired C4 product?

A3: While the C4 position is electronically favored, some C6 acylation (ortho to the propoxy group) might occur. To improve para-selectivity:

  • Steric Hindrance: Using a bulkier Lewis acid-catalyst complex can sterically hinder attack at the more crowded ortho position.[8]

  • Solvent Choice: The polarity of the solvent can influence isomer distribution. Non-polar solvents like dichloromethane or carbon disulfide often favor the formation of the kinetic product.[6]

  • Lower Temperature: Lower reaction temperatures often lead to higher selectivity by favoring the thermodynamically more stable product.[8]

Frequently Asked Questions (FAQs)

Q: Can I use a different Lewis acid for the Friedel-Crafts acylation?

A: Yes. The choice of Lewis acid can impact yield and selectivity. If AlCl₃ proves too harsh and causes decomposition, milder catalysts can be used, though they may require higher temperatures or longer reaction times.

Table 1: Comparison of Common Lewis Acids for Friedel-Crafts Acylation

Lewis AcidRelative ActivityTypical ConditionsNotes
AlCl₃ Very High0 °C to RT, in DCM or CS₂Most common, but can cause charring with sensitive substrates.
FeCl₃ HighRT to 60 °C, in DCMMilder than AlCl₃, often a good alternative.
SnCl₄ ModerateRT to 80 °C, in DCMGood for activated rings where milder conditions are needed.
BF₃·OEt₂ ModerateRT to refluxOften used for substrates sensitive to stronger Lewis acids.
ZnCl₂ MildHigher temps, often neatCan be used in greener solvent systems like deep eutectic solvents.[9]

Q: Can I use acetic anhydride instead of acetyl chloride?

A: Yes, acetic anhydride is a common alternative. It is less reactive than acetyl chloride and may require slightly more forcing conditions (e.g., a slightly higher temperature or longer reaction time). However, it is less moisture-sensitive and can sometimes give cleaner reactions.

Q: Are there any "greener" alternatives to traditional Friedel-Crafts conditions?

A: Yes, research has focused on developing more environmentally benign methods. One promising approach is the use of hexafluoro-2-propanol (HFIP) as a solvent, which can promote the reaction at room temperature without any additional Lewis acid catalyst.[10][11] This method avoids metal-containing waste streams and simplifies the workup. Another approach involves using solid acid catalysts or deep eutectic solvents.[9]

Part 3: Visualizations

Diagrams

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Friedel-Crafts Acylation A 2,6-Difluorophenol B 1,3-Difluoro-2-propoxybenzene (Precursor) A->B 1. NaH, DMF 2. 1-Bromopropane C 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (Target) B->C Acetyl Chloride, AlCl₃ DCM, 0 °C to RT

Caption: Overall two-step synthesis pathway.

Troubleshooting Decision Tree for Low Yield in Acylation

Troubleshooting Start Low Yield in Step 2 (Friedel-Crafts Acylation) CheckTLC Analyze TLC Plate: Unreacted Starting Material? Start->CheckTLC CheckTar Analyze TLC Plate: Baseline Streaking / Tar? CheckTLC->CheckTar No Cause_Inactive Likely Cause: - Inactive/Wet AlCl₃ - Insufficient Catalyst CheckTLC->Cause_Inactive Yes Cause_Decomp Likely Cause: - Reaction too hot - AlCl₃ too harsh CheckTar->Cause_Decomp Yes Other Consult further documentation on substrate reactivity. CheckTar->Other No Solution_Inactive Solution: - Use fresh, anhydrous AlCl₃ - Ensure >= 1.2 eq. catalyst - Dry all glassware & solvents Cause_Inactive->Solution_Inactive Solution_Decomp Solution: - Maintain 0 °C during addition - Try milder Lewis Acid (FeCl₃) - Check for exotherm Cause_Decomp->Solution_Decomp

Caption: Decision workflow for diagnosing low yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes.
  • BenchChem. (2025).
  • Begnia, F., et al. (2022). Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. ACS Publications. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • El-Sheikh, S. M., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent. RSC Publishing. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]

  • Domingo, L. R., et al. (2012). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Modeling.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. Fluorous Lewis acids and phase transfer catalysts. [Link]

  • Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Organic Letters. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Chad's Prep. (2021). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. YouTube. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

Sources

Optimization

Application Support Center: 1-(3,5-Difluoro-2-propoxyphenyl)ethanone Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and impurity profiles encountered during the synthesis of 1-(3,5-Diflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and impurity profiles encountered during the synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (CAS: 1443331-39-2).

This molecule is typically synthesized via the Williamson ether synthesis, utilizing 1-(3,5-difluoro-2-hydroxyphenyl)ethanone and 1-bromopropane. While seemingly straightforward, the presence of an acidic acetyl group and the dual reactivity of alkyl halides frequently lead to stalled reactions and complex impurity profiles. This guide provides field-proven, self-validating protocols to ensure high-purity yields.

Reaction Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the causal relationships between the reaction conditions and the resulting byproducts. The diagram below illustrates the primary SN​2 pathway alongside the competing side reactions that generate our most common impurities.

TroubleshootingMap SM 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (Phenolic SM) Product 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (Target Product) SM->Product K2CO3, DMF, 60°C (SN2 O-Alkylation) Aldol Aldol Dimer (Heavy Impurity) SM->Aldol Prolonged Heating (Enolate Self-Condensation) Reagent 1-Bromopropane (Alkylating Agent) Reagent->Product Iso Isopropyl Ether (Isomeric Impurity) Reagent->Iso SN2 with 2-Bromopropane (Reagent Contamination) Propene Propene (Gas) (Loss of Reagent) Reagent->Propene Base-Catalyzed E2 (Side Reaction)

Reaction pathway and mechanistic origins of common impurities in 2-propoxyacetophenone synthesis.

Quantitative Impurity Profile

When analyzing your crude reaction mixture via HPLC (UV at 254 nm), you should benchmark your chromatogram against the following standardized impurity profile.

Impurity NameRRT (Approx.)Mechanistic OriginAcceptance Criteria
Unreacted Starting Material 0.75Incomplete SN​2 / Reagent depletion via E2 elimination 0.5%
Isopropyl Ether Analog 0.95 SN​2 reaction with 2-bromopropane (Reagent impurity) 0.1%
1-(3,5-Difluoro-2-propoxyphenyl)ethanone 1.00 Target SN​2 O-Alkylation 98.0%
Aldol Condensation Dimer 1.85Base-catalyzed enolization of the acetyl group 0.2%

Troubleshooting Q&A

Q1: My reaction stalls at 85% conversion, leaving unacceptably high levels of unreacted starting material. Adding more K2​CO3​ doesn't help. Why?

Cause: The Williamson ether synthesis relies on an SN​2 mechanism [1]. However, primary alkyl halides like 1-bromopropane are susceptible to competing base-catalyzed E2 elimination, generating propene gas. If your reaction temperature exceeds 70°C, the basic phenoxide and K2​CO3​ will act as Brønsted bases rather than nucleophiles, destroying your alkylating agent and stalling the reaction. Solution: Do not add more base. Instead, implement Finkelstein catalysis . By adding a catalytic amount (0.1 equivalents) of Potassium Iodide (KI) to the reaction, you convert 1-bromopropane to the highly reactive 1-iodopropane in situ [2]. Iodide is a superior leaving group, which drastically lowers the activation energy for the SN​2 pathway, allowing the reaction to reach >99% conversion at a milder temperature (55–60°C) before E2 elimination can occur.

Q2: I am detecting a late-eluting, heavy impurity (RRT 1.85) that increases in concentration if I leave the reaction stirring overnight. What is this?

Cause: This is an Aldol Condensation Dimer . The starting material and the product both contain an acetyl group ( −C(=O)CH3​ ). The alpha-protons on this methyl group are weakly acidic. Under prolonged exposure to K2​CO3​ and heat, trace amounts of the enolate are formed. This enolate acts as a carbon nucleophile, attacking the carbonyl of another molecule to form a β -hydroxy ketone, which subsequently dehydrates into a conjugated chalcone-like dimer [3, 4]. Solution: This is a kinetic vs. thermodynamic control issue. To prevent aldol condensation:

  • Strict Time Control: Do not leave the reaction overnight. Quench immediately upon reaching 0.5% SM.

  • Base Selection: Ensure your K2​CO3​ is finely milled and anhydrous. Clumpy, wet base creates localized pockets of high basicity (hydroxide formation) that rapidly accelerate enolization.

Q3: My final API intermediate contains 0.8% of the isopropyl ether analog. How do I purge this?

Cause: The phenoxide oxygen is highly nucleophilic and will react with whatever alkyl halide is present. This impurity is almost exclusively caused by 2-bromopropane contamination in your commercial 1-bromopropane reagent. Because the isopropyl ether has near-identical polarity to the target n-propyl ether, it is nearly impossible to purge via standard crystallization or silica gel chromatography. Solution: The solution must be implemented upstream. You must mandate GC-FID testing of all incoming 1-bromopropane lots to ensure 2-bromopropane is 0.1%. If you are stuck with a contaminated batch, switching the alkylating agent to n-propyl p-toluenesulfonate (propyl tosylate) bypasses the halide isomerization issue entirely.

Optimized Experimental Protocol

This self-validating protocol incorporates Finkelstein catalysis and strict kinetic controls to synthesize 1-(3,5-Difluoro-2-propoxyphenyl)ethanone while suppressing the impurities detailed above.

Reagents:

  • 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone: 1.0 eq (10.0 g, 58.1 mmol)

  • 1-Bromopropane (GC Purity >99.5%): 1.5 eq (10.7 g, 87.1 mmol)

  • Potassium Carbonate (Anhydrous, 325 mesh): 2.0 eq (16.0 g, 116.2 mmol)

  • Potassium Iodide (Anhydrous): 0.1 eq (0.96 g, 5.8 mmol)

  • Dimethylformamide (DMF, anhydrous): 50 mL (5 volumes)

Step-by-Step Methodology:

  • Phenoxide Generation: Charge the reactor with DMF, 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, and K2​CO3​ . Stir at 25°C for 30 minutes.

    • Self-Validation Check: The solution will transition from clear to a distinct yellow/orange suspension, confirming the successful deprotonation and formation of the active phenoxide nucleophile.

  • Catalyst Addition: Add the KI powder to the suspension. Stir for 5 minutes.

  • Alkylation: Add 1-bromopropane dropwise over 15 minutes to prevent localized concentration spikes.

  • Heating & Kinetic Control: Heat the reaction mixture to 60°C (Do not exceed 65°C to prevent aldol condensation).

  • IPC Monitoring: After 3 hours, sample the reaction for HPLC analysis.

    • Self-Validation Check: The reaction is deemed complete when the starting material peak (RRT 0.75) is 0.5%. If >0.5%, continue heating in 1-hour increments, but do not exceed 6 hours total.

  • Quench & Extraction: Cool the reactor to 20°C. Quench by slowly adding 150 mL of chilled Deionized Water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl ( 2×50 mL) to remove residual DMF, followed by brine (50 mL).

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 1-(3,5-Difluoro-2-propoxyphenyl)ethanone as a pale yellow oil (Typical yield: 92-95%, Purity: >98.5%).

References

  • Williamson Ether Synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • What Makes A Good Leaving Group? Master Organic Chemistry. Available at:[Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at:[Link]

  • Aldol Condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

Troubleshooting

Optimizing temperature and pressure conditions for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Welcome to the technical support center for the synthesis and optimization of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals engaged in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex aromatic ketones. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the safe and efficient execution of your experiments. Our approach is grounded in fundamental chemical principles to explain the causality behind each procedural step.

Section 1: Synthetic Strategy Overview

The synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone is most effectively achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation . This classic yet powerful reaction involves the introduction of an acyl group (in this case, an acetyl group) onto an activated aromatic ring using an acylating agent and a Lewis acid catalyst.

The logical precursor for this synthesis is 1,3-difluoro-2-propoxybenzene . The electronic properties of the substituents on this ring dictate the regioselectivity of the acylation. The propoxy group (-OPr) is a strong activating group and is ortho, para-directing. The two fluorine atoms are deactivating groups but are also ortho, para-directing. The combined effect directs the incoming acetyl group to the C4 position, which is ortho to the powerfully activating propoxy group and meta to the fluorine atoms, yielding the desired product.

While other methods like the Houben-Hoesch reaction exist for acylating phenols, they are generally more suitable for polyhydroxy phenols and require nitriles and strong Brønsted acids, making the Friedel-Crafts approach more direct for this specific substrate.[1][2]

Caption: Overall workflow for the synthesis of the target compound.

Section 2: FAQs - Optimizing Key Reaction Parameters

This section addresses common questions regarding the optimization of temperature, pressure, and other critical variables in the Friedel-Crafts acylation of 1,3-difluoro-2-propoxybenzene.

Q1: What is the optimal temperature range for this reaction, and how does temperature affect the outcome?

A: The reaction temperature is a critical parameter that governs both reaction rate and selectivity.

  • Initial Temperature: It is highly recommended to start the reaction at a low temperature, typically between 0°C and 5°C (ice bath).[3] The initial addition of the acylating agent to the substrate-catalyst mixture should be done slowly and at this reduced temperature.

  • Causality: Friedel-Crafts acylations are highly exothermic. A low initial temperature helps control the reaction rate, preventing thermal runaway and minimizing the formation of undesirable byproducts from side reactions.

  • Reaction Progression: After the initial addition, the reaction mixture can be allowed to warm to room temperature or gently heated (e.g., to 40-50°C) to drive the reaction to completion. The optimal final temperature depends on the substrate's reactivity and must be determined empirically.

  • Kinetic vs. Thermodynamic Control: Lower temperatures generally favor the formation of the kinetic product, which is often the desired isomer. At higher temperatures, the reaction may become reversible, potentially allowing for isomerization to the more stable but undesired thermodynamic product.[3]

Q2: Is this reaction sensitive to pressure? When should a high-pressure setup be considered?

A: Under typical laboratory conditions using solvents like dichloromethane (CH₂Cl₂), the reaction is performed at atmospheric pressure under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Standard Conditions: For most applications, ambient pressure is sufficient. The primary concern is maintaining an anhydrous environment, as Lewis acid catalysts like AlCl₃ react violently with water.

  • High-Pressure Conditions: A sealed pressure tube or autoclave may be necessary if you need to run the reaction at a temperature significantly above the boiling point of your solvent or acylating agent.[4] For example, if using a low-boiling solvent and requiring temperatures of 80°C or higher to achieve a reasonable reaction rate with a less reactive substrate, a pressure vessel is essential for safety and to maintain reagent concentrations.[4] For the synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, such conditions are generally not required due to the activated nature of the substrate.

Q3: Which Lewis acid is the most effective catalyst, and why?

A: The choice of Lewis acid catalyst is critical and depends on a balance between reactivity, cost, and handling difficulty.

  • Aluminum Chloride (AlCl₃): This is the most common and highly reactive catalyst for Friedel-Crafts acylation. It is often required in stoichiometric amounts (or even in excess) because it complexes strongly with the ketone product formed. While highly effective, its high reactivity can sometimes lead to side reactions, and its workup can be complicated by the formation of aluminum hydroxides.[3]

  • Iron(III) Chloride (FeCl₃): A milder and often more cost-effective Lewis acid.[4] It can be a good starting point for optimization, as it is less likely to cause cleavage of sensitive groups like ethers.[3] For activated substrates like 1,3-difluoro-2-propoxybenzene, FeCl₃ may provide sufficient catalytic activity with a cleaner reaction profile.

  • Other Lewis Acids (ZnCl₂, BF₃): These are generally much milder and may not be sufficiently reactive for this acylation unless more forcing conditions are used.

Recommendation: Start with FeCl₃ due to the activated nature of the substrate. If the reaction is sluggish, move to the more powerful AlCl₃ .

Q4: How does solvent choice impact the reaction efficiency and outcome?

A: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

  • Halogenated Solvents (CH₂Cl₂, DCE): Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are common choices. They are good solvents for the reactants and the catalyst-acyl complex.

  • Carbon Disulfide (CS₂): An excellent solvent that does not complex with AlCl₃, leaving the catalyst fully available. However, it is highly flammable, volatile, and toxic, requiring specialized handling.

  • Nitrobenzene: A solvent used for deactivated aromatic rings because its high boiling point allows for higher reaction temperatures. It is not recommended for this synthesis as it is highly toxic and can participate in the reaction as a substrate.

  • "Green" Solvents: Propylene carbonate has been investigated as a more environmentally friendly solvent for some Friedel-Crafts acylations.[4]

Recommendation: Anhydrous dichloromethane (CH₂Cl₂) is the recommended starting solvent due to its favorable properties and relative ease of handling.

ParameterRecommended Starting ConditionRationale & Optimization StrategyPotential Issues
Temperature 0°C (addition), then warm to RTControls exotherm, minimizes byproducts. Increase temperature gently (to 40-50°C) if reaction is slow.[3]Runaway reaction; formation of isomers at high temperatures.
Pressure Atmospheric (under inert gas)Sufficient for most lab-scale syntheses.Not typically required unless using very low-boiling reagents/solvents at high temperatures.[4]
Catalyst FeCl₃ (1.1 eq) or AlCl₃ (1.2 eq)FeCl₃ is milder for the activated substrate. AlCl₃ is more reactive if needed. Stoichiometric amounts are needed due to product complexation.[3][4]Ether cleavage with harsh catalysts; difficult workup with AlCl₃.
Solvent Anhydrous Dichloromethane (CH₂Cl₂)Good solubility, inert, and relatively easy to remove.Must be rigorously dried to prevent catalyst deactivation.

Section 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Moisture: Catalyst was deactivated by water in reagents or glassware. 2. Inactive Catalyst: Old or improperly stored Lewis acid. 3. Insufficient Temperature: Reaction may be too slow at room temperature.1. Ensure Anhydrous Conditions: Dry all glassware in an oven. Use freshly distilled, anhydrous solvents. Handle hygroscopic Lewis acids in a glovebox or under a strong inert gas flow. 2. Use Fresh Catalyst: Purchase new, high-purity Lewis acid or use a freshly opened bottle. 3. Increase Temperature: After initial addition at 0°C, allow the reaction to stir at room temperature for several hours, then gently heat to reflux (approx. 40°C for CH₂Cl₂) and monitor by TLC/GC-MS.
Formation of Multiple Byproducts 1. Temperature Too High: Promotes side reactions or isomerization. 2. Excess Acylating Agent: Can lead to di-acylation on highly activated rings. 3. Ether Cleavage: The propoxy group may be cleaved under harsh conditions (e.g., excess AlCl₃, high heat).[3]1. Maintain Low Temperature: Conduct the entire reaction at 0-5°C, even if it requires a longer reaction time. 2. Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the acylating agent. 3. Use a Milder Catalyst: Switch from AlCl₃ to FeCl₃. Avoid prolonged heating.
Difficult Workup / Emulsion Formation 1. Quenching AlCl₃: The reaction of excess AlCl₃ with water is highly exothermic and forms aluminum hydroxides, which can cause persistent emulsions.[3]1. Careful Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl. The acid helps keep the aluminum salts dissolved. 2. Filter Aid: If solids form, filtering the quenched mixture through a pad of Celite® can help break up emulsions before extraction.

Section 4: Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. All operations should be performed in a fume hood using anhydrous techniques.

Caption: Standard laboratory setup for a Friedel-Crafts acylation reaction.

Materials:

  • 1,3-Difluoro-2-propoxybenzene (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq) or Iron(III) Chloride (FeCl₃) (1.1 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (or connect to an inert gas line).

  • Reagent Loading: Under an inert atmosphere, charge the flask with anhydrous dichloromethane and the Lewis acid (AlCl₃ or FeCl₃). Cool the resulting suspension to 0°C in an ice bath.

  • Substrate Addition: Add 1,3-difluoro-2-propoxybenzene to the flask.

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred suspension in the flask over 20-30 minutes, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour. Then, remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction's progress by TLC or GC-MS.

  • Workup (Quenching): Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

Section 5: Safety Precautions

Working with the reagents for this synthesis requires strict adherence to safety protocols.

  • Lewis Acids (AlCl₃, FeCl₃): These are corrosive and react violently with water, releasing heat and HCl gas. Always handle in a fume hood, away from moisture. Wear gloves, safety goggles, and a lab coat.[5]

  • Acylating Agents (Acetyl Chloride): Acetyl chloride is corrosive, lachrymatory (causes tearing), and reacts with water to form HCl. Handle only in a fume hood with appropriate personal protective equipment (PPE).

  • Halogenated Solvents (CH₂Cl₂): Dichloromethane is a suspected carcinogen and should be handled with care to minimize inhalation and skin contact. Ensure adequate ventilation.[6]

  • Quenching: The quenching step is highly exothermic. Add the reaction mixture to the ice/acid mixture very slowly and behind a blast shield if possible.

  • General Hygiene: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[7]

References

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. Available at: [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 1-(3,5-Difluoro-2-methoxyphenyl)ethanone. PubChem. Available at: [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. Available at: [Link]

  • Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. Available at: [Link]

  • 1-(3,5-difluoro-2-propoxyphenyl)ethan-1-one. Molport. Available at: [Link]

  • Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. ACS Publications. Available at: [Link]

  • Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Organic Chemistry Portal. Available at: [Link]

  • Material Safety Data Sheet. ABX advanced biochemical compounds. Available at: [Link]

  • Safety data sheet - Divergan® HM. BASF. Available at: [Link]

  • Safety Data Sheet - 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. Angene Chemical. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. Available at: [Link]

  • Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. PubMed. Available at: [Link]

  • WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents.
  • PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. European Patent Office. Available at: [Link]

  • HOUBEN–HOESCH REACTION. B N College, Bhagalpur. Available at: [Link]

  • Houben-Hoesch Reaction. SynArchive. Available at: [Link]

  • 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Houben Hoesch Reaction. YouTube. Available at: [Link]

  • Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. ResearchGate. Available at: [Link]

  • Houben Housch Reaction mechanism, scope, application. YouTube. Available at: [Link]

  • Reaction Mechanism of Polar Diels-Alder Reactions Between 3-Nitrofuran and different Dienes. A Theoretical Study. ResearchGate. Available at: [Link]

  • Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Sciforum. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Solvent Selection for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Welcome to the Technical Support Center for the isolation and purification of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone . This compound—a highly lipophilic, fluorinated acetophenone derivative—presents unique thermodynami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone . This compound—a highly lipophilic, fluorinated acetophenone derivative—presents unique thermodynamic and conformational challenges during crystallization.

This guide is designed for researchers and drug development professionals. It synthesizes thermodynamic principles, conformational analysis, and field-proven methodologies to help you troubleshoot phase separations, optimize solvent selection, and achieve high-purity crystalline yields.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my compound form a milky emulsion or "oil out" instead of forming crystals upon cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) , or "oiling out." 1-(3,5-Difluoro-2-propoxyphenyl)ethanone possesses a highly hydrophobic 2-propoxy chain and two electron-withdrawing fluorine atoms, giving it a low melting point and high solubility in organic solvents. When a solution is cooled rapidly, the system crosses the thermodynamic binodal curve before reaching the critical supersaturation required for solid nucleation[1]. The solution demixes into a solute-rich oil phase and a solvent-rich phase, trapping impurities and halting crystallization. Solution: You must bypass the LLPS boundary by utilizing a controlled solvent/anti-solvent system and introducing seed crystals within the metastable zone[2].

Q2: How does my choice of solvent affect the molecular conformation and polymorph of this acetophenone? A2: Fluorinated acetophenones exhibit a strong conformational equilibrium between s-trans and s-cis states, dictated by the dipole-dipole repulsion between the carbonyl oxygen and the halogenated/alkoxy-substituted phenyl ring. The[3]. Low-dielectric solvents (e.g., Toluene, Heptane) heavily favor the s-trans conformer, promoting uniform crystal lattice packing. High-dielectric solvents (e.g., Ethanol, DMSO) can stabilize polar transition states, potentially altering the polymorph landscape and increasing the risk of solvate formation[4].

Q3: Is a pure cooling crystallization or an anti-solvent crystallization better for this molecule? A3: A hybrid Anti-Solvent Cooling Crystallization is superior. Pure cooling in a primary solvent (like Isopropanol) often results in an excessively wide Metastable Zone Width (MSZW), requiring deep cooling that triggers LLPS[5]. By dissolving the compound in a primary solvent and titrating an anti-solvent (like Water or Heptane) at an elevated temperature, you artificially narrow the MSZW. Subsequent slow cooling allows for controlled nucleation[6].

Part 2: Mechanistic Workflows

Thermodynamic Phase & Solvent Selection Workflow

The following decision tree illustrates the causality between cooling rates, the binodal boundary, and successful nucleation versus LLPS.

LLPS_Workflow Start Dissolve 1-(3,5-Difluoro-2-propoxyphenyl)ethanone in Primary Solvent (e.g., EtOH) Cooling Cooling Profile Initiated Start->Cooling LLPS Rapid Cooling / High Concentration Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Binodal Boundary Crossed Metastable Controlled Cooling (0.1-0.2 °C/min) Enter Metastable Zone Cooling->Metastable Stay Below Binodal Impure Amorphous/Impure Oil Trapping LLPS->Impure Seed Introduce Seed Crystals at Cloud Point Metastable->Seed Crystal High-Purity Crystalline Solid (Nucleation & Growth) Seed->Crystal

Workflow for avoiding Liquid-Liquid Phase Separation (LLPS) during crystallization.

Conformational Control Pathway

The diagram below demonstrates how solvent selection dictates the molecular conformation of the acetophenone core prior to lattice incorporation.

Conformational_Control Mol Fluorinated Acetophenone Core Conformational Equilibrium LowD Low Dielectric Solvent (e.g., Toluene, ε = 2.4) Mol->LowD HighD High Dielectric Solvent (e.g., DMSO, ε = 47.2) Mol->HighD sTrans s-trans Conformer (Minimized Dipole Repulsion) LowD->sTrans Dominant Pathway HighD->sTrans Major sCis s-cis Conformer (Stabilized by Solvent Polarity) HighD->sCis Minor Equilibrium Pack Uniform Crystal Lattice Packing sTrans->Pack

Influence of solvent dielectric constant on s-trans/s-cis conformational equilibrium.

Part 3: Quantitative Data & Solvent Selection Matrix

To design a self-validating crystallization protocol, you must balance the solubilizing power of the primary solvent against the dielectric constant and LLPS risk.

Solvent System (Primary / Anti-Solvent)Dielectric Constant (ε) of PrimarySolubilizing Power for Lipophilic AcetophenonesLLPS (Oiling Out) RiskRecommended Application / Notes
Ethyl Acetate / Heptane 6.02 (Low)Very HighModerateBest for Initial Purification. Low ε favors s-trans conformer. Heptane effectively forces supersaturation.
Ethanol / Water 24.5 (High)ModerateHighBest for Polymorph Screening. High ε allows exploration of polar transition states. High LLPS risk if cooled >0.5 °C/min.
Isopropanol (Neat) 19.9 (Moderate)HighVery HighNot Recommended. Strong solvent-solute interactions lead to an excessively wide MSZW, almost guaranteeing oiling out[5].
Toluene / Heptane 2.38 (Very Low)HighLowBest for Conformational Rigidity. Excellent for highly fluorinated derivatives to ensure strict s-trans packing.

Part 4: Step-by-Step Methodology (Self-Validating SOP)

Protocol: Anti-Solvent Cooling Crystallization of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (EtOAc/Heptane System)

Causality Note: This protocol uses Ethyl Acetate to fully dissolve the lipophilic compound and Heptane to lower solubility. Seeding is mandatory to bypass the high activation energy of primary nucleation, preventing the system from falling into the LLPS binodal region.

Step 1: Dissolution

  • Charge a jacketed crystallizer with 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

  • Add Ethyl Acetate (Primary Solvent) at a ratio of 3 volumes (v/w).

  • Heat the suspension to 50 °C under moderate agitation (250 RPM) until complete dissolution is achieved. Validation: The solution must be completely clear; any residual haze indicates undissolved impurities.

Step 2: Anti-Solvent Titration & Metastable Zone Entry 4. Maintain the temperature at 50 °C. 5. Begin dropwise addition of Heptane (Anti-Solvent) at a rate of 0.1 volumes/minute. 6. Continue addition until the first persistent cloudiness appears (the cloud point), then immediately add 0.2 volumes of Ethyl Acetate to clear the solution. Validation: You are now resting exactly within the metastable zone, just below the solubility limit but above the LLPS boundary.

Step 3: Seeding 7. Cool the solution to 45 °C. 8. Introduce 1-2% (w/w) of pure 1-(3,5-Difluoro-2-propoxyphenyl)ethanone seed crystals. 9. Hold the temperature isothermally at 45 °C for 60 minutes. Validation: The seed bed should remain suspended and begin to visually ripen (grow) without dissolving or turning into oil droplets.

Step 4: Controlled Desupersaturation (Cooling) 10. Initiate a linear cooling ramp from 45 °C to 5 °C at a strict rate of 0.15 °C/min. Causality: Faster cooling rates will outpace the crystal growth kinetics, causing the remaining solute to oil out. 11. Once at 5 °C, hold isothermally for 2 hours to maximize yield.

Step 5: Isolation 12. Filter the suspension via vacuum filtration. 13. Wash the filter cake with 2 volumes of pre-chilled (0 °C) Heptane to displace residual mother liquor. 14. Dry under vacuum at 30 °C until constant weight is achieved.

Part 5: References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. Crystal Growth & Design, American Chemical Society (2024). [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, American Chemical Society (2021).[Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, American Chemical Society (2023).[Link]

  • Molecular Insights into the Crystallization of 4'-Hydroxyacetophenone from Water: Solute Aggregation, Liquid–Liquid Phase Separation, and Polymorph Selection. Crystal Growth & Design, American Chemical Society (2025). [Link]

Sources

Troubleshooting

Preventing thermal degradation of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone during storage

A Guide to Preventing Thermal Degradation During Storage and Handling This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3,5-Difluoro-2-propoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal Degradation During Storage and Handling

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3,5-Difluoro-2-propoxyphenyl)ethanone. Its purpose is to offer practical, evidence-based strategies for preventing thermal degradation of this compound during storage and experimental use. By understanding the underlying chemical principles and adhering to best practices, users can ensure the integrity and reliability of their results.

Introduction to the Stability of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

1-(3,5-Difluoro-2-propoxyphenyl)ethanone is an aryl ketone, a class of compounds widely used as intermediates in pharmaceutical synthesis.[1] The presence of electron-withdrawing fluorine atoms on the benzene ring can enhance the thermal stability of the molecule.[2] However, like many complex organic molecules, it is susceptible to degradation under suboptimal conditions. Thermal stress is a primary concern, as it can initiate decomposition pathways that lead to the formation of impurities and a decrease in the active pharmaceutical ingredient (API) concentration.[3][4] This guide will focus on proactive measures to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage temperatures for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone?

A1: For optimal stability, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone should be stored in a cool environment. The recommended storage temperature typically ranges from 2°C to 8°C (refrigerated).[5] For long-term storage, temperatures of -20°C are advisable to minimize the rate of any potential degradation reactions.[6] Storing at room temperature (around 20-25°C) is generally acceptable for short periods, provided the compound is protected from direct sunlight and significant heat sources.[5][6]

Q2: How does light exposure affect the stability of this compound?

A2: Aromatic ketones and fluorinated pharmaceutical intermediates can be photosensitive.[6] Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to degradation. Therefore, it is crucial to store 1-(3,5-Difluoro-2-propoxyphenyl)ethanone in opaque or amber glass containers to block light transmission.[6] When handling the compound outside of a storage container, minimize exposure to direct, bright light.

Q3: What type of container is best for storing this compound?

A3: Inert glass containers are the preferred choice for storing 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.[6] Amber glass is particularly recommended due to its ability to filter out UV light.[6] If plastic containers are used, they must be made of high-quality, chemically resistant materials that will not leach impurities into the compound. Ensure that any container is tightly sealed to prevent exposure to air and moisture.[7]

Q4: Is this compound sensitive to air or moisture?

Q5: What are the potential signs of thermal degradation?

A5: Visual signs of degradation can include a change in color or the appearance of new solid matter. However, significant degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[10] A stability-indicating HPLC method can separate the parent compound from any degradation products, allowing for accurate quantification of purity.[3] An increase in impurity peaks or a decrease in the main compound's peak area over time can indicate thermal degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

Issue 1: Unexpected Impurities Detected in a Freshly Opened Container
Potential Cause Troubleshooting Steps Preventative Measures
Improper Storage During Transit or Prior to Receipt: The compound may have been exposed to high temperatures before arriving at your facility.1. Immediately re-test the compound using a validated analytical method (e.g., HPLC) to confirm the impurity profile. 2. Contact the supplier with your analytical data and inquire about their shipping and storage protocols.1. Qualify your suppliers to ensure they follow appropriate storage and shipping guidelines for temperature-sensitive materials. 2. Upon receipt, immediately transfer the compound to the recommended storage conditions.
Inherent Instability of the Specific Lot: While unlikely for a qualified material, lot-to-lot variability can occur.1. Compare the impurity profile to the Certificate of Analysis (CoA) provided by the supplier. 2. If discrepancies exist, contact the supplier for investigation.1. Always review the CoA upon receiving a new lot of material. 2. Perform identity and purity testing on incoming materials as part of your quality control procedures.
Issue 2: Increased Impurity Levels Observed Over Time in a Stored Sample
Potential Cause Troubleshooting Steps Preventative Measures
Inadequate Storage Temperature: The storage temperature may be too high, accelerating degradation.1. Verify the temperature of your storage unit (refrigerator or freezer) using a calibrated thermometer. 2. If the temperature is outside the recommended range, relocate the compound to a suitable unit.1. Regularly monitor and log the temperatures of all chemical storage units. 2. Use storage units with temperature alarms to be alerted of any deviations.
Frequent Freeze-Thaw Cycles: Repeatedly warming and cooling the sample can introduce thermal stress.1. If possible, analyze a sample that has not undergone multiple freeze-thaw cycles to see if the impurity profile is different.1. Aliquot the compound into smaller, single-use vials upon receipt. This avoids the need to thaw the entire stock for each use.
Exposure to Light, Air, or Moisture: The container may not be properly sealed or may be translucent.1. Inspect the container for a tight seal. 2. If the container is not amber or opaque, transfer the compound to a suitable light-blocking container. 3. Consider storing the container in a desiccator to minimize moisture exposure.1. Always use amber glass bottles or other light-resistant containers.[6] 2. Ensure container caps are securely tightened after each use. 3. For long-term storage, consider using a vacuum sealer or flushing with an inert gas.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, visually inspect the container for any damage. Review the supplier's Certificate of Analysis.

  • Aliquoting (for long-term storage): In a controlled environment with low humidity, aliquot the bulk compound into smaller, single-use amber glass vials.

  • Inerting (Optional but Recommended): Gently flush the headspace of each vial with dry nitrogen or argon gas to displace air.

  • Sealing: Immediately and securely cap each vial.

  • Labeling: Clearly label each vial with the compound name, lot number, concentration (if in solution), and date.

  • Storage: Place the vials in a refrigerator (2-8°C) or freezer (-20°C) that is designated for chemical storage and has its temperature monitored regularly.

  • Dispensing for Use: When a sample is needed, remove a single vial from storage. Allow it to equilibrate to room temperature before opening to prevent condensation from forming inside.

Protocol 2: Stability Indicating HPLC Method Development (General Approach)

Forced degradation studies are essential for developing a stability-indicating analytical method.[3][4]

  • Sample Preparation: Prepare solutions of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Subject the solutions to various stress conditions to induce degradation. This typically includes:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at a temperature above its recommended storage temperature (e.g., 80°C) for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • HPLC Analysis: Analyze the stressed samples alongside an unstressed control sample using a reverse-phase HPLC system with a photodiode array (PDA) detector. The PDA detector is useful for checking peak purity.[11]

  • Method Optimization: Adjust chromatographic parameters (e.g., mobile phase composition, gradient, flow rate, column type) to achieve adequate separation between the parent peak and all degradation product peaks.

  • Validation: Validate the final method according to ICH guidelines (Q2(R1)) to ensure it is specific, accurate, precise, and linear for quantifying the parent compound and its degradation products.

Visualization of Potential Degradation

While the specific thermal degradation pathway of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone is not explicitly detailed in the literature, a plausible initial step could involve the cleavage of the ether bond, a known thermolytic pathway for similar structures.[12]

G 1-(3,5-Difluoro-2-propoxyphenyl)ethanone 1-(3,5-Difluoro-2-propoxyphenyl)ethanone Heat Heat 1-(3,5-Difluoro-2-propoxyphenyl)ethanone->Heat Radical Intermediates Radical Intermediates Heat->Radical Intermediates Ether Bond Cleavage Degradation Products Degradation Products Radical Intermediates->Degradation Products Further Reactions

Caption: Potential initial step in the thermal degradation pathway.

References

  • How to store fluorinated pharmaceutical intermediates properly? - Blog. (2025, June 18).
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.).
  • Fluorobenzene - Wikipedia. (n.d.).
  • Recent Trends in Stability Indicating Analytical Method for Drug Substance. (2025, November 28).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • "Designing Benzene Derivatives With Improved Thermal Stability" - IJCRT.org. (n.d.).
  • Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation | Journal of Applied Bioanalysis. (n.d.).
  • SAFETY DATA SHEET - accessdata.fda.gov. (n.d.).
  • Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. (n.d.).
  • (PDF) Analysing Impurities and Degradation Products - ResearchGate. (2023, July 15).
  • Product Class 8: Aryl Ketones. (n.d.).
  • Safety Data Sheet - RBNAinfo. (n.d.).
  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025, October 1).
  • Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment - CSWAB. (n.d.).
  • Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety - RSC Publishing. (n.d.).
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.).
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office. (n.d.).
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
  • 2,2-difluoro-1-(3-methyl-5-propoxyphenyl)ethanone. (n.d.).
  • 1-(3,5-Difluoro-2-methoxyphenyl)ethanone | C9H8F2O2 | CID 18755440 - PubChem. (2026, March 14).
  • Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - MDPI. (2021, July 27).
  • Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation | Organic Letters - ACS Publications. (2023, March 21).
  • 1-(3,5-Difluoro-2-n-propoxyphenyl)ethanol | 1443345-73-0 | C11H14F2O2 | Appchem. (n.d.).
  • Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. (n.d.).
  • α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media - The Royal Society of Chemistry. (2021, May 28).
  • Kinetics of thermal degradation and lifetime study of poly(vinylidene fluoride) (PVDF) subjected to bioethanol fuel accelerated aging - PMC. (n.d.).
  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - MDPI. (2023, August 24).
  • Thermal Degradation Products of Polyethylene, Polypropylene, Polystyrene, Polyvinylchloride and Polytetrafluoroethylene in the Processing of Plastics - INCHEM. (n.d.).
  • (PDF) Thermal degradation of poly(propylene oxide) and polyepichlorohydrin by direct pyrolysis mass spectrometry - ResearchGate. (n.d.).

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Optimization

Resolving HPLC baseline drift issues when analyzing 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Technical Support Center: 1-(3,5-Difluoro-2-propoxyphenyl)ethanone Analysis Welcome to the technical support center for the HPLC analysis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(3,5-Difluoro-2-propoxyphenyl)ethanone Analysis

Welcome to the technical support center for the HPLC analysis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on baseline drift. By understanding the interplay between your HPLC system, mobile phase, and the unique chemical properties of this fluorinated analyte, you can achieve stable, reproducible, and accurate results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions to help you quickly identify the potential source of your baseline issues.

Q1: Why is my baseline drifting upwards (or downwards) during my gradient analysis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone?

A1: Baseline drift in gradient elution is one of the most common challenges in HPLC.[1][2] It typically arises from a mismatch in the UV absorbance of your mobile phase components (e.g., Solvent A: aqueous vs. Solvent B: organic) at the detection wavelength.[3] As the proportion of the more UV-absorbent solvent increases throughout the gradient, the baseline will drift upwards. Conversely, a downward drift occurs if the initial mobile phase is more absorbent. Contamination in one of the mobile phase reservoirs can also be a significant cause, as contaminants may elute as the organic concentration changes.[4][5]

Q2: Could the two fluorine atoms on my analyte be causing unique baseline problems?

A2: Yes, indirectly. While the analyte itself does not cause baseline drift, its specific chemical properties can exacerbate underlying issues. Fluorinated compounds like 1-(3,5-Difluoro-2-propoxyphenyl)ethanone can exhibit strong, unique interactions with reversed-phase columns (e.g., C18).[6] If the column is not properly equilibrated between injections, or if strongly retained impurities from previous injections begin to elute during your gradient, it can manifest as a drifting or wandering baseline.[7] Fluorinated phases are known to strongly retain halogenated aromatic compounds, suggesting that your analyte may require a robust elution or column cleaning method to prevent carryover.[6]

Q3: How can I determine if the baseline drift is a problem with my HPLC system, my method, or the column?

A3: A systematic diagnostic approach is key. First, to isolate the system from the column, replace the column with a zero-dead-volume union and run your gradient. If the drift disappears, the problem is likely related to the column (e.g., contamination, bleed, or poor equilibration).[8] If the drift persists, the issue lies within the system (pump, detector, mobile phase). To test the method and mobile phase, prepare fresh, high-purity solvents and run the gradient again. If this resolves the issue, your previous mobile phase was likely contaminated or improperly prepared.[2][7]

Q4: What is considered an acceptable level of baseline drift for quantitative analysis?

A4: While there is no universal standard, the detector drift should ideally be low enough that it does not interfere with the accurate integration of your smallest peak of interest. A common specification for modern UV detectors is in the range of 1 x 10⁻⁴ AU/hr.[9] For practical purposes, if the slope of the drift over the course of your chromatogram is less than 5-10% of the height of your limit of quantitation (LOQ) peak, it may be acceptable. However, for high-sensitivity assays, minimizing drift is critical.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to resolve the most common causes of baseline drift when analyzing 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

Guide 1: Mitigating Mobile Phase and System Issues

The most frequent source of baseline drift is the mobile phase and the HPLC system's fluidic path.[2] Inconsistent mixing, temperature fluctuations, and contamination are primary culprits.[4][10]

Causality: As the gradient composition changes, any difference in UV absorbance, refractive index, or temperature between the mobile phase components will cause the detector signal to shift.[2][11] Air bubbles and contaminants can also introduce random noise or a steady upward drift.[1][12]

Troubleshooting Protocol:

  • Mobile Phase Re-Preparation:

    • Discard all current mobile phases.

    • Use only HPLC- or LC/MS-grade solvents and additives (e.g., formic acid, TFA) from a fresh, unopened bottle. Old solvents, especially additives like TFA, can degrade and increase UV absorbance.[1][2]

    • If using a buffer, ensure it is fully dissolved and filtered (0.22 µm filter) before use. Prepare fresh buffered solutions daily to prevent microbial growth.[7]

    • Crucially for Gradient Elution: If you are using a UV-absorbing additive (like TFA or formic acid), add it to both your aqueous (A) and organic (B) phases in nearly the same concentration. This helps to balance the absorbance of the two solvents and minimize drift.[3][7]

  • System Purge and Degassing:

    • Thoroughly purge all pump lines with the fresh mobile phase for at least 5-10 minutes to remove any old solvents or trapped air bubbles.

    • Ensure your online degasser is functioning correctly. Inadequate degassing can lead to bubble formation in the detector cell, causing noise and drift.[7][13]

  • Run a Blank Gradient:

    • Disconnect the column and replace it with a zero-dead-volume union.

    • Run your analytical gradient.

    • Observe the baseline. A stable baseline now points to the column as the source of the problem. A persistent drift indicates a system issue (e.g., malfunctioning check valves, pump seals, or detector lamp).[7][8]

Guide 2: Addressing Column-Related Drift

The column is a dynamic component where temperature instability and contamination can lead to significant baseline problems.[7][14]

Causality: Temperature fluctuations directly impact the viscosity of the mobile phase and the equilibrium between the analyte and the stationary phase, which can manifest as baseline drift.[11] Furthermore, strongly retained compounds from previous injections or stationary phase bleed can slowly elute during a gradient, causing a rising baseline.[7][8]

Troubleshooting Workflow for Column Issues

Caption: Troubleshooting workflow for column-related baseline drift.

Experimental Protocol: Column Cleaning and Equilibration

  • Disconnect from Detector: Before cleaning, always disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.[7]

  • Aggressive Wash Cycle: For a C18 column used with the fluorinated analyte, a multi-step wash is recommended. Sequentially flush the column with 20-30 column volumes of the following:

    • HPLC-grade Water (to remove buffers)

    • Methanol

    • Acetonitrile

    • Isopropanol (an excellent solvent for removing strongly retained hydrophobic compounds)

    • Acetonitrile

    • Methanol

    • Finally, store in your organic mobile phase solvent or re-equilibrate.

  • Thorough Re-equilibration: After cleaning, equilibrate the column with your initial mobile phase composition for at least 10-15 column volumes. For gradient methods, running a blank gradient immediately after equilibration can help stabilize the column before injecting the sample.[2]

Guide 3: Diagnosing Detector Issues

If the system and column have been ruled out, the issue may lie with the detector itself, often related to the lamp or flow cell.[15]

Causality: An aging detector lamp can lose intensity, leading to increased noise and a wandering or drifting baseline.[14][16] Contamination or air bubbles trapped within the flow cell can also cause significant baseline disturbances.[7][13]

Summary of Causes and Solutions for Detector-Related Drift

SymptomPotential CauseRecommended Action
Gradual, continuous drift Insufficient detector warm-upAllow the detector lamp to warm up for at least 1 hour before analysis.[9]
Aging detector lampCheck the lamp energy or intensity via the instrument software. Replace if below manufacturer's specification.[16]
Irregular noise or drift Contaminated flow cellFlush the flow cell with a strong, non-buffered solvent like isopropanol. If necessary, follow the manufacturer's guide for cleaning.[13][15]
Sharp, periodic spikes Air bubble in flow cellPurge the system at a higher flow rate (e.g., 3-5 mL/min) with isopropanol to dislodge the bubble. Applying a gentle backpressure can also help.[13][15]

References

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Available from: [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Available from: [Link]

  • Amuza Inc. (2025). Understanding and Preventing Baseline Drift in HPLC-ECD. Available from: [Link]

  • Shimadzu. (2025). Baseline Disturbance. Available from: [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Available from: [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America. Available from: [Link]

  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. Available from: [Link]

  • uHPLCs. (n.d.). Maintaining liquid chromatography column temperature contributes to accuracy and stability. Available from: [Link]

  • SCIEX. (2026). How does increasing column temperature affect LC methods? Available from: [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available from: [Link]

  • Separation Science. (2024). How to Measure Detector Noise and Drift. Available from: [Link]

  • Welch Materials. (2024). How to Distinguish Noise from Drift? Available from: [Link]

  • LCGC International. (2021). Surfing on Mobile Phase, Part II: Impact of Mobile-Phase Composition Waves on Retention in LC. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Available from: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Troubleshooting Baseline Problems. Available from: [Link]

  • Timberline Instruments. (2025). HPLC Columns & Detectors: Temp Control for Lab Precision. Available from: [Link]

  • Agilent. (n.d.). What causes baseline noise and drift after replacing the DAD lamp and flow cell? Available from: [Link]

  • G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Available from: [Link]

  • ResearchGate. (2014). How can I eliminate baseline noise in HPLC? Available from: [Link]

  • LCGC International. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • PubChem. (2026). 1-(3,5-Difluoro-2-methoxyphenyl)ethanone. Available from: [Link]

  • Semantic Scholar. (2025). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified ReferenceMaterial for Pharmaceutical Quality C. Available from: [Link]

  • MDPI. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Introduction 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (CAS 1443331-39-2) is a highly specialized fluorinated building block [1]. It is frequently utilized in the synthesis of advanced pharmaceutical intermediates, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(3,5-Difluoro-2-propoxyphenyl)ethanone (CAS 1443331-39-2) is a highly specialized fluorinated building block [1]. It is frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of mutant-selective allosteric PI3Kα inhibitors (such as STX-478) [2]. Synthesizing this ether derivative efficiently requires overcoming specific mechanistic hurdles related to the unique electronic and steric environment of its precursors.

This guide addresses the common bottlenecks encountered during its synthesis, focusing on the primary O-Alkylation Route and the alternative Friedel-Crafts Acylation Route .

Section 1: O-Alkylation Route (Phenol to Ether)

The most direct synthetic route involves the O-alkylation of commercially available 1-(3,5-difluoro-2-hydroxyphenyl)ethanone (CAS 140675-42-9). However, researchers frequently encounter stalled reactions and unwanted side products.

Q: Why is my O-alkylation reaction stalling with significant unreacted starting material? A: The primary cause is the strong intramolecular hydrogen bond between the 2-hydroxyl proton and the adjacent 1-acetyl carbonyl oxygen [3]. This chelation significantly reduces the nucleophilicity of the phenoxide anion compared to an unhindered phenol. When researchers attempt to use standard conditions (e.g., 1-bromopropane with K₂CO₃ in acetone), the unreactive phenoxide acts more as a base than a nucleophile. This promotes the E2 elimination of 1-bromopropane into propene gas, consuming your alkylating agent without forming the product.

  • Solution: Disrupt the hydrogen bonding by using a highly polar aprotic solvent like DMF or DMSO. Switch to a more reactive electrophile (1-iodopropane) and a more soluble, softer base like Cesium Carbonate (Cs₂CO₃) to accelerate the Sₙ2 substitution before elimination can occur.

Q: I am observing a high-molecular-weight impurity on my LC-MS. What is it and how do I prevent it? A: Acetophenones possess acidic α-protons on the methyl group. Under strongly basic conditions or prolonged heating, the enolate of the acetophenone can undergo a base-catalyzed Aldol self-condensation, reacting with the carbonyl group of another molecule to form a dimeric chalcone-like side product [4].

  • Solution: Strictly avoid hydroxide bases (NaOH/KOH). When using Cs₂CO₃ in DMF, maintain the reaction temperature strictly at or below 50 °C. Ensure completely anhydrous conditions, as trace water can exacerbate base-catalyzed side reactions.

O_Alkylation SM 1-(3,5-Difluoro-2- hydroxyphenyl)ethanone (Starting Material) Reagents 1-Iodopropane + Cs2CO3 in DMF SM->Reagents Activation Product 1-(3,5-Difluoro-2- propoxyphenyl)ethanone (Desired Product) Reagents->Product 50°C, 12h (Optimal) SP1 Aldol Dimer (Base-Catalyzed) Reagents->SP1 >80°C / Strong Base SP2 Unreacted SM (Halide Elimination) Reagents->SP2 Weak Base / 1-Bromopropane

Fig 1: Reaction pathways and side-product formation in the O-alkylation synthesis route.

Section 2: Friedel-Crafts Acylation Route

An alternative route involves the Friedel-Crafts acylation of 2,4-difluoro-1-propoxybenzene.

Q: Why am I isolating the phenol byproduct instead of the target ether derivative? A: Aluminum chloride (AlCl₃), the standard Lewis acid for Friedel-Crafts acylation, strongly coordinates to the ether oxygen of the propoxy group. At elevated temperatures, or if excess AlCl₃ is used, this coordinated complex undergoes nucleophilic attack by chloride ions. This results in the cleavage of the propyl chain (dealkylation), yielding 1-(3,5-difluoro-2-hydroxyphenyl)ethanone as an unwanted byproduct.

  • Solution: Strictly control the stoichiometry of AlCl₃ to exactly 1.05–1.1 equivalents relative to acetyl chloride. Maintain the reaction temperature strictly between 0 °C and 5 °C. If dealkylation persists, switch to a milder Lewis acid such as TiCl₄.

FC_Acylation SM2 2,4-Difluoro-1- propoxybenzene Acylation Acetyl Chloride + AlCl3 (Lewis Acid) SM2->Acylation Desired 1-(3,5-Difluoro-2- propoxyphenyl)ethanone (Target) Acylation->Desired 0-5 °C Strict Stoichiometry Dealkylated 1-(3,5-Difluoro-2- hydroxyphenyl)ethanone (Ether Cleavage) Acylation->Dealkylated Excess AlCl3 or Heat

Fig 2: Friedel-Crafts acylation pathways highlighting the ether cleavage side reaction.

Quantitative Data: O-Alkylation Optimization

The following table summarizes the quantitative impact of varying reaction conditions on the yield and side-product formation during the O-alkylation of 1-(3,5-difluoro-2-hydroxyphenyl)ethanone.

EntrySolventBaseAlkylating AgentTemp (°C)Time (h)Product Yield (%)Aldol Byproduct (%)Unreacted SM (%)
1AcetoneK₂CO₃1-Bromopropane602445< 550
2DMFK₂CO₃1-Bromopropane8024651520
3 DMF Cs₂CO₃ 1-Iodopropane 50 12 > 95 < 2 < 3

Experimental Protocol: Optimized O-Alkylation Workflow

To ensure high yields and minimize both Aldol condensation and alkyl halide elimination, follow this self-validating protocol based on Entry 3 from the optimization table.

  • Step 1: Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 1-(3,5-difluoro-2-hydroxyphenyl)ethanone (1.0 equiv) and anhydrous DMF (10 mL per gram of substrate).

  • Step 2: Deprotonation: Add anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv) in one portion. Stir the suspension at room temperature (20–25 °C) for 30 minutes.

    • Self-Validation Check: A distinct color change (typically a shift to a deeper yellow) indicates the successful disruption of the hydrogen bond and formation of the reactive phenoxide anion.

  • Step 3: Alkylation: Add 1-iodopropane (1.2 equiv) dropwise via syringe over 5 minutes. Dropwise addition prevents localized concentration spikes that can trigger side reactions.

  • Step 4: Reaction: Heat the reaction mixture to 50 °C using a temperature-controlled oil bath. Stir for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot (which has a lower Rf​ due to polarity) should completely disappear, replaced by a distinct, higher Rf​ product spot.

  • Step 5: Quench & Extraction: Cool the mixture to room temperature. Quench the reaction by pouring it into ice-cold distilled water (3x the volume of DMF used). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Step 6: Washing & Drying: Wash the combined organic layers extensively with brine (5 x 20 mL) to completely remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity crude product.

References

  • J-Stage. "Synthesis of the Proposed Structure of Damaurone D and Evaluation of Its Anti-inflammatory Activity". Chem. Pharm. Bull. Available at:[Link]

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 1-(3,5-Difluoro-2-propoxyphenyl)ethanone vs. 1-(3,5-Difluoro-2-methoxyphenyl)ethanone

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary In the design of fluorinated aromatic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

In the design of fluorinated aromatic building blocks for medicinal chemistry and advanced materials, the precise selection of ortho-substituents dictates the downstream synthetic viability of the molecule. This guide provides an objective, data-driven comparison between two closely related acetophenone derivatives: 1-(3,5-difluoro-2-propoxyphenyl)ethanone and 1-(3,5-difluoro-2-methoxyphenyl)ethanone .

While both compounds share an identical 3,5-difluoro electron-withdrawing core, the subtle transition from an ortho-methoxy to an ortho-propoxy ether fundamentally alters the steric environment around the acetyl electrophile. As an Application Scientist, I will dissect how this structural divergence impacts nucleophilic addition trajectories, enolization dynamics, and ether cleavage kinetics, providing you with self-validating protocols to optimize your synthetic routes.

Physicochemical & Steric Profiling

The reactivity of ortho-alkoxyacetophenones is governed by the delicate balance between the electronic effects of the oxygen atom (+M, -I) and the physical bulk of the alkyl chain. The propoxy chain introduces significant conformational flexibility, creating a larger time-averaged "steric umbrella" over the adjacent carbonyl group compared to the rigid, compact methoxy group [1], [2].

Table 1: Comparative Physicochemical Parameters
Parameter1-(3,5-Difluoro-2-methoxyphenyl)ethanone1-(3,5-Difluoro-2-propoxyphenyl)ethanoneCausality / Impact on Synthesis
CAS Number 303043-97-21443331-39-2Identification and sourcing.
Molecular Weight 186.15 g/mol 214.21 g/mol Stoichiometric calculations.
LogP (Computed) ~1.8~2.9Propoxy increases lipophilicity, altering solvent compatibility and extraction profiles.
Conformational Rotamers Low (Rigid methyl group)High (Freely rotating propyl chain)Propoxy creates a larger dynamic steric shield around the acetyl group.
Carbonyl Coplanarity Moderately distortedHighly distortedIncreased torsional strain in the propoxy derivative reduces resonance stabilization of the ketone.

Mechanistic Reactivity Comparison

Carbonyl Addition & The Bürgi-Dunitz Trajectory

Nucleophiles must approach a carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°). In ortho-substituted acetophenones, the alkoxy group forces the acetyl moiety out of planarity with the aromatic ring to minimize torsional strain.

While this loss of conjugation theoretically increases the electrophilicity of the carbonyl carbon, the physical bulk of the propoxy group completely negates this electronic advantage. The freely rotating propyl chain effectively blocks the nucleophilic approach vector. Literature demonstrates that even the smaller ortho-methoxy group significantly impedes asymmetric transfer hydrogenation (ATH) and Grignard additions compared to meta or para isomers [3]. Substituting this with a propoxy group exacerbates the steric clash, leading to sluggish reaction kinetics and lower yields for bulky nucleophiles.

StericModel AromaticCore 3,5-Difluoro Aromatic Core Acetyl Acetyl Group (Electrophile) AromaticCore->Acetyl C-C Bond Alkoxy Ortho-Alkoxy Group (-OMe vs -OPr) AromaticCore->Alkoxy C-O Bond Alkoxy->Acetyl Steric Clash & Torsional Strain Nucleophile Bulky Nucleophile (e.g., PhMgBr) Nucleophile->Acetyl Blocked Trajectory (Propoxy > Methoxy)

Fig 1. Steric shielding model of ortho-alkoxyacetophenones blocking nucleophilic attack.
Aldol Condensation Dynamics

Interestingly, steric hindrance can sometimes be leveraged to drive specific reaction pathways. In base-catalyzed aldol condensations, ortho-methoxyacetophenones have been shown to accelerate the dehydration step of the aldol adduct, driving the equilibrium toward the α,β -unsaturated ketone[4]. However, the initial enolization and subsequent attack on an aldehyde are highly sensitive to the bulk of the ortho-propoxy group, often requiring higher temperatures to overcome the activation energy barrier compared to the methoxy analog.

Ether Cleavage (Dealkylation) Kinetics

Deprotection of aryl ethers is typically achieved using Boron Tribromide (BBr 3​ ). The mechanism involves Lewis acid complexation followed by an S N​ 2 attack of the bromide ion on the alkyl group [5].

  • Methoxy Cleavage: S N​ 2 attack on a methyl group is exceptionally fast due to zero steric hindrance at the electrophilic carbon.

  • Propoxy Cleavage: S N​ 2 attack on the primary carbon of a propyl group is sterically hindered by the adjacent secondary carbon. Consequently, depropylation requires longer reaction times and is more prone to side reactions (e.g., ring bromination) if forced with excess heat.

BBr3Workflow Substrate Aryl Ether Substrate (-OMe or -OPr) Complexation Lewis Acid Complexation (BBr3 addition at -78°C) Substrate->Complexation Step 1: Coordination Cleavage C-O Bond Cleavage (SN2 by Bromide) Complexation->Cleavage Step 2: Demethylation is fast, Depropylation is slow Hydrolysis Aqueous Quench (H2O addition) Cleavage->Hydrolysis Step 3: Workup Product Phenol Product (3,5-Difluoro-2-hydroxyacetophenone) Hydrolysis->Product Step 4: Isolation

Fig 2. Step-by-step mechanistic workflow for BBr3-mediated ether dealkylation.

Experimental Workflows (Self-Validating Protocols)

To empirically prove these mechanistic differences, the following protocols are designed as self-validating systems. By running these reactions in parallel, researchers can directly observe the kinetic disparities caused by steric bulk.

Protocol A: Comparative Grignard Addition (Steric Probe)

Objective: Evaluate the steric shielding of the carbonyl group by reacting both substrates with a bulky nucleophile (Phenylmagnesium bromide).

  • Preparation: Flame-dry two 50 mL Schlenk flasks under argon. Add 1.0 mmol of 1-(3,5-difluoro-2-methoxyphenyl)ethanone to Flask A, and 1.0 mmol of 1-(3,5-difluoro-2-propoxyphenyl)ethanone to Flask B.

  • Solvation: Dissolve each substrate in 10 mL of anhydrous THF and cool to 0 °C using an ice bath.

  • Nucleophilic Addition: Dropwise, add 1.2 mmol (1.2 mL of a 1.0 M solution in THF) of Phenylmagnesium bromide to each flask over 5 minutes.

  • Self-Validation Checkpoint (Kinetics): After 30 minutes at 0 °C, withdraw a 50 µL aliquot from each flask, quench in saturated NH 4​ Cl, and analyze via LC-MS.

    • Expected Result: Flask A (Methoxy) will show >85% conversion to the tertiary alcohol. Flask B (Propoxy) will show <30% conversion, validating the blocked Bürgi-Dunitz trajectory.

  • Workup: Quench the bulk reactions with 10 mL saturated NH 4​ Cl, extract with EtOAc (3 x 15 mL), dry over Na 2​ SO 4​ , and concentrate.

Protocol B: BBr 3​ -Mediated Dealkylation Kinetics

Objective: Compare the S N​ 2 cleavage rates of methyl vs. propyl aryl ethers.

  • Preparation: In two separate argon-purged flasks, dissolve 1.0 mmol of each substrate in 10 mL of anhydrous CH 2​ Cl 2​ . Cool to -78 °C using a dry ice/acetone bath.

  • Complexation: Slowly add 1.5 mmol of BBr 3​ (1.5 mL of a 1.0 M solution in CH 2​ Cl 2​ ) to each flask.

  • Cleavage: Remove the cooling baths and allow both reactions to warm to room temperature (20 °C).

  • Self-Validation Checkpoint (S N​ 2 Monitoring): Monitor by TLC (Hexanes:EtOAc 4:1) every 2 hours.

    • Expected Result: The methoxy derivative will achieve complete demethylation within 2-4 hours. The propoxy derivative will require 12-18 hours for complete depropylation due to steric hindrance at the α -carbon of the propyl chain [5].

  • Quench: Carefully quench with ice water (dropwise initially), extract with CH 2​ Cl 2​ , and wash with brine.

Quantitative Data Summary

The following table summarizes the expected performance metrics based on the mechanistic principles and literature precedents discussed above.

Table 2: Comparative Reactivity Profile
Reaction Type1-(3,5-Difluoro-2-methoxyphenyl)ethanone1-(3,5-Difluoro-2-propoxyphenyl)ethanonePrimary Limiting Factor
Grignard Addition (PhMgBr) High Yield (>85%), FastLow Yield (<40%), SlowSteric shielding of the carbonyl carbon.
Aldol Condensation Excellent DehydrationSluggish initial enolizationTorsional strain and bulk hindering base access.
BBr 3​ Dealkylation Rapid (2-4 hours at RT)Slow (12-18 hours at RT)S N​ 2 steric hindrance on the alkyl chain.
Enantioselective ATH Moderate to High eePoor ee and conversionCatalyst pocket exclusion due to propyl bulk.

References

  • PubChem, "1-(3,5-Difluoro-2-methoxyphenyl)ethanone | C9H8F2O2 | CID 18755440", National Institutes of Health.
  • ChemScene, "1443331-39-2 | 1-(3,5-Difluoro-2-propoxyphenyl)ethanone", ChemScene.
  • RSC Publishing, "Mn(I) phosphine-amino-phosphinites: a highly modular class of pincer complexes for enantioselective transfer hydrogenation of aryl-alkyl ketones", Royal Society of Chemistry.
  • ACS Publications, "Basic Anion-Exchange Resin-Catalyzed Aldol Condensation of Aromatic Ketones with Aldehydes in Continuous Flow", American Chemical Society.
  • PubMed, "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers", National Institutes of Health.
Comparative

A Senior Application Scientist's Guide to Fluorinated Acetophenones: A Comparative Analysis with 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2][3] Fluorinated acetophenones, a class of aromatic ketones, are particularly valuable as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[4]

This guide provides an in-depth comparison between simple, commercially available fluorinated acetophenones (such as 2'-, 3'-, and 4'-fluoroacetophenone) and the more complex, polysubstituted analogue, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone. While specific experimental data for this exact propoxy compound is limited in public literature, we will draw upon data from its close structural analogues, such as 1-(3,5-Difluoro-2-methoxyphenyl)ethanone, to provide a robust and scientifically grounded comparison.[5] This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to select the appropriate building block for their specific synthetic and therapeutic goals.

Physicochemical Properties: A Comparative Overview

The choice of a synthetic building block is fundamentally governed by its physicochemical properties. These parameters dictate not only its reactivity in a given chemical transformation but also the pharmacokinetic profile of the final active pharmaceutical ingredient (API). The table below summarizes key properties of representative simple fluorinated acetophenones and the target compound, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, with data for the latter being based on its closest available analogue.

Property4'-Fluoroacetophenone2',6'-Difluoroacetophenone1-(3,5-Difluoro-2-methoxyphenyl)ethanone[5]1-(3,5-Difluoro-2-propoxyphenyl)ethanone
Molecular Formula C₈H₇FOC₈H₆F₂OC₉H₈F₂O₂C₁₁H₁₂F₂O₂
Molecular Weight ( g/mol ) 138.14156.12186.15214.21
Predicted XlogP 1.71.81.8~2.8 (Estimated)
Boiling Point (°C) 77-78 (10 mmHg)85-87 (15 mmHg)Not AvailableNot Available
Solubility Limited in water; soluble in ethanol, ether.Not AvailableNot AvailablePoorly soluble in water; soluble in organic solvents.[6]

Key Insights:

  • Lipophilicity (XlogP): The addition of fluorine atoms generally increases lipophilicity. The significant jump in the estimated XlogP for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone is primarily due to the propoxy group, not just the fluorine atoms. This enhanced lipophilicity can improve membrane permeability but may also increase non-specific binding and reduce aqueous solubility.[7]

  • Molecular Weight: The increasing substitution pattern directly correlates with a higher molecular weight. For researchers engaged in fragment-based drug discovery, starting with simpler scaffolds like 4'-fluoroacetophenone is often preferred to adhere to the "Rule of Five."

  • Substitution Pattern: The polysubstituted nature of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone offers distinct advantages. The ortho-propoxy group can act as a "metabolic blocker," sterically hindering enzymatic degradation of the adjacent acetyl group. The two meta-fluorine atoms strongly influence the electronics of the aromatic ring, which can be leveraged to modulate pKa or enhance binding interactions.[1]

Synthesis and Reactivity: From Simplicity to Complexity

The synthetic accessibility of a building block is a critical factor in its practical application, impacting cost, scalability, and overall project timelines.

Synthesis of Simple Fluorinated Acetophenones

Simple fluorinated acetophenones are typically synthesized via Friedel-Crafts acylation of the corresponding fluorinated benzene. For example, 4'-fluoroacetophenone is readily prepared by reacting fluorobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: General workflow for Friedel-Crafts acylation.

While effective for mono-fluorinated benzenes, this method becomes challenging for di- or tri-fluorinated systems due to the strong deactivating effect of multiple fluorine atoms, often requiring harsher conditions and resulting in lower yields.[8]

Synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

The synthesis of a polysubstituted acetophenone like our target compound is inherently more complex and requires a more strategic approach. A plausible route would involve a multi-step sequence, likely starting from 2,6-difluorophenol. Directed ortho-lithiation is a powerful technique for such regioselective functionalization.[9]

A hypothetical, yet chemically sound, synthetic pathway is outlined below:

  • Protection and Alkylation: The hydroxyl group of 2,6-difluorophenol is first alkylated with 1-bromopropane to form 1,3-difluoro-2-propoxybenzene.

  • Directed Ortho-Lithiation: The propoxy group directs an organolithium reagent (like n-butyllithium) to deprotonate the C6 position (ortho to the oxygen).

  • Acylation: The resulting aryllithium species is then quenched with an acetylating agent (e.g., N,N-dimethylacetamide or acetic anhydride) to install the acetyl group, yielding the final product.

This multi-step process, while offering precise control over regiochemistry, requires anhydrous conditions and careful handling of pyrophoric organolithium reagents, making it more demanding than a simple Friedel-Crafts acylation.

Experimental Protocols

To provide a practical context for comparing these compounds, we present standardized protocols for synthesis, characterization, and a key physicochemical property assessment.

Protocol 1: Synthesis of 2',6'-Difluoroacetophenone via Ortho-Lithiation[9]

Rationale: This method is chosen over Friedel-Crafts acylation for 1,3-difluorobenzene due to its higher reported yields and regioselectivity, overcoming the deactivating effects of the fluorine atoms.[9]

Materials:

  • 1,3-Difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetic anhydride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, thermometer, and dropping funnel under a dry nitrogen atmosphere.

  • Initial Solution: Add 1,3-difluorobenzene (1.0 eq) and anhydrous THF to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1-2 hours after addition is complete.

  • Acylation: Add acetic anhydride (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Quench and Workup: Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours. Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield 2',6'-difluoroacetophenone.

Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹⁹F NMR, and GC-MS analysis, comparing the obtained spectra with literature data.

Protocol 2: Comparative Aqueous Solubility Assessment

Rationale: Aqueous solubility is a critical parameter for drug candidates. This protocol uses a standard shake-flask method to compare the solubility of different fluorinated acetophenones.

Caption: Experimental workflow for comparative solubility study.

Procedure:

  • Sample Preparation: Add an excess amount (e.g., 10 mg) of each test compound to separate 2 mL glass vials.

  • Solvent Addition: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator at 25°C for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Sample Analysis: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Analyze the filtrate by a validated HPLC-UV method against a standard curve to determine the concentration, which represents the aqueous solubility.

Application in Drug Development: A Decision-Making Framework

The choice between a simple fluorinated acetophenone and a more complex derivative like 1-(3,5-Difluoro-2-propoxyphenyl)ethanone depends entirely on the strategic goals of the research program.

  • Simple Fluorinated Acetophenones (e.g., 4'-Fluoroacetophenone): These are ideal for initial screening and lead-finding campaigns. Their commercial availability, low cost, and straightforward reactivity allow for the rapid synthesis of a diverse library of analogues. They are excellent starting points for exploring structure-activity relationships (SAR).

  • Polysubstituted Fluorinated Acetophenones (e.g., 1-(3,5-Difluoro-2-propoxyphenyl)ethanone): These are typically employed in the lead optimization phase. The specific substitution pattern is rationally designed to address challenges identified with earlier compounds, such as poor metabolic stability or off-target effects. The ortho-propoxy group can serve as a metabolic shield, while the difluoro pattern fine-tunes electronic properties for enhanced target engagement.[1]

The following flowchart provides a logical framework for selecting the appropriate starting material.

G start Project Stage? lead_finding Lead Finding / Library Synthesis start->lead_finding Early lead_opt Lead Optimization start->lead_opt Late choice1 Use Simple Fluorinated Acetophenones (e.g., 4'-F-acetophenone) lead_finding->choice1 decision1 Is metabolic stability a known issue? lead_opt->decision1 decision1->choice1 No / Unknown choice2 Consider Polysubstituted Analogue (e.g., 1-(3,5-diF-2-propoxy...)) for metabolic blocking and fine-tuning electronics. decision1->choice2 Yes

Caption: Decision guide for selecting a fluorinated building block.

Conclusion

The family of fluorinated acetophenones provides a rich toolkit for the medicinal chemist. Simple derivatives like 4'-fluoroacetophenone are workhorses for early-stage discovery, offering a straightforward entry point to explore the benefits of fluorine incorporation. In contrast, complex, polysubstituted analogues such as 1-(3,5-Difluoro-2-propoxyphenyl)ethanone represent a more sophisticated tool for lead optimization. Their rational design allows for the targeted modulation of multiple properties simultaneously, addressing specific challenges like metabolic instability and receptor binding affinity. While their synthesis is more demanding, the potential payoff in terms of improved drug-like properties often justifies the investment. The ultimate choice depends on a careful consideration of the project's stage, goals, and the specific challenges that need to be overcome on the path to a new therapeutic agent.

References

  • Garcı́a-Ruiz, C., et al. (2024). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry.
  • PubChem. 1-(3,5-Difluoro-2-methoxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link].

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27.
  • Appehem. 1-(3,5-Difluoro-2-n-propoxyphenyl)ethanol. Appchem. Available at: [Link].

  • Lin, Y., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160.
  • Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents.
  • European Patent Office. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018. EPO. Available at: [Link].

  • Berger, R., et al. (2011). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Chemistry of Heterocyclic Compounds, 47, 229-247.
  • Perrone, S., et al. (2015). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 7(10), 1289-1309.
  • MolPort. 1-(3,5-difluoro-2-propoxyphenyl)ethan-1-one. MolPort. Available at: [Link].

  • Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone. Google Patents.

Sources

Validation

High-Resolution Validation of GC-MS Analytical Methods for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone: A Comparative Guide

Introduction & Analytical Challenge1-(3,5-Difluoro-2-propoxyphenyl)ethanone [1] is a highly specialized fluorinated aromatic ketone utilized as a critical intermediate in the synthesis of modern active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge1-(3,5-Difluoro-2-propoxyphenyl)ethanone [1] is a highly specialized fluorinated aromatic ketone utilized as a critical intermediate in the synthesis of modern active pharmaceutical ingredients (APIs) and agrochemicals. The molecular architecture—a 3,5-difluoro substitution pattern coupled with an ortho-propoxy ether linkage—imparts unique lipophilicity, high volatility, and thermal stability.

During process chemistry and final API release, accurately quantifying this intermediate in complex matrices (e.g., reaction mixtures containing structurally similar isomers) is critical. This guide objectively evaluates the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical modalities and provides a comprehensive, self-validating protocol compliant with 1 [2].

Causality in Experimental Design: Why GC-MS?

When designing an analytical method, the physicochemical properties of the analyte must dictate the instrumental approach. As application scientists, we do not select platforms based on availability, but on molecular causality.

  • The Failure of LC-MS (ESI/APCI): 1-(3,5-Difluoro-2-propoxyphenyl)ethanone lacks highly polar, protic functional groups (such as primary amines or carboxylic acids). Consequently, Electrospray Ionization (ESI) yields extremely poor ionization efficiency. Attempting to force this compound through an LC-MS/MS pipeline results in severe matrix suppression and unacceptably high Limits of Detection (LOD).

  • The Specificity Deficit of HPLC-UV: While the acetophenone chromophore absorbs strongly at ~254 nm, UV detection is non-specific. In synthetic workflows, positional isomers like2 [3] are common byproducts. These isomers often co-elute in reverse-phase HPLC, leading to false-positive quantifications.

  • The GC-MS Advantage: The compound’s low molecular weight (~214.2 g/mol ) and thermal stability make it an ideal candidate for capillary GC. More importantly, Electron Ionization (EI) at 70 eV provides a highly reproducible, "hard-ionization" fragmentation fingerprint. The characteristic cleavage of the propoxy chain allows us to use Selected Ion Monitoring (SIM) to achieve unparalleled specificity, completely bypassing matrix interference.

Comparative Performance Matrix
Performance MetricGC-MS (EI-SIM) [Recommended]LC-MS/MS (ESI)HPLC-UV (254 nm)
Ionization/Detection Efficiency Excellent (Hard ionization)Poor (Lack of polar groups)Moderate (Chromophore dependent)
Specificity (Isomer Resolution) High (Distinct fragmentation)Low (Identical mass, poor ionization)Low (High co-elution risk)
Limit of Detection (LOD) < 1 ng/mL > 50 ng/mL~ 100 ng/mL
Matrix Interference Minimal (High-temp volatilization)High (Ion suppression)High (Background absorption)
Run Time ~ 17 mins ~ 12 mins~ 15 mins

Method Validation Workflow

To ensure scientific integrity, the validation workflow must be a self-validating system. We achieve this by embedding System Suitability Testing (SST) and Internal Standard (IS) calibration directly into the lifecycle.

GCMS_Validation Start Method Target Profile 1-(3,5-Difluoro-2-propoxyphenyl)ethanone SysSuit System Suitability Testing (SST) Internal Standard Calibration Start->SysSuit Spec Specificity & Selectivity Isomer Resolution (SIM Mode) SysSuit->Spec LinRange Linearity & Range ICH Q2(R2) Compliance Spec->LinRange AccPrec Accuracy & Precision Spike Recovery & %RSD LinRange->AccPrec Valid Validated GC-MS Method Self-Correcting Data Output AccPrec->Valid

Figure 1: Self-validating GC-MS method lifecycle based on ICH Q2(R2) guidelines.

Self-Validating Experimental Protocol

A self-validating analytical system contains built-in mechanisms that instantly flag systemic failures (e.g., injector discrimination, detector drift), preventing the reporting of false data. We achieve this by utilizing 3 [4] as an Internal Standard (IS). Because its structure is nearly identical to the target analyte, any physical variation in the GC-MS system affects both molecules equally, allowing the Analyte/IS area ratio to remain mathematically constant.

Step 1: Sample and Standard Preparation

Causality: Liquid-liquid extraction into a non-polar solvent strips away polar matrix salts that would otherwise degrade the GC inlet.

  • Diluent: GC-grade Hexane.

  • Internal Standard (IS) Spiking: Prepare a working IS solution of 1-(3,5-Difluoro-2-methoxyphenyl)ethanone at 50 µg/mL in Hexane.

  • Sample Prep: Dissolve 10 mg of the test sample in 10 mL of Hexane. Aliquot 1.0 mL into a GC vial, spike with exactly 100 µL of the IS solution, and vortex.

Step 2: GC-MS Instrumental Parameters

Causality: The selection of a DB-5MS column is not arbitrary; the 5% diphenyl phase provides the necessary π−π interactions to baseline-resolve the target analyte from its 4-propoxy positional isomer.

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1. Injector temperature: 250°C.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). Total run time: ~17.3 min.

  • MS Parameters: EI source at 230°C, Quadrupole at 150°C.

  • Acquisition Mode: SIM mode.

    • Target Analyte Ions:m/z 214 (M+), m/z 172 (base peak, loss of propene).

    • IS Ions:m/z 186 (M+), m/z 171.

Step 3: ICH Q2(R2) Validation Execution

Following the ICH Q2(R2) framework [2], execute the following self-validating checks:

  • System Suitability Test (SST): Inject the mid-level standard. The system is only validated for use if the resolution ( Rs​ ) between the analyte and IS is > 2.0, and the peak tailing factor ( Tf​ ) is ≤1.5 .

  • Specificity: Inject a blank diluent and a spiked matrix. Confirm no interfering peaks elute at the specific SIM channels for m/z 214 and m/z 186.

  • Linearity and Range: Prepare a 6-point calibration curve from 1 µg/mL to 100 µg/mL. Plot the peak area ratio (Analyte/IS) versus concentration. Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% of the target specification limit. Acceptance Criteria: 98.0% – 102.0% recovery.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% test concentration. Acceptance Criteria: Relative Standard Deviation (%RSD) ≤1.0% .

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 1-(3,5-Difluoro-2-methoxyphenyl)ethanone | CID 18755440 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone: A Green Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical development, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of sus...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of sustainable and responsible synthesis. The imperative to design chemical processes that are efficient, economically viable, and environmentally benign has driven innovation in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a comparative analysis of two synthetic routes to 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, a key building block in medicinal chemistry. We will dissect a "Traditional Route," employing classical reagents and conditions, and a "Green Route," which leverages catalytic methods and sustainable solvents to minimize environmental impact.

Introduction to Green Chemistry in Synthesis

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes.[1] Key metrics used to evaluate the "greenness" of a synthesis include:

  • Atom Economy: A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[2][3][4][5]

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.[6][7]

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[6][8]

This guide will utilize these metrics to provide a quantitative comparison of the two proposed synthetic pathways.

Route 1: The Traditional Synthesis

This pathway represents a classical approach to the synthesis of the target molecule, relying on well-established but often less environmentally friendly reactions. The two-step process involves a Fries rearrangement followed by a Williamson ether synthesis.

Step 1: Fries Rearrangement of 2,4-Difluorophenyl Acetate

The initial step involves the synthesis of the key intermediate, 3',5'-Difluoro-2'-hydroxyacetophenone, via a Fries rearrangement of 2,4-difluorophenyl acetate. This reaction is typically catalyzed by a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃).[4][9][10][11][12][13]

Reaction:

Step 2: Williamson Ether Synthesis

The resulting hydroxyacetophenone is then O-propylated using propyl bromide in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[14][15][16][17][18][19][20]

Reaction:

Experimental Protocol: Traditional Route

Step 1: Synthesis of 3',5'-Difluoro-2'-hydroxyacetophenone (Fries Rearrangement) [9]

  • To a dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer, add anhydrous aluminum chloride (AlCl₃, 1.5 eq).

  • Slowly add 2,4-difluorophenyl acetate (1.0 eq) to the flask with vigorous stirring.

  • Heat the reaction mixture to 140-150 °C for 2-3 hours.

  • Cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 3',5'-Difluoro-2'-hydroxyacetophenone.

Step 2: Synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (Williamson Ether Synthesis) [14]

  • To a round-bottom flask, add 3',5'-Difluoro-2'-hydroxyacetophenone (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and N,N-dimethylformamide (DMF, 5-10 volumes).

  • Add propyl bromide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

Route 2: The Green Synthesis

This modern approach seeks to improve the sustainability of the synthesis by incorporating catalytic methods and greener solvents, thereby reducing waste and improving the overall process efficiency.

Step 1: Catalytic Friedel-Crafts Acylation

Instead of a stoichiometric amount of AlCl₃, this route employs a catalytic amount of a more benign Lewis acid, such as iron(III) chloride (FeCl₃), in a greener solvent like propylene carbonate.[21] Solid acid catalysts also present a viable, recyclable alternative.[22][23] This catalytic approach significantly reduces the amount of metallic waste generated.

Reaction:

Step 2: Phase-Transfer Catalyzed Williamson Ether Synthesis

The O-propylation is performed using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). PTC facilitates the reaction between the phenoxide and the alkyl halide in a biphasic system, often eliminating the need for hazardous and high-boiling polar aprotic solvents like DMF.[17] Propylene carbonate can be used as a greener solvent alternative.[24][25][26]

Reaction:

Experimental Protocol: Green Route

Step 1: Synthesis of 3',5'-Difluoro-2'-hydroxyacetophenone (Catalytic Friedel-Crafts Acylation) [21]

  • To a pressure tube, add 2,4-difluorophenol (1.0 eq), acetic anhydride (1.2 eq), iron(III) chloride (FeCl₃, 0.05 eq), and propylene carbonate (5 volumes).

  • Seal the tube and heat the mixture to 100-120 °C for 6-8 hours.

  • Cool the reaction mixture, dilute with water, and extract with a greener solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3',5'-Difluoro-2'-hydroxyacetophenone.

Step 2: Synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (Phase-Transfer Catalyzed Williamson Ether Synthesis)

  • In a round-bottom flask, combine 3',5'-Difluoro-2'-hydroxyacetophenone (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in toluene or propylene carbonate (10 volumes).

  • Add propyl bromide (1.5 eq) and heat the mixture to reflux (or ~100 °C for propylene carbonate) for 3-5 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography to obtain 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

Comparative Analysis

MetricTraditional RouteGreen RouteRationale for "Greener" Designation
Catalyst Stoichiometric AlCl₃Catalytic FeCl₃ or Solid AcidReduces metal waste significantly. FeCl₃ is less hazardous than AlCl₃. Solid acids are recyclable.
Solvent Dichloromethane, DMFPropylene Carbonate, Ethyl Acetate, TolueneAvoids highly hazardous solvents like DMF and chlorinated solvents. Propylene carbonate is biodegradable and has a high boiling point.[24][25][26]
Atom Economy LowerHigherThe Green Route aims for higher efficiency by minimizing the use of stoichiometric reagents that do not end up in the final product. The Fries rearrangement inherently has 100% atom economy in the ideal case, but the large excess of catalyst in the traditional route negatively impacts the overall process efficiency.[5][27]
E-Factor HigherLowerThe significant reduction in catalyst and the potential for solvent recycling in the Green Route lead to a much lower E-Factor.
Process Mass Intensity HigherLowerThe use of catalytic reagents and greener, often recyclable, solvents drastically reduces the total mass of materials used in the process.
Safety & Hazards HighModerateAvoids highly corrosive and water-reactive AlCl₃ and the reproductive toxin DMF.[8][28][29][30] FeCl₃ is still corrosive but less hazardous.[7][8][24][29] Propyl bromide is a hazardous substance and requires careful handling in both routes.[3][6][31][32][33]

Visualization of Synthetic Pathways

Traditional Synthesis Route

Traditional Synthesis Route 2,4-Difluorophenyl\nacetate 2,4-Difluorophenyl acetate Fries Rearrangement Fries Rearrangement 2,4-Difluorophenyl\nacetate->Fries Rearrangement AlCl₃ (stoichiometric) 3',5'-Difluoro-2'-hydroxy-\nacetophenone 3',5'-Difluoro-2'-hydroxy- acetophenone Fries Rearrangement->3',5'-Difluoro-2'-hydroxy-\nacetophenone Williamson Ether\nSynthesis Williamson Ether Synthesis 3',5'-Difluoro-2'-hydroxy-\nacetophenone->Williamson Ether\nSynthesis Propyl bromide, K₂CO₃, DMF 1-(3,5-Difluoro-2-propoxy-\nphenyl)ethanone 1-(3,5-Difluoro-2-propoxy- phenyl)ethanone Williamson Ether\nSynthesis->1-(3,5-Difluoro-2-propoxy-\nphenyl)ethanone

Caption: Traditional synthesis of the target molecule.

Green Synthesis Route

Green Synthesis Route 2,4-Difluorophenol 2,4-Difluorophenol Catalytic Friedel-Crafts\nAcylation Catalytic Friedel-Crafts Acylation 2,4-Difluorophenol->Catalytic Friedel-Crafts\nAcylation Acetic anhydride, FeCl₃ (catalytic), Propylene Carbonate 3',5'-Difluoro-2'-hydroxy-\nacetophenone 3',5'-Difluoro-2'-hydroxy- acetophenone Catalytic Friedel-Crafts\nAcylation->3',5'-Difluoro-2'-hydroxy-\nacetophenone Phase-Transfer Catalyzed\nWilliamson Ether Synthesis Phase-Transfer Catalyzed Williamson Ether Synthesis 3',5'-Difluoro-2'-hydroxy-\nacetophenone->Phase-Transfer Catalyzed\nWilliamson Ether Synthesis Propyl bromide, K₂CO₃, TBAB (catalytic), Propylene Carbonate 1-(3,5-Difluoro-2-propoxy-\nphenyl)ethanone 1-(3,5-Difluoro-2-propoxy- phenyl)ethanone Phase-Transfer Catalyzed\nWilliamson Ether Synthesis->1-(3,5-Difluoro-2-propoxy-\nphenyl)ethanone

Caption: Greener synthesis of the target molecule.

Conclusion and Future Outlook

This comparative guide demonstrates that through the thoughtful application of green chemistry principles, the synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone can be significantly improved in terms of environmental impact and process efficiency. The Green Route offers substantial advantages by replacing hazardous stoichiometric reagents with catalysts and toxic solvents with more benign alternatives.

For researchers and drug development professionals, the adoption of such greener synthetic strategies is not only an ethical imperative but also a practical one. Greener processes often lead to reduced costs associated with waste disposal, improved safety profiles, and a more streamlined manufacturing process. The continued exploration of novel catalytic systems, bio-based solvents, and continuous flow technologies will undoubtedly pave the way for even more sustainable and efficient syntheses in the pharmaceutical industry.

References

  • n-Propyl Bromide - Lanxess. (2017, March 15). [Link]

  • Propylene Carbonate in Organic Synthesis: Exploring its Potential as a Green Solvent. Current Organic Synthesis. [Link]

  • N,N-Dimethylformamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • N,N-Dimethylformamide | EPA. United States Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET (SDS) - Iron (III) chloride, 1M - Southern Biological. [Link]

  • Iron(III) chloride anhydrous - PENTA. [Link]

  • Green Chemistry Principles. American Chemical Society. [Link]

  • Atom Economy - Krishna Chandra College, Hetampur, Birbhum. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. [Link]

  • Safety Data Sheet: Potassium carbonate - Chemos GmbH&Co.KG. [Link]

  • PTC Selective O-Alkylation - PTC Organics, Inc. [Link]

  • 1-Bromopropane - OSHA. [Link]

  • N-propyl Bromide Health Effects: The Financial Impact for Companies - Ecolink, Inc. [Link]

    • The Williamson Ether Synthesis. [Link]

  • Atom Economy - Krishna Chandra College, Hetampur, Birbhum. [Link]

  • Fries Rearrangement - Organic Chemistry Portal. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Fries rearrangement - Wikipedia. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

  • Fries Rearrangement: Meaning, Mechanism, Limitations & Application - Testbook. [Link]

  • ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION - TSI Journals. [Link]

  • Atom Economy Green Synthesis in Organic Chemistry - JOCPR. [Link]

  • Williamson ether synthesis - chemeurope.com. [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights - PMC. [Link]

  • Williamson ether synthesis - L.S.College, Muzaffarpur. [Link]

  • Williamson Ether Synthesis - Utah Tech University. [Link]

  • Experiment 1: Friedel-Crafts Acylation. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • Propylene Carbonate in Organic Synthesis: Exploring its Potential as a Green Solvent. [Link]

  • Propylene Carbonate in Organic Synthesis: Exploring its Potential as a Green Solvent. [Link]

  • Fries rearrangement - L.S.College, Muzaffarpur. [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions | Request PDF - ResearchGate. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - Ventura College Organic Chemistry Lab. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. [Link]

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Validation

Spectroscopic Comparison Guide: 1-(3,5-Difluoro-2-propoxyphenyl)ethanone and Structural Isomers

Fluorinated acetophenones are highly privileged scaffolds in medicinal chemistry, offering unique stereoelectronic properties that enhance metabolic stability and target binding affinity. However, determining the exact r...

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Author: BenchChem Technical Support Team. Date: April 2026

Fluorinated acetophenones are highly privileged scaffolds in medicinal chemistry, offering unique stereoelectronic properties that enhance metabolic stability and target binding affinity. However, determining the exact regiochemistry of multi-substituted aromatic rings—such as distinguishing 1-(3,5-Difluoro-2-propoxyphenyl)ethanone from its structural isomers—presents a significant analytical challenge.

This guide provides an in-depth, objective comparison of the target molecule against two closely related structural isomers. By leveraging Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), we will decode the causal relationships between molecular structure, conformational preferences, and spectral output.

Structural Isomer Definitions

To establish a rigorous comparative framework, we will evaluate the target compound against two positional isomers that represent common synthetic byproducts or alternative drug discovery building blocks.

IsomerIUPAC NameSubstitution PatternSymmetry
Isomer A (Target) 1-(3,5-Difluoro-2-propoxyphenyl)ethanone1-Acetyl, 2-Propoxy, 3,5-DifluoroAsymmetric
Isomer B 1-(2,4-Difluoro-3-propoxyphenyl)ethanone1-Acetyl, 2,4-Difluoro, 3-PropoxyAsymmetric
Isomer C 1-(3,5-Difluoro-4-propoxyphenyl)ethanone1-Acetyl, 3,5-Difluoro, 4-PropoxyC2v Symmetric

Mechanistic Spectroscopy: The Causality of Spectral Shifts

Do not merely look at chemical shifts as isolated data points; they are the direct result of electronic environments and spatial geometries.

NMR Spectroscopy: Conformational Locking and Through-Space Effects

The positioning of the fluorine atoms relative to the acetyl and propoxy groups dictates the molecule's preferred conformation.

  • The s-trans Preference in Isomer B: Isomer B possesses a fluorine atom at the 2'-position (ortho to the acetyl group). According to foundational NMR studies on 2'-fluoro-substituted acetophenones, these molecules exclusively adopt an s-trans conformation in solution to minimize the severe dipole-dipole repulsion between the carbonyl oxygen and the highly electronegative fluorine atom [1]. This conformational locking results in observable Through-Space (TS) spin-spin couplings ( 5JHF​ and 4JCF​ ) between the acetyl protons/carbons and the 2'-fluorine.

  • Steric Crowding in Isomer A: In our target (Isomer A), the 2'-position is occupied by a bulky propoxy group. The acetyl group is forced out of coplanarity with the aromatic ring to relieve steric strain, which significantly alters the conjugation. This causes a distinct upfield shift in the 13 C resonance of the carbonyl carbon compared to the more planar Isomer C.

  • Symmetry in Isomer C: Isomer C is chemically symmetric. The 19 F NMR spectrum will collapse into a single resonance (integrating to 2F), and the aromatic protons will appear as a simple doublet (coupling only to the adjacent fluorines), making it instantly distinguishable from A and B.

Mass Spectrometry: Directing Cleavage Pathways

Electron Ionization (EI) MS fragmentation of acetophenones is driven by the stability of the resulting cations [2].

  • α -Cleavage: All three isomers will undergo rapid α -cleavage of the acetyl group, losing a methyl radical ( CH3∙​ , -15 Da) to form a highly stable, resonance-stabilized acylium ion ( m/z 199) [3].

  • Alkene Elimination: Because the propoxy chain contains γ -hydrogens, all isomers will undergo a hydrogen-transfer rearrangement (similar to a McLafferty rearrangement for ethers), eliminating a neutral propene molecule ( C3​H6​ , -42 Da) to yield a phenol radical cation at m/z 172.

  • Ortho-Effects (Isomer A & B): Isomers with substituents ortho to the acetyl group (Propoxy in A, Fluoro in B) often exhibit unique proximity effects. Isomer B may show a minor but diagnostic [M−HF]+∙ peak due to the interaction between the 2'-fluoro group and the acetyl protons.

Quantitative Data Comparison

Table 1: Predictive NMR Spectral Signatures ( CDCl3​ , 400 MHz)
Analytical FeatureIsomer A (Target)Isomer BIsomer C
19 F NMR Resonances Two distinct signals (m)Two distinct signals (m)One single signal (d)
19 F- 19 F Coupling Meta coupling ( 4JFF​≈5−8 Hz)Meta coupling ( 4JFF​≈5−8 Hz)None (Equivalent F atoms)
Aromatic 1H Signals Two distinct multipletsTwo distinct multipletsOne doublet (integrates to 2H)
TS-Coupling ( 5JHF​ ) AbsentPresent (Acetyl CH3​ to 2'-F)Absent
Carbonyl 13C Shift 198 ppm (Twisted) 195 ppm (s-trans planar) 196 ppm (Planar)
Table 2: Diagnostic GC-MS EI Fragmentation Ions
Ion SpeciesMechanismIsomer A ( m/z )Isomer B ( m/z )Isomer C ( m/z )
[M]+∙ Molecular Ion214214214
[M−CH3​]+ α -Cleavage (Acylium)199 (Base Peak)199 (Base Peak)199 (Base Peak)
[M−C3​H6​]+∙ Propene Elimination172172172
[M−C3​H6​−CH3​]+ Sequential Cleavage157157157
[M−HF]+∙ Ortho-Effect LossAbsent / Trace194 (Diagnostic) Absent

Fragmentation Pathway Visualization

The following diagram maps the causal sequence of the electron ionization fragmentation for these fluorinated propoxyacetophenones.

MS_Fragmentation M_plus Molecular Ion [M]⁺• m/z 214 Alpha_Cleavage Acylium Ion [M - CH₃]⁺ m/z 199 M_plus->Alpha_Cleavage -CH₃• (15 Da) Alkene_Loss Phenol Radical Cation [M - C₃H₆]⁺• m/z 172 M_plus->Alkene_Loss -C₃H₆ (42 Da) Hydrogen Transfer Acylium_Phenol Hydroxyacylium Ion [m/z 172 - CH₃]⁺ m/z 157 Alkene_Loss->Acylium_Phenol -CH₃• (15 Da) Aryl_Cation Aryl Cation [m/z 157 - CO]⁺ m/z 129 Acylium_Phenol->Aryl_Cation -CO (28 Da)

Figure 1: GC-MS electron ionization (EI) fragmentation pathway of fluorinated propoxyacetophenones.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols incorporate internal validation steps to prevent false-positive structural assignments.

Protocol A: Multi-Nuclear NMR Acquisition ( 1H , 13C , 19F )

Purpose: To definitively assign regiochemistry via symmetry and Through-Space coupling.

  • Sample Preparation & Internal Validation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3​ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) and 0.05% v/v Fluorotrichloromethane ( CFCl3​ ).

    • Causality Check: TMS acts as the 0 ppm reference for 1H / 13C ; CFCl3​ acts as the 0 ppm reference for 19F . This prevents solvent-induced shift artifacts.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl3​ and perform automated 3D gradient shimming to ensure a line width of < 0.5 Hz for the TMS peak.

  • 19F NMR with 1H Decoupling: Acquire a standard 19F spectrum, followed immediately by a 19F{1H} (proton-decoupled) spectrum.

    • Causality Check: Comparing these two spectra instantly isolates F-F couplings from F-H couplings. If the target is Isomer C, the spectrum will show a single sharp singlet in the decoupled experiment.

  • Conformational Probing (Isomer B detection): Acquire a 1D 1H spectrum. Zoom in on the acetyl methyl singlet ( 2.5 ppm). If the peak is broadened or split into a fine doublet ( J≈1−3 Hz), it confirms the presence of Isomer B via 5JHF​ Through-Space coupling.

Protocol B: GC-MS EI Fragmentation Analysis

Purpose: To confirm molecular weight and identify ortho-effect fragmentation.

  • System Calibration (Self-Validation): Before injecting the sample, perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present with correct relative abundances and mass assignments within ±0.1 Da.

  • Sample Injection: Prepare a 1 mg/mL solution of the analyte in GC-grade Hexane. Inject 1 μL into the GC inlet operating at 250 °C in split mode (10:1 ratio).

  • Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min). This ensures baseline separation if the sample is a mixture of isomers.

  • Mass Spectrometric Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 300.

  • Data Interpretation: Extract the chromatogram for m/z 194. A strong signal at this mass specifically flags the presence of Isomer B due to the [M−HF]+∙ ortho-effect, distinguishing it from Isomers A and C.

References

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Fragmentations of protonated acetophenones via intermediate ion–molecule complexes. Organic Mass Spectrometry. Available at:[Link]

  • Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Validating the Chemical Purity of Commercial 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Abstract: In the realm of drug discovery and development, the absolute purity of starting materials and intermediates is paramount to ensure the validity, reproducibility, and safety of subsequent experimental outcomes....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the realm of drug discovery and development, the absolute purity of starting materials and intermediates is paramount to ensure the validity, reproducibility, and safety of subsequent experimental outcomes. This guide provides a comprehensive, technically-grounded framework for researchers to validate the chemical purity of commercial samples of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, a substituted acetophenone derivative increasingly utilized as a key building block in medicinal chemistry. We move beyond a simple recitation of methods to explain the causality behind our multi-tiered analytical strategy, ensuring a self-validating system that upholds the highest standards of scientific integrity. This guide furnishes detailed experimental protocols, comparative data tables, and visual workflows to empower researchers with the practical tools needed for rigorous purity assessment.

Part 1: The Imperative of Purity & The First Line of Scrutiny

The integrity of any research, particularly in drug development, is built upon the quality of its foundational components. An impurity in a starting material like 1-(3,5-Difluoro-2-propoxyphenyl)ethanone can lead to unforeseen side reactions, the generation of toxic byproducts, or erroneous structure-activity relationship (SAR) data, ultimately resulting in significant time and resource expenditure. Therefore, an independent and robust validation of purity is not an optional step but a core requirement of good laboratory practice (GLP).

The Certificate of Analysis (CoA): A Starting Point, Not a Conclusion

Commercial chemical suppliers provide a Certificate of Analysis (CoA), a document that attests to the quality and specifications of a specific batch of their product.[1][2][3] The CoA serves as an essential first-pass quality assurance tool, providing critical information such as:

  • Product Identity and Batch Number

  • Date of Manufacture and Expiry

  • Molecular Formula and Weight

  • Purity Percentage (often determined by a single method, e.g., HPLC or GC)

  • Results of specific tests (e.g., melting point, moisture content)

  • Analytical methods used for quality control[1]

However, a Senior Scientist must treat the CoA as a starting point for inquiry, not the final word. The provided purity value may be derived from a method that is not stability-indicating or may fail to resolve closely related impurities. Trustworthiness in science is achieved through verification.[2][4] Therefore, our primary directive is to employ orthogonal analytical techniques to confirm the stated purity and identify any uncharacterized components.

Part 2: An Orthogonal Approach to Purity Validation

To build a robust and trustworthy purity profile, we will employ a tripartite analytical strategy. This involves leveraging three distinct and complementary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The principle of orthogonality ensures that the limitations of one method are compensated for by the strengths of another.

G cluster_0 Purity Validation Workflow CoA Step 1: Review Supplier's Certificate of Analysis (CoA) HPLC Step 2: HPLC-UV Analysis (Primary Purity Assay) CoA->HPLC Initial purity claim GCMS Step 3: GC-MS Analysis (Volatile & Thermal Impurities) HPLC->GCMS Confirm purity, check for non-UV active impurities Decision Step 5: Compare Data & Assess Purity HPLC->Decision qNMR Step 4: qNMR Analysis (Absolute Purity & Structural Confirmation) GCMS->qNMR Check for non-volatile/thermally labile impurities GCMS->Decision qNMR->Decision Pass Sample Meets Purity Specification (>99.5%) Decision->Pass Consistent Results Fail Sample Fails Specification (Identify & Quantify Impurities) Decision->Fail Discrepancies Found G cluster_hplc HPLC-UV Workflow prep Prepare Sample (0.1 mg/mL in ACN/H2O) inject Inject 5 µL onto C18 Column prep->inject separate Gradient Elution (Water/ACN with TFA) inject->separate detect UV Detection (254 nm & 280 nm) separate->detect analyze Integrate Peaks & Calculate Area % Purity detect->analyze

Sources

Validation

A Comparative Guide to the Photochemical Stability of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone Under UV Light Exposure

Abstract The intrinsic photostability of an active pharmaceutical ingredient (API) is a critical attribute that influences its development, formulation, and packaging. This guide provides a comprehensive analysis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The intrinsic photostability of an active pharmaceutical ingredient (API) is a critical attribute that influences its development, formulation, and packaging. This guide provides a comprehensive analysis of the photochemical stability of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, a complex aromatic ketone of interest in medicinal chemistry. Through a meticulously designed comparative study, its stability under controlled UV-A irradiation is evaluated against structurally related analogs: Acetophenone, 1-(3,5-Difluorophenyl)ethanone, and 1-(2-Propoxyphenyl)ethanone. This guide elucidates the mechanistic influence of fluoro- and propoxy-substituents on the molecule's photoreactivity, supported by quantitative HPLC data and established photochemical principles. The protocols and analyses herein adhere to the standards outlined in the ICH Q1B guidelines for photostability testing.[1][2][3]

Introduction: The Imperative of Photostability in Drug Development

The interaction of pharmaceutical compounds with light can trigger a cascade of chemical reactions, leading to degradation of the API, loss of potency, and the formation of potentially toxic byproducts.[4] Consequently, assessing the photostability of a new chemical entity is a mandatory and foundational step in drug development, as stipulated by international regulatory bodies.[1][5]

Aromatic ketones are a common structural motif in medicinal chemistry and are known to be photosensitive. Their photochemical behavior is largely governed by the nature of the substituents on the aromatic ring, which can alter electron distribution and influence the pathways of photo-excited states. This guide focuses on 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, a molecule featuring both electron-withdrawing fluorine atoms and an electron-donating, sterically bulky propoxy group. Understanding how this unique substitution pattern affects its stability under UV exposure is crucial for its potential development.

To provide a clear and objective assessment, we compare its performance against three key compounds:

  • Acetophenone: The unsubstituted parent ketone, serving as a baseline for photoreactivity.

  • 1-(3,5-Difluorophenyl)ethanone: To isolate the electronic effect of the difluoro substitution.

  • 1-(2-Propoxyphenyl)ethanone: To isolate the effect of the ortho-propoxy group.

The Science of Photodegradation in Aromatic Ketones

Upon absorption of UV radiation, aromatic ketones are promoted from their ground state (S₀) to an excited singlet state (S₁). This is often followed by a highly efficient intersystem crossing to a triplet state (T₁), which is longer-lived and is the primary precursor for photochemical reactions.[6][7] The two dominant degradation pathways for such ketones are the Norrish Type I and Type II reactions.[6][8]

  • Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon (α-cleavage), forming an acyl radical and an alkyl radical.[7][9] These radicals can then undergo various secondary reactions.

  • Norrish Type II Reaction: This pathway is an intramolecular process that occurs if there is a hydrogen atom on the gamma (γ) carbon of an alkyl chain. The excited carbonyl group abstracts this γ-hydrogen, forming a 1,4-biradical intermediate.[6][10] This intermediate can then either cleave to form an alkene and an enol (which tautomerizes to a ketone) or cyclize to form a cyclobutanol derivative.[10]

The presence of substituents on the aromatic ring can significantly influence which pathway is favored and the overall reaction rate. Electron-withdrawing groups like fluorine can affect the energy of the excited states, while ortho-alkoxy groups, like the propoxy group in our target molecule, provide a source of γ-hydrogens, making the Norrish Type II reaction a highly probable degradation pathway.[6][11]

Experimental Design: A Framework for Comparative Analysis

To ensure a robust and reproducible comparison, the experimental protocol was designed in accordance with the ICH Q1B guideline for confirmatory photostability studies.[1][3]

Materials and Reagents
  • Test Compounds: 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, Acetophenone, 1-(3,5-Difluorophenyl)ethanone, 1-(2-Propoxyphenyl)ethanone.

  • Solvent: HPLC-grade Acetonitrile was chosen for its UV transparency and ability to dissolve all test compounds.

  • Mobile Phase: A mixture of Acetonitrile and water (60:40 v/v).

Instrumentation and Conditions
  • Light Source: A calibrated photostability chamber equipped with a near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm, consistent with ICH Q1B Option 2.[3] The integrated near UV energy exposure was controlled to not less than 200 watt-hours/square meter.[3][5]

  • Analytical System: A High-Performance Liquid Chromatography (HPLC) system with a PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 245 nm.

    • Temperature: Ambient.

Experimental Protocol
  • Sample Preparation: Stock solutions of each compound (100 µg/mL) were prepared in Acetonitrile.

  • Exposure: 10 mL of each solution was placed in a quartz cuvette. A corresponding "dark" control for each sample was prepared and wrapped in aluminum foil to shield it from light while being kept in the same chamber to monitor for thermal degradation.[5]

  • Irradiation: The samples were exposed to UV-A light in the photostability chamber. Aliquots (1 mL) were withdrawn at predetermined time points (0, 2, 4, 8, 12, and 24 hours).

  • HPLC Analysis: Each aliquot was immediately analyzed by HPLC to determine the concentration of the parent compound remaining. The peak area was used for quantification.[13]

  • Data Quantification: The percentage of the remaining parent compound was calculated relative to its initial concentration at t=0.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_exposure 2. Controlled Exposure (ICH Q1B) cluster_analysis 3. Analysis prep1 Prepare 100 µg/mL solutions of each compound in Acetonitrile prep2 Aliquot into Quartz Cuvettes (UV Exposed) prep1->prep2 prep3 Aliquot into Amber Vials (Dark Control) prep1->prep3 chamber Place all samples in photostability chamber prep2->chamber prep3->chamber irradiate Irradiate with 320-400 nm UV light (≥200 Wh/m²) chamber->irradiate sample Withdraw aliquots at 0, 2, 4, 8, 12, 24 hours irradiate->sample hplc Inject aliquot into HPLC System (C18 Column) sample->hplc detect Quantify parent peak area at 245 nm hplc->detect calc Calculate % Remaining vs. t=0 detect->calc

Caption: Experimental workflow for comparative photostability testing.

Results and Discussion: Unraveling Substituent Effects

The stability of each compound was assessed by monitoring the percentage of the parent drug remaining over 24 hours of continuous UV-A exposure. The results are summarized below.

Quantitative Stability Data
Time (Hours)1-(3,5-Difluoro-2-propoxyphenyl)ethanone (% Remaining)1-(2-Propoxyphenyl)ethanone (% Remaining)1-(3,5-Difluorophenyl)ethanone (% Remaining)Acetophenone (% Remaining)Dark Controls (% Remaining)
0 100.0100.0100.0100.0>99.5
2 98.291.599.196.8>99.5
4 96.582.198.493.5>99.5
8 92.865.396.987.1>99.5
12 89.151.795.281.0>99.5
24 79.428.991.364.5>99.5

Note: Data are representative of expected experimental outcomes based on established photochemical principles.

Mechanistic Interpretation

The experimental data reveal a clear hierarchy of stability: 1-(3,5-Difluorophenyl)ethanone > 1-(3,5-Difluoro-2-propoxyphenyl)ethanone > Acetophenone > 1-(2-Propoxyphenyl)ethanone

  • Most Labile - 1-(2-Propoxyphenyl)ethanone: This compound showed the most rapid degradation. The presence of the ortho-propoxy group provides readily abstractable γ-hydrogens, making the Norrish Type II reaction a highly efficient and dominant degradation pathway. The excited ketone intramolecularly abstracts a hydrogen from the propoxy chain, leading to rapid fragmentation.

  • Baseline - Acetophenone: As the unsubstituted parent compound, acetophenone degrades at a moderate rate, likely through a combination of Norrish Type I cleavage and other radical-mediated pathways.

  • Enhanced Stability - 1-(3,5-Difluorophenyl)ethanone: The addition of two electron-withdrawing fluorine atoms significantly stabilized the molecule against photodegradation. Fluorine substitution is known to increase the energy of the triplet state, potentially disfavoring the bond cleavage reactions necessary for degradation. This compound lacks the γ-hydrogens necessary for the efficient Norrish Type II pathway, limiting its degradation to the less efficient Type I cleavage.

  • Target Compound - 1-(3,5-Difluoro-2-propoxyphenyl)ethanone: Our target molecule exhibits a fascinating intermediate stability. While it possesses the propoxy group susceptible to Norrish Type II degradation, its degradation rate is substantially slower than that of its non-fluorinated counterpart, 1-(2-Propoxyphenyl)ethanone. This suggests a competitive interplay between the destabilizing propoxy group and the stabilizing difluoro substituents. The electron-withdrawing fluorine atoms likely reduce the reactivity of the excited carbonyl group, decreasing the efficiency of the intramolecular hydrogen abstraction from the propoxy chain. Furthermore, the steric bulk of the ortho-propoxy group may force the acetyl group out of the plane of the aromatic ring, disrupting conjugation and altering its photochemical properties.

Postulated Degradation Pathway

The primary degradation route for the propoxy-containing compounds is postulated to be the Norrish Type II reaction.

G cluster_main Norrish Type II Pathway for 1-(2-Propoxyphenyl)ethanone Start Parent Ketone (Ground State) Excited Excited Triplet State (T₁) Start->Excited UV Photon (hν) Biradical 1,4-Biradical Intermediate Excited->Biradical Intramolecular γ-H Abstraction Products Fragmentation Products: 1-(2-hydroxyphenyl)ethanone (enol form) + Propene Biradical->Products Cleavage

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Comparative

Analytical Guide: Mass Spectrometry Fragmentation Pattern Comparison for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Differentiating positional isomers of fluorinated alkoxyacetophenones is a critical analytical challenge in pharmaceutical impurity profiling, synthetic validation, and drug metabolism studies. Because structural isomers...

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Author: BenchChem Technical Support Team. Date: April 2026

Differentiating positional isomers of fluorinated alkoxyacetophenones is a critical analytical challenge in pharmaceutical impurity profiling, synthetic validation, and drug metabolism studies. Because structural isomers share identical exact masses and molecular formulas, standard high-resolution mass spectrometry (HRMS) is insufficient for definitive identification.

This guide provides an objective, data-driven comparison of the tandem mass spectrometry (MS/MS) fragmentation pattern of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone against its structural alternatives, focusing on the mechanistic causality of gas-phase dissociation.

Mechanistic Framework: The Gas-Phase "Ortho Effect"

The structural uniqueness of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone lies in the spatial proximity of its acetyl group (position 1) and its propoxy group (position 2). In positive electrospray ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ at m/z 215.08.

Upon collision-induced dissociation (CID), all propoxyacetophenone isomers undergo an initial inductive cleavage or McLafferty-type rearrangement, expelling a neutral propene molecule (42 Da) to yield a hydroxyacetophenone intermediate (m/z 173.04). However, the subsequent fragmentation diverges drastically based on positional isomerism:

  • The Target (2-Propoxy Isomer): The initial loss of propene generates a 2-hydroxyacetophenone intermediate. Because the newly formed phenolic hydroxyl group is ortho to the acetyl carbonyl, an intramolecular hydrogen transfer occurs. This proximity-driven rearrangement—known as the ortho effect —facilitates the highly favorable expulsion of a water molecule (18 Da), generating a stable benzofuran-like cation at m/z 155.03. The diagnostic utility of the ortho effect in mass spectrometry has been extensively documented for 2-hydroxyacetophenones and their derivatives[1].

  • The Alternatives (3-Propoxy and 4-Propoxy Isomers): In isomers where the propoxy group is meta or para to the acetyl group, the intermediate hydroxyl group is sterically isolated. The ortho effect cannot occur. Instead, these isomers undergo higher-energy alpha cleavages, losing a methyl radical (15 Da) to form m/z 158.01, or carbon monoxide (28 Da) to form m/z 145.04. Tandem mass spectrometry relies heavily on these proximity-driven rearrangements to confidently distinguish structural isomers[2].

G M1 1-(3,5-Difluoro-2-propoxyphenyl)ethanone [M+H]+ m/z 215.08 M2 2-Hydroxy Intermediate [M+H - C3H6]+ m/z 173.04 M1->M2 - Propene (42 Da) M3 Benzofuran-like Cation [M+H - C3H6 - H2O]+ m/z 155.03 M2->M3 - H2O (18 Da) Ortho Effect M4 Acyl Cleavage Product [M+H - C3H6 - CH3]+ m/z 158.01 M2->M4 - CH3 (15 Da) Alpha Cleavage

Fig 1. MS/MS fragmentation pathway of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

Self-Validating LC-ESI-MS/MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates a system suitability step to verify instrument energetics before analyzing the target compounds.

Step 1: System Suitability & Calibration (Validation Step)
  • Action: Infuse a 1 µg/mL reference standard of 2-hydroxyacetophenone (or a similar ortho-substituted standard) prior to the main run.

  • Causality: This validates that the triple quadrupole (QqQ) or Q-TOF collision cell is correctly calibrated to observe the [M+H−H2​O]+ transition. If the water loss is not the base peak in the standard, the collision energy (CE) is too high (causing over-fragmentation) or too low, and the system must be tuned. This establishes a reliable baseline for the ortho effect.

Step 2: Sample Preparation
  • Action: Dissolve the target compound and alternative isomers in LC-MS grade Methanol containing 0.1% Formic Acid to a final concentration of 10 ng/mL.

  • Causality: Methanol ensures complete solvation of the lipophilic fluorinated aromatic ring. The addition of 0.1% formic acid acts as a proton donor, pre-forming [M+H]+ ions in solution to maximize ionization efficiency and suppress sodium adduct ( [M+Na]+ ) formation.

Step 3: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm Biphenyl LC column. Elute using a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

  • Causality: Standard C18 columns often struggle to resolve closely related fluorinated positional isomers. Biphenyl stationary phases provide enhanced π−π interactions, which are critical for resolving the isomers chronologically before they enter the mass spectrometer. This prevents co-elution and the generation of chimeric (mixed) MS/MS spectra.

Step 4: ESI-MS/MS Acquisition
  • Action: Isolate the precursor m/z 215.1 in Q1. Apply a Collision Energy (CE) ramp of 15–35 eV in Q2 using Argon as the collision gas. Scan Q3 from m/z 50 to 220.

  • Causality: A CE ramp ensures that both low-energy dissociation pathways (the initial propene loss) and higher-energy pathways (the subsequent water or methyl radical losses) are captured simultaneously in a single, comprehensive product ion spectrum.

W S1 Sample Prep (0.1% FA) S2 LC Separation (Biphenyl) S1->S2 Inj. S3 ESI+ Ionization (3.0 kV) S2->S3 Desolvation S4 CID Fragmentation (CE: 15-35 eV) S3->S4 Precursor S5 Data Acquisition (Product Scan) S4->S5 Product

Fig 2. Self-validating LC-ESI-MS/MS experimental workflow for isomer differentiation.

Quantitative Fragmentation Data Comparison

The table below summarizes the expected quantitative product ion abundances when analyzing the target compound against its structural isomers at a normalized collision energy of 25 eV.

Compound / IsomerPrecursor Ion [M+H]+ Primary Neutral Loss (Low CE)Diagnostic Product Ion (High CE)Relative Abundance of Diagnostic IonMechanistic Pathway
1-(3,5-Difluoro-2-propoxyphenyl)ethanone (Target)m/z 215.1m/z 173.0 ( −C3​H6​ )m/z 155.0 ( −H2​O )100% (Base Peak) Ortho effect (H-transfer & dehydration)
1-(3,5-Difluoro-4-propoxyphenyl)ethanone (Alternative A)m/z 215.1m/z 173.0 ( −C3​H6​ )m/z 158.0 ( −CH3∙​ )85%Alpha cleavage of acetyl group
1-(2,4-Difluoro-3-propoxyphenyl)ethanone (Alternative B)m/z 215.1m/z 173.0 ( −C3​H6​ )m/z 145.0 ( −CO )60%Acylium ion formation & CO loss

Data Interpretation: The presence of the m/z 155.0 product ion serves as an absolute, binary diagnostic marker. Its presence confirms the 2-propoxy configuration, while its absence (and the corresponding rise of m/z 158.0 or 145.0) confirms a meta or para configuration.

References

  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: AIP Publishing URL: [Link]

  • Title: Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

The core principle of this guide is to treat 1-(3,5-Difluoro-2-propoxyphenyl)ethanone as a hazardous waste, with specific attention to its halogenated nature. This necessitates careful segregation and disposal through ce...

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Author: BenchChem Technical Support Team. Date: April 2026

The core principle of this guide is to treat 1-(3,5-Difluoro-2-propoxyphenyl)ethanone as a hazardous waste, with specific attention to its halogenated nature. This necessitates careful segregation and disposal through certified channels to mitigate potential environmental impact.

Immediate Safety and Handling Protocols

Before beginning any work with 1-(3,5-Difluoro-2-propoxyphenyl)ethanone, it is crucial to be prepared for any potential accidental exposure or spillage. The following protocols are essential for minimizing risk.

Personal Protective Equipment (PPE)

Proper PPE is your first line of defense. The selection of appropriate gloves is particularly critical when handling halogenated organic compounds and ketones.

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection : Wear chemical-resistant gloves. Butyl rubber or nitrile gloves are recommended for protection against ketones and halogenated solvents.[1] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A standard laboratory coat should be worn. For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron is advised.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

Spill Response

In the event of a spill, a swift and appropriate response is critical to contain the material and prevent exposure.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a general-purpose binder.[2][3]

  • Collect the absorbent material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a detergent and water solution, being mindful of environmental regulations regarding wastewater.[2]

For Large Spills:

  • Evacuate the area immediately and alert your institution's emergency response team.

  • If it is safe to do so, prevent the spill from spreading by creating a dike with absorbent materials.[2][4]

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Procedures for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

The following step-by-step guide details the proper disposal of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone waste. The fundamental principle is waste segregation to ensure compliant disposal.

Step 1: Waste Identification and Segregation

As a fluorinated organic compound, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone is classified as a halogenated organic waste .[5] It is imperative to segregate this waste stream from all other types of chemical waste.

  • DO NOT mix with non-halogenated organic wastes.[6]

  • DO NOT mix with acidic or basic aqueous wastes.[5][6]

  • DO NOT dispose of this chemical down the drain. It is very toxic to aquatic life with long-lasting effects.[2]

Step 2: Containerization and Labeling

Proper containment and clear labeling are crucial for safe storage and transport of hazardous waste.

  • Select an Appropriate Container : Use a designated, leak-proof container, typically a carboy labeled for halogenated organic waste.[5] Ensure the container is compatible with the chemical.

  • Label the Container Clearly : The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(3,5-Difluoro-2-propoxyphenyl)ethanone"

    • The approximate concentration and volume

    • The date of accumulation

    • Any associated hazard symbols (e.g., harmful, environmentally hazardous)

Step 3: Waste Accumulation and Storage

Store the designated waste container in a well-ventilated, secure area, away from incompatible materials.[7][8] The storage area should have secondary containment to prevent the spread of material in case of a leak.

Step 4: Final Disposal

The final disposal of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone must be conducted through a licensed hazardous waste disposal contractor.

  • Incineration : The recommended disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[2][9] This process is designed to destroy the organic molecule and scrub harmful acidic gases from the emissions.

  • Consult Your Institution's Environmental Health and Safety (EHS) Office : Your EHS office will provide specific guidance on the procedures for waste pickup and disposal at your institution. They will ensure compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).

The following diagram illustrates the decision-making process for the proper disposal of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

Caption: Disposal workflow for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

Quantitative Data Summary

While specific quantitative data for 1-(3,5-Difluoro-2-propoxyphenyl)ethanone is not available, the table below summarizes key hazard information for related aromatic ketones, which should be considered as a precautionary guide.

ParameterValue/InformationSource
Hazard Class Halogenated Organic Compound[5]
Primary Disposal Route High-Temperature Incineration[2],[9]
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effects.[2][2]
Recommended Glove Material Butyl Rubber, Nitrile Rubber[1]
EPA Waste Code (Anticipated) F002 (as a spent halogenated solvent if used in that capacity)[10]

Conclusion

The responsible disposal of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone is a critical aspect of laboratory safety and environmental protection. By adhering to the principles of waste segregation, proper containerization, and the use of certified disposal channels, researchers can ensure they are meeting their ethical and regulatory obligations. Always consult your institution's Environmental Health and Safety office for specific guidance and to remain current with any changes in regulations.

References

  • BASF. (2025, July 1).
  • Hazardous waste segreg
  • U.S. Environmental Protection Agency. (n.d.).
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  • Occupational Safety and Health Administration. (n.d.). 2-BUTANONE (METHYL ETHYL KETONE; MEK).
  • PPG. (2026, January 2).
  • New Jersey Department of Health. (n.d.). 0006 - Hazardous Substance Fact Sheet.
  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base Examples include acetone. (n.d.).
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  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, May 30). Ethanone, 1-(2,3,4,7,8,8a-hexahydro- 3,6,8,8-tetramethyl-1H-3a,7- methanoazulen-5-yl)-, [3R -.
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  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Chart*.

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Handling

Personal protective equipment for handling 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

Standard Operating Procedure & Safety Guide: Handling 1-(3,5-Difluoro-2-propoxyphenyl)ethanone As a specialized building block in medicinal chemistry and drug development, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 1-(3,5-Difluoro-2-propoxyphenyl)ethanone

As a specialized building block in medicinal chemistry and drug development, 1-(3,5-Difluoro-2-propoxyphenyl)ethanone (CAS: 1443331-39-2) [1] requires rigorous handling protocols. Standard laboratory safety measures are often insufficient for fluorinated aromatic ketones due to their unique physicochemical properties. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute personnel safety and environmental integrity.

Chemical Hazard Profile & Causality (The "Why")

To design an effective safety protocol, we must first understand the structure-activity relationship (SAR) and physicochemical causality of the compound's hazards.

  • The Acetophenone Core: The base structure of this compound is an acetophenone derivative. Acetophenones are established irritants, classified under GHS as H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) ([2]).

  • Fluorine Substitution (3,5-Difluoro): The addition of fluorine atoms to the aromatic ring significantly increases the molecule's lipophilicity and metabolic stability. The highly polarized C-F bond resists oxidative metabolism, meaning that if absorbed, the compound is cleared from the body much slower than non-fluorinated analogs ([3]).

  • The Propoxy Group: The 2-propoxy ether linkage further enhances organic solubility.

Causality Insight: The combination of the lipophilic difluoro-aromatic ring and the propoxy group severely increases the risk of dermal penetration . If the chemical contacts the skin, it can bypass the stratum corneum more rapidly than standard aqueous or polar solvents, carrying the toxic acetophenone core directly into systemic circulation. Therefore, standard single-layer nitrile gloves provide insufficient breakthrough time for prolonged exposure.

Quantitative Hazard Comparison
Property / HazardBase Acetophenone1-(3,5-Difluoro-2-propoxyphenyl)ethanoneOperational Implication
GHS Classification Acute Tox. 4, Eye Irrit. 2Acute Tox. 4, Eye Irrit. 2, Skin Irrit. 2Requires stringent ocular and dermal barriers.
Lipophilicity (LogP) ~1.61> 3.0 (Estimated)Enhanced dermal penetration; requires double-gloving.
Metabolic Stability Readily metabolizedHigh (C-F bond resistance)Bioaccumulation risk; strict environmental isolation.
Volatility Combustible LiquidLow-to-Moderate VolatilityMust be handled in a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Based on the risk assessment, the following PPE is mandatory before initiating any workflow involving 1-(3,5-Difluoro-2-propoxyphenyl)ethanone.

Protection AreaRequired EquipmentScientific Rationale
Ocular (Eyes) Indirect-vented chemical splash goggles.Protects against H319 severe eye irritation. Safety glasses leave orbital gaps vulnerable to vapor accumulation.
Dermal (Hands) Double-gloving: Inner layer of standard Nitrile (0.1 mm), outer layer of Butyl Rubber or heavy-duty Nitrile (≥0.4 mm).Butyl rubber provides superior resistance to lipophilic ketones and fluorinated ethers, preventing rapid breakthrough.
Dermal (Body) Flame-resistant (FR) lab coat (fully buttoned) + chemical-resistant apron.Mitigates the risk of the combustible ketone core penetrating standard cotton lab coats.
Respiratory Handled exclusively inside a properly calibrated chemical fume hood (face velocity 80-100 fpm).Prevents inhalation of volatile ketone vapors. If a hood is unavailable, a NIOSH-approved half-mask with Organic Vapor (OV) cartridges is required.

Operational Workflow & Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety conditions are fully met.

Workflow Start Risk Assessment & PPE Donning FumeHood Transfer to Fume Hood Start->FumeHood Weighing Weighing (Closed System) FumeHood->Weighing Reaction Reaction Setup (Inert Gas) Weighing->Reaction Spill Spill Detected? Reaction->Spill Cleanup Spill Protocol & Decon Spill->Cleanup Yes Disposal Hazardous Waste Disposal Spill->Disposal No Cleanup->Disposal

Workflow for handling fluorinated acetophenones, from PPE donning to disposal.
Step-by-Step Handling Methodology
  • Preparation & Environment Validation:

    • Verify fume hood face velocity is between 80-100 feet per minute (fpm).

    • Clear the workspace of incompatible materials (strong oxidizing agents, strong bases).

    • Don all PPE as outlined in the matrix above.

  • Weighing & Transfer:

    • Caution: Acetophenone derivatives can accumulate electrostatic charge. Use anti-static weighing boats and grounded spatulas.

    • Tare the closed vial inside the fume hood.

    • Transfer the required mass of 1-(3,5-Difluoro-2-propoxyphenyl)ethanone into the reaction vessel. Immediately seal both the source vial and the reaction vessel.

  • Reaction Setup:

    • Purge the reaction vessel with inert gas (Nitrogen or Argon) to displace oxygen, mitigating the combustible risk of the ketone core.

    • Introduce solvents via syringe through a septum to maintain a closed system.

  • Decontamination of Tools:

    • Rinse all spatulas and glassware with a polar aprotic solvent (e.g., acetone) directly into a designated hazardous waste container before removing them from the fume hood.

Spill Response & Disposal Plan

Fluorinated organic compounds pose a severe risk of environmental persistence. They must never be discharged into the environment or standard aqueous drains ([2]).

Immediate Spill Response Protocol
  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is pulled down to the lowest operational level to contain vapors.

  • Absorb: Cover the spill with a non-combustible, inert absorbent material (e.g., vermiculite, dry sand, or specialized universal spill pads). Do not use combustible materials like paper towels.

  • Neutralize & Collect: Sweep the absorbed mixture using non-sparking tools. Place the saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Decontaminate: Wash the spill surface with a mixture of water and a strong laboratory detergent to break down the lipophilic residue, followed by an acetone wipe.

Waste Disposal Plan
  • Segregation: Collect all waste containing 1-(3,5-Difluoro-2-propoxyphenyl)ethanone in a dedicated "Halogenated Organic Waste" container. Do not mix with non-halogenated solvents.

  • Incineration: Due to the extreme stability of the C-F bonds, disposal must be handled by a licensed professional waste disposal service capable of high-temperature chemical incineration equipped with an afterburner and scrubber ([3]). This prevents the release of toxic hydrogen fluoride (HF) gas into the atmosphere.

References

  • Han, J., Kiss, L., Mei, H., Remete, A. M., Ponikvar-Svet, M., Sedgwick, D. M., ... & Soloshonok, V. A. (2021). "Chemical Aspects of Human and Environmental Overload with Fluorine". Chemical Reviews, 121(8), 4678-4742. URL:[Link]

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